Nickel(II) p-Toluenesulfonate
Description
The exact mass of the compound Nickel(II) p-Toluenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nickel(II) p-Toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel(II) p-Toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylbenzenesulfonate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.Ni/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLMOYUCOPIRT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NiO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6944-05-4 | |
| Record name | Nickel(II) p-Toluenesulfonate Hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Nickel(II) p-Toluenesulfonate
Abstract
This technical guide provides an in-depth exploration of nickel(II) p-toluenesulfonate, a versatile compound with significant applications in chemical synthesis and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, detailed characterization, and catalytic utility. We will delve into two robust synthetic methodologies, offering step-by-step protocols and the underlying chemical principles. A thorough characterization section will detail the expected outcomes from various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), and X-ray diffraction (XRD), to ensure the validation of the synthesized product. Furthermore, this guide will highlight the catalytic prowess of nickel(II) p-toluenesulfonate in key organic transformations, such as the Biginelli reaction, cross-coupling reactions, and polymerization processes. The information presented herein is grounded in established scientific literature, providing a reliable resource for laboratory and industrial applications.
Introduction: The Significance of Nickel(II) p-Toluenesulfonate
Nickel(II) p-toluenesulfonate, also known as nickel tosylate, is a coordination compound that has garnered considerable interest due to its utility as a catalyst and a precursor in the synthesis of other nickel-containing materials.[1] The p-toluenesulfonate (tosylate) anion is a good leaving group, a property that can be advantageous in various chemical reactions. The hydrated form, typically hexaquonickel(II) bis(p-toluenesulfonate), ₂, is a common and stable form of this salt.[2] Its solubility in water and some organic solvents makes it a versatile reagent in a range of reaction media.[1]
The significance of nickel catalysts in modern organic synthesis cannot be overstated. As an earth-abundant and more economical alternative to precious metals like palladium, nickel offers unique reactivity, particularly in cross-coupling and polymerization reactions.[3][4] Nickel(II) p-toluenesulfonate serves as a convenient source of Ni(II) ions for these catalytic processes. This guide aims to provide a practical and scientifically rigorous overview of the synthesis and characterization of this important compound, enabling researchers to confidently prepare and utilize it in their work.
Synthesis Methodologies: A Tale of Two Precursors
The synthesis of nickel(II) p-toluenesulfonate can be approached from different starting materials. Here, we detail two common and reliable methods: one utilizing a basic nickel(II) salt and the other starting from elemental nickel. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.
Method A: From Basic Nickel(II) Carbonate and p-Toluenesulfonic Acid
This method involves the acid-base neutralization reaction between basic nickel(II) carbonate and p-toluenesulfonic acid. The reaction is straightforward and generally proceeds with high yield.[2] The driving force for this reaction is the formation of water and carbon dioxide gas.
Causality Behind Experimental Choices:
-
Basic Nickel(II) Carbonate: This is a readily available and relatively inexpensive source of nickel(II) ions. Its basic nature allows for a clean reaction with the acidic p-toluenesulfonic acid.
-
p-Toluenesulfonic Acid: A strong organic acid that provides the tosylate counterion. The use of a stoichiometric amount or a slight excess ensures complete reaction of the nickel carbonate.
-
Solvent: Water is the solvent of choice due to the high solubility of the reactants and the final product, facilitating the reaction and subsequent crystallization.
-
Crystallization: The product is isolated by slow evaporation or cooling crystallization, which allows for the formation of well-defined crystals of hexaquonickel(II) bis(p-toluenesulfonate).
Experimental Protocol: Synthesis via Nickel Carbonate
Caption: Workflow for the synthesis of Nickel(II) p-toluenesulfonate from nickel carbonate.
Step-by-Step Methodology:
-
Dissolution of p-Toluenesulfonic Acid: In a suitable flask, dissolve p-toluenesulfonic acid monohydrate in deionized water with gentle heating and stirring.
-
Addition of Nickel Carbonate: Slowly add basic nickel(II) carbonate to the p-toluenesulfonic acid solution in small portions. Effervescence (release of CO₂) will be observed. Continue addition until the effervescence ceases and a slight excess of the nickel carbonate is present, indicated by a persistent solid at the bottom.
-
Reaction Completion: Gently heat the mixture with continuous stirring for 1-2 hours to ensure the reaction goes to completion. The solution should turn a clear green color.
-
Filtration: Filter the hot solution to remove any unreacted nickel carbonate.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For better crystal formation, allow the solvent to evaporate slowly over several days.
-
Isolation and Washing: Collect the resulting pale green crystals by filtration. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Drying: Dry the crystals in air or in a desiccator over a suitable drying agent.
Method B: From Nickel Powder and p-Toluenesulfonic Acid
This method involves the direct reaction of metallic nickel with p-toluenesulfonic acid. This redox reaction produces hydrogen gas as a byproduct.[5]
Causality Behind Experimental Choices:
-
Nickel Powder: Using finely divided nickel powder increases the surface area for reaction, which is crucial as the reaction occurs on the metal surface.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction between the metal and the acid to proceed at a reasonable rate.
-
Inert Atmosphere (Optional but Recommended): While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of nickel, especially at elevated temperatures.
-
Celite Filtration: Filtering the hot reaction mixture through Celite helps to remove any unreacted fine nickel particles, ensuring a pure product upon crystallization.
Experimental Protocol: Synthesis via Nickel Powder
Caption: Workflow for the synthesis of Nickel(II) p-toluenesulfonate from nickel powder.
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottomed flask equipped with a reflux condenser, combine nickel powder and p-toluenesulfonic acid monohydrate in deionized water.[5]
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction can be slow, so a reflux period of several hours (e.g., 15 hours) may be necessary.[5] Hydrogen gas will be evolved during the reaction.
-
Hot Filtration: While the solution is still hot, filter it through a pad of Celite to remove any unreacted nickel powder.[5]
-
Concentration and Crystallization: Concentrate the filtrate by removing some of the water under reduced pressure. Then, cool the concentrated solution to induce crystallization.
-
Isolation: Collect the pale green crystals by filtration and dry them.
Comprehensive Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized nickel(II) p-toluenesulfonate. The following techniques provide a self-validating system, where the results from each method should be consistent with the expected structure of ₂.
Physical Properties
The synthesized product should be a pale green crystalline solid, which is soluble in water. The appearance of the crystals can vary from a fine powder to well-defined needles depending on the crystallization conditions.
| Property | Expected Value/Observation |
| Appearance | Pale green crystalline solid |
| Molecular Formula | C₁₄H₂₆NiO₁₂S₂ |
| Molecular Weight | 509.16 g/mol [1] |
| Solubility | Soluble in water |
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. For hexaquonickel(II) bis(p-toluenesulfonate), the spectrum will be dominated by the vibrations of the tosylate anion and the coordinated water molecules.
-
O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibrations of the coordinated water molecules.
-
S=O Stretching: Strong absorption bands around 1200-1250 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric) are indicative of the sulfonate group (SO₃).
-
Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic ring of the tosylate group will appear in their characteristic regions (around 3000-3100 cm⁻¹ for C-H and 1400-1600 cm⁻¹ for C=C).
Thermal Analysis
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature. For the hydrated nickel(II) p-toluenesulfonate, TGA can be used to determine the number of water molecules of hydration and the thermal stability of the compound. The expected TGA curve for ₂ will show a multi-step decomposition. A study on the similar compound ₂ showed a stepwise loss of water molecules followed by the decomposition of the anhydrous salt.[6][7] A similar pattern is expected for the tosylate salt, with the initial weight loss corresponding to the six water molecules, followed by the decomposition of the anhydrous nickel(II) p-toluenesulfonate at higher temperatures.
X-ray Diffraction (XRD)
Single-Crystal X-ray Diffraction:
For well-formed crystals, single-crystal XRD provides the most definitive structural information. It has been reported that the crystal structure of hexaquonickel(II) bis(p-toluenesulfonate) consists of a [Ni(H₂O)₆]²⁺ cation and two p-toluenesulfonate anions.[2] The nickel(II) ion is octahedrally coordinated to six water molecules. The tosylate anions are not directly coordinated to the nickel center but are held in the crystal lattice through hydrogen bonding with the coordinated water molecules.[2]
Powder X-ray Diffraction (PXRD):
PXRD is a useful technique for phase identification and to assess the crystallinity of the bulk sample. The obtained diffraction pattern can be compared with known patterns from crystallographic databases to confirm the identity of the synthesized compound.
Catalytic Applications: A Versatile Tool in Organic Synthesis
Nickel(II) p-toluenesulfonate is a valuable catalyst in a variety of organic transformations, primarily due to its ability to act as a Lewis acid and a source of catalytically active nickel species.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are compounds with a wide range of pharmacological activities. Nickel(II) salts have been shown to be effective catalysts for this reaction.[8][9] Nickel(II) p-toluenesulfonate can act as a Lewis acid to activate the carbonyl group of the aldehyde, thereby facilitating the key C-C and C-N bond-forming steps of the reaction.
Catalytic Role Visualization
Caption: Role of Nickel(II) as a Lewis acid catalyst in the Biginelli reaction.
Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[3][10] Nickel(II) p-toluenesulfonate can be used as a precatalyst in these reactions. In the presence of a suitable reducing agent and ligand, the Ni(II) species is reduced in situ to a catalytically active Ni(0) species, which can then participate in the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Polymerization Reactions
Nickel complexes are also widely used as catalysts for olefin polymerization.[11][12] The structure of the ligand coordinated to the nickel center plays a crucial role in determining the catalytic activity, the molecular weight, and the microstructure of the resulting polymer. Nickel(II) p-toluenesulfonate can serve as a convenient starting material for the synthesis of these active polymerization catalysts.
Safety and Handling
Nickel(II) p-toluenesulfonate, like other nickel compounds, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use.
-
Health Hazards: Nickel compounds are suspected carcinogens and may cause skin and respiratory sensitization.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and applications of nickel(II) p-toluenesulfonate. The detailed experimental protocols for its synthesis from two different precursors offer flexibility for researchers. The in-depth discussion of characterization techniques provides a framework for validating the identity and purity of the synthesized compound. Furthermore, the exploration of its catalytic applications in the Biginelli reaction, cross-coupling, and polymerization highlights its importance as a versatile tool in modern chemical synthesis. By following the guidelines and protocols outlined in this document, researchers can confidently prepare and utilize nickel(II) p-toluenesulfonate in their scientific endeavors.
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Vander Wal, M. N. (2021, March 4). Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry. [Link]
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Physical and chemical properties of Nickel(II) p-toluenesulfonate
An In-Depth Technical Guide to Nickel(II) p-Toluenesulfonate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Nickel(II) p-toluenesulfonate. As a versatile coordination complex, this compound sees significant application across various industrial and research fields, including catalysis, electroplating, and materials science. This document serves as a detailed resource, consolidating essential data on its nomenclature, structural characteristics, physicochemical parameters, and reactivity. Furthermore, it outlines standardized protocols for its synthesis and handling, underpinned by a robust framework of scientific literature and safety data. The guide is structured to deliver both foundational knowledge and practical insights, facilitating its effective and safe utilization in advanced scientific endeavors.
Introduction and Nomenclature
Nickel(II) p-toluenesulfonate, often referred to as nickel tosylate, is a salt of divalent nickel with p-toluenesulfonic acid. The compound typically exists in its hydrated form, most commonly as a hexahydrate.[1] Its systematic IUPAC name is bis(4-methylbenzenesulfonate);nickel(2+).[2] The presence of the tosylate anion, a well-known good leaving group, and the nickel(II) cation, a versatile transition metal, imparts unique properties to this compound, making it a valuable reagent in organic synthesis and a precursor for various nickel-containing materials.
The tosylate anion's structure provides a non-coordinating counterion in many reactions, allowing the nickel(II) center to exhibit its catalytic activity. The compound's utility is further enhanced by its solubility in water and various polar organic solvents.[1][3]
Chemical Structure and Identification
A clear understanding of the molecular structure is fundamental to appreciating the compound's reactivity and physical behavior.
Molecular Structure
The chemical structure consists of a central nickel(II) ion (Ni²⁺) coordinated by two p-toluenesulfonate anions (CH₃C₆H₄SO₃⁻). In its common hexahydrate form, the nickel ion is typically coordinated by six water molecules, forming the hexaaquanickel(II) complex, [Ni(OH₂)₆]²⁺, with the tosylate anions acting as counterions.[3]
Caption: 2D representation of Nickel(II) p-toluenesulfonate.
Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial:
| Identifier | Value | Reference |
| CAS Number | 6944-05-4 | [1][2][4] |
| Molecular Formula | C₁₄H₁₄NiO₆S₂ (anhydrous) | [2][5] |
| C₁₄H₁₄NiO₆S₂·6H₂O (hexahydrate) | [1][6] | |
| Molecular Weight | 401.08 g/mol (anhydrous) | [2][7] |
| 509.16 g/mol (hexahydrate) | [1][6] | |
| PubChem CID | 13577672 | [1][2] |
| EC Number | 678-499-5 | [2] |
| MDL Number | MFCD00070542 | [1][6] |
Physical Properties
The physical characteristics of Nickel(II) p-toluenesulfonate are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Appearance | White to off-white, or light yellow to green, crystalline solid/powder. | [1][4][5] |
| Solubility | Soluble in water and methanol. Insoluble in acetonitrile and diethyl ether. | [1][3][5] |
| Storage | Store at room temperature in a cool, dark, and dry place. | [1][6] |
Chemical Properties and Reactivity
Stability and Decomposition
Nickel(II) p-toluenesulfonate is a stable compound under standard laboratory conditions. The hydrated form can be dehydrated by heating under vacuum.[3] Thermal decomposition studies of similar nickel salts, like nickel sulfate hexahydrate, indicate that dehydration is the initial step upon heating, followed by the decomposition of the anhydrous salt at higher temperatures to form nickel oxide.[8] The thermal stability of the tosylate anion itself is also a factor, with decomposition temperatures for some p-toluenesulfonate salts observed above 200°C.[9]
Catalytic Activity
A primary application of Nickel(II) p-toluenesulfonate lies in its role as a catalyst or catalyst precursor.[1] Nickel catalysts are known for their efficacy in a wide range of organic transformations, including:
-
Cross-coupling reactions: Nickel complexes can catalyze the formation of carbon-carbon and carbon-heteroatom bonds.[10]
-
Hydrogenation and Dehydrogenation: Nickel-based catalysts are widely used in hydrogenation processes.[11][12]
-
Polymerization: It can serve as a catalyst in polymerization reactions.[1]
-
C-H Activation: Nickel compounds are also employed in C-H activation reactions.[4]
The catalytic cycle often involves changes in the oxidation state of the nickel center, typically between Ni(0), Ni(I), Ni(II), and sometimes higher states.[10]
Synthesis and Experimental Protocols
Synthesis of Nickel(II) p-Toluenesulfonate Hexahydrate
A common and straightforward method for the preparation of Nickel(II) p-toluenesulfonate hexahydrate involves the reaction of nickel powder with p-toluenesulfonic acid monohydrate in water.[3]
Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine nickel powder, p-toluenesulfonic acid monohydrate, and deionized water.
-
Heating: Heat the mixture to reflux. The reaction progress is indicated by the dissolution of the nickel powder and the formation of a green solution.
-
Filtration: After the reaction is complete (typically after several hours), filter the hot mixture through a suitable medium like Celite to remove any unreacted nickel.
-
Crystallization: Allow the filtrate to cool to room temperature, which will induce the crystallization of the pale green product, ₂.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Caption: Workflow for the synthesis of Nickel(II) p-toluenesulfonate hexahydrate.
Applications in Research and Industry
The versatile properties of Nickel(II) p-toluenesulfonate have led to its use in several key areas:
-
Catalysis: As previously mentioned, it is a significant catalyst in organic synthesis, particularly in cross-coupling and polymerization reactions.[1] Its use as a precursor for more complex nickel catalysts is also a common practice.[11]
-
Electroplating: Nickel salts are fundamental components of electroplating baths for depositing nickel layers onto various substrates.[13] This process enhances corrosion resistance, wear resistance, and provides a decorative finish.[14] While nickel sulfate and sulfamate are more common, the principles of nickel deposition from a Ni²⁺ source are transferable.[15]
-
Materials Science: It is utilized in the development of advanced materials, such as nanostructures and conductive polymers, owing to its favorable electronic properties.[1] It can also serve as a precursor for the synthesis of nickel-containing materials like nickel sulfides.[16]
-
Battery Technology: Nickel compounds are integral to the production of nickel-based batteries, contributing to efficient and reliable energy storage solutions.[1]
Safety and Handling
Nickel(II) p-toluenesulfonate presents several health hazards and requires careful handling.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as:
-
Serious Eye Irritant (Category 2A)[17]
-
Specific Target Organ Toxicity - Repeated Exposure (Category 1)[4][17]
Recommended Handling Practices
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[17][18] Respiratory protection should be used if dust is generated.[4][17]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[17][18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4][17]
Conclusion
Nickel(II) p-toluenesulfonate is a compound of significant scientific and industrial interest. Its well-defined physical and chemical properties, coupled with its versatility as a catalyst and material precursor, ensure its continued relevance in various fields. This guide has provided a detailed examination of its key characteristics, synthesis, applications, and safety considerations to support its informed and effective use by researchers and professionals. A thorough understanding of these aspects is paramount for leveraging its full potential while ensuring safe laboratory and industrial practices.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13577672, Nickel(II) p-Toluenesulfonate Hexahydrate. Retrieved from [Link]
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Girolami, G. S. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. Retrieved from [Link]
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Wikipedia. (n.d.). Nickel(II) sulfate. Retrieved from [Link]
- Google Patents. (n.d.). CN108315775A - A kind of nickel plating brightener and electro-plating method.
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ResearchGate. (2012). Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. Retrieved from [Link]
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Labinsights. (2023). Application of Electroplating Intermediates in Multilayer Nickel Plating System. Retrieved from [Link]
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Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - Silver p-toluenesulfonate. Retrieved from [Link]
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MDPI. (n.d.). Ni-Containing Catalysts. Retrieved from [Link]
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PCBBUY. (2022). Introduction and Troubleshooting of Nickel Electroplating on PCB board. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Insights into the thermal decomposition and conversion mechanism of nickel xanthates to nickel sulfides. Journal of Materials Chemistry C. Retrieved from [Link]
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National Institutes of Health. (2017). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. PMC. Retrieved from [Link]
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ResearchGate. (2017). Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). Retrieved from [Link]
-
Wikipedia. (n.d.). Nickel electroplating. Retrieved from [Link]
-
Cambridge Open Engage. (2021). Versatile and Robust Nickel Single Atom Catalysts. ChemRxiv. Retrieved from [Link]
- Google Patents. (n.d.). PL101000B1 - METHOD OF OBTAINING P-TOLUENESULPHONIC ACID.
- Google Patents. (n.d.). US3694186A - Thermal decomposition of nickel carbonyl.
-
MDPI. (2022). Decomposition of Tars on a Nickel Honeycomb Catalyst. Retrieved from [Link]
-
University of Bayreuth. (2017). Nanostructured Nickel Catalysts for Sustainable (De-)Hydrogenation Reactions. Retrieved from [Link]
-
Semantic Scholar. (1932). The Crystal Structure of Nickel Sulphate Hexahydrate, NiSO4 ⋅ 6H2O. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]
-
MDPI. (2022). Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of Nickel(II) p-Toluenesulfonate Hexahydrate
Introduction
Nickel(II) p-toluenesulfonate hexahydrate, with the chemical formula ₂, is a coordination complex of significant interest in various fields of chemical science. As a readily available and water-soluble source of Nickel(II) ions, it serves as a valuable precursor and catalyst in organic synthesis, particularly in cross-coupling and polymerization reactions.[1] Its applications also extend to electroplating, where it is used to provide durable and corrosion-resistant nickel coatings.[1] For researchers and drug development professionals, understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount. The crystal structure dictates the compound's physical properties, such as solubility and stability, and governs its reactivity by controlling the accessibility of the nickel center and the nature of the intermolecular interactions.
This guide provides a comprehensive examination of the crystal structure of nickel(II) p-toluenesulfonate hexahydrate. It is designed to offer not just a static description of the structure, but also a deeper understanding of the experimental methodologies employed for its determination and the chemical principles that underpin its synthesis and molecular architecture.
Molecular and Crystal Structure
The defining feature of the crystal structure of nickel(II) p-toluenesulfonate hexahydrate is the presence of the hexaquanickel(II) cation, [Ni(H₂O)₆]²⁺. In this complex, the nickel(II) ion is centrally located and coordinated by six water molecules.[1] These water molecules act as neutral ligands, donating lone pairs of electrons from their oxygen atoms to the empty d-orbitals of the nickel ion.
The overall structure is ionic, consisting of these cationic hexaquanickel(II) complexes and two p-toluenesulfonate (tosylate) anions, which act as counter-ions to balance the +2 charge of the complex.
Coordination Geometry of the Nickel(II) Ion
Single-crystal X-ray diffraction studies have revealed that the six water molecules arrange themselves around the nickel(II) ion in a slightly distorted octahedral geometry.[1] An ideal octahedron would exhibit O-Ni-O bond angles of 90° between adjacent ligands and 180° between opposing ligands. In [Ni(H₂O)₆]²⁺, minor deviations from these ideal angles are observed, which can be attributed to the packing forces and hydrogen bonding interactions within the crystal lattice.
The Ni-O bond lengths are a critical parameter of the coordination sphere. While the specific bond lengths for this exact compound are detailed in specialized crystallographic literature, typical Ni-O bond distances in hexaquanickel(II) complexes are in the range of 2.05 to 2.07 Å.
Crystallographic Data
The crystal structure of nickel(II) p-toluenesulfonate hexahydrate has been determined to belong to the monoclinic crystal system with the space group P2(1)/n .[1] The unit cell parameters are reported as:[1]
| Parameter | Value |
| a | 0.69564(14) nm |
| b | 0.62968(13) nm |
| c | 2.5176(5) nm |
| α | 90° |
| β | 91.420(4)° |
| γ | 90° |
| V | 1.1024(4) nm³ |
| Z | 2 |
Table 1: Unit cell parameters for Nickel(II) p-toluenesulfonate hexahydrate.[1]
The value of Z=2 indicates that there are two formula units of ₂ within each unit cell.
The Role of p-Toluenesulfonate Anions and Hydrogen Bonding
The p-toluenesulfonate anions (CH₃C₆H₄SO₃⁻) are not directly coordinated to the nickel ion. Instead, they reside in the crystal lattice, where their primary role is to provide charge balance. However, they are integral to the overall crystal packing through an extensive network of hydrogen bonds.
The oxygen atoms of the sulfonate group (SO₃⁻) are strong hydrogen bond acceptors. They interact with the hydrogen atoms of the coordinated water molecules of the [Ni(H₂O)₆]²⁺ cations.[1] This network of hydrogen bonds links the cations and anions into a stable three-dimensional supramolecular architecture. This intricate web of interactions is a key factor in the compound's crystallinity and thermal stability.
Caption: Intermolecular interactions in the crystal lattice.
Experimental Methodologies
A thorough understanding of the crystal structure is built upon rigorous experimental synthesis and characterization. The protocols described here represent a self-validating system, where the results of each characterization technique corroborate the proposed structure.
Synthesis of Nickel(II) p-Toluenesulfonate Hexahydrate
The synthesis of this compound is typically achieved through an acid-base reaction. The choice of the nickel-containing starting material can vary, but the underlying principle remains the same: the reaction of a basic nickel salt with p-toluenesulfonic acid.
Rationale for Reagent Selection:
-
Nickel Precursor: Basic nickel(II) carbonate (NiCO₃·2Ni(OH)₂·4H₂O) or nickel(II) hydroxide (Ni(OH)₂) are often preferred.[1] Their use is advantageous because the byproduct of the reaction with the acid is either carbon dioxide and water, or just water. These are easily removed from the reaction mixture, which drives the reaction to completion according to Le Châtelier's principle.
-
Acid: p-Toluenesulfonic acid monohydrate is a strong acid and is commercially available in high purity.
Step-by-Step Protocol:
-
Dissolution: In a beaker, dissolve a stoichiometric amount of p-toluenesulfonic acid monohydrate in distilled water with gentle heating and stirring.
-
Reaction: Slowly add a stoichiometric amount of basic nickel(II) carbonate powder to the acid solution in small portions. Effervescence (release of CO₂) will be observed. Continue stirring until the evolution of gas ceases and a clear green solution is obtained.
-
Filtration: While hot, filter the solution to remove any unreacted starting material or solid impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The principle of slow evaporation is key to obtaining large, high-quality single crystals suitable for X-ray diffraction.[2] As the solvent volume slowly decreases, the solution becomes supersaturated, promoting nucleation and subsequent crystal growth.[3] Covering the beaker with perforated parafilm will slow the rate of evaporation.
-
Isolation and Drying: Collect the resulting green crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any surface impurities and to aid in drying. Dry the crystals in a desiccator at room temperature.
Caption: Experimental workflow for synthesis and characterization.
Characterization Techniques
SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid.
Experimental Protocol:
-
Crystal Selection: A high-quality, single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, which results in a more precise structure determination. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell parameters. The phases of the diffracted X-rays are then determined using computational methods (direct methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit. The atomic positions and their anisotropic displacement parameters are then refined against the experimental data to achieve the best possible fit, resulting in the final crystal structure.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For nickel(II) p-toluenesulfonate hexahydrate, FTIR confirms the presence of both the p-toluenesulfonate anion and the coordinated water molecules.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Expected Data and Interpretation:
The spectrum is a direct validation of the compound's composition. Key vibrational bands are expected as follows:
| Wavenumber (cm⁻¹) | Assignment | Rationale for Confirmation |
| ~3400 (broad) | O-H stretching of H₂O | The broadness indicates hydrogen-bonded water molecules, confirming their role in the crystal lattice. |
| ~1630 | H-O-H bending of H₂O | Confirms the presence of molecular water. |
| ~1220-1120 | Asymmetric SO₃ stretching | Characteristic vibrations of the sulfonate group in the tosylate anion. |
| ~1030-1010 | Symmetric SO₃ stretching | A key indicator of the sulfonate functional group. |
| ~815 | C-H out-of-plane bending | Indicates the para-substitution pattern on the benzene ring of the tosylate. |
| ~680 | S-O bending | Further confirms the presence of the sulfonate group. |
Table 2: Representative FTIR peak assignments for Nickel(II) p-toluenesulfonate hexahydrate.
TGA provides quantitative information about the thermal stability of a compound and the presence of volatile components, such as water of hydration.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of the crystals is placed in an inert crucible (e.g., alumina).
-
Analysis: The crucible is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen) to a final temperature of around 800 °C. The mass of the sample is continuously monitored as a function of temperature.
Expected Data and Interpretation:
The TGA thermogram provides direct, quantitative evidence for the "hexahydrate" nature of the compound.
-
Dehydration Step: A significant mass loss is expected in the temperature range of approximately 80-200 °C. This mass loss should correspond to the removal of all six water molecules. The theoretical mass loss for six water molecules from the compound (molar mass = 509.16 g/mol ) is calculated as: (6 × 18.02 g/mol ) / 509.16 g/mol × 100% ≈ 21.2% The experimental observation of a mass loss close to this value is strong validation of the formula ₂.
-
Decomposition: At higher temperatures (typically >300 °C), the anhydrous nickel(II) p-toluenesulfonate will begin to decompose, eventually leaving a residue of nickel(II) oxide (NiO) at the end of the experiment.
Conclusion
The crystal structure of nickel(II) p-toluenesulfonate hexahydrate is a well-defined system characterized by a hexaquanickel(II) cation with a distorted octahedral geometry. The structural integrity is maintained by a balance of ionic forces between the complex cation and the p-toluenesulfonate anions, and an extensive network of hydrogen bonds. The synthesis and characterization of this compound provide a clear example of a self-validating experimental workflow, where the results from techniques such as FTIR and TGA provide robust, independent confirmation of the detailed molecular structure elucidated by single-crystal X-ray diffraction. This comprehensive understanding of its solid-state structure is fundamental for any researcher aiming to utilize this versatile compound in catalysis, materials science, or further chemical synthesis.
References
-
Song, Z., Jiang, X., Zhang, H., Zhao, R., & Wang, M. (2021). Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. Journal of the Chinese Chemical Society, 68(5), 843-849. Available at: [Link]
-
Song, Z., et al. (2021). Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. This is a placeholder for the full citation which is not fully available in the provided search results but is the primary source for the crystallographic data. The available abstract can be found at: [Link]
-
Yunli Chemical. (2026, January 8). Why Basic Nickel Carbonate Is Key for Nickel Salts. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]
-
JoVE. (2025, May 22). Crystal Growth: Principles of Crystallization. Retrieved from [Link]
Sources
Solubility of Nickel(II) p-Toluenesulfonate in Organic Solvents
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of Nickel(II) p-Toluenesulfonate: Properties and Applications
Nickel(II) p-toluenesulfonate, often abbreviated as Ni(OTs)₂, is a versatile coordination compound that serves as a valuable source of nickel(II) ions in various chemical transformations.[1] Its hexahydrate form, ₂, is a pale green crystalline solid.[2] This compound finds applications as a catalyst in organic synthesis, particularly in cross-coupling and polymerization reactions.[1] Furthermore, its properties make it suitable for use in electroplating and surface treatment processes.[1]
Significance of Solubility in Research and Drug Development
The solubility of a compound is a critical physicochemical property that dictates its utility in numerous applications. In chemical research, understanding the solubility of a catalyst or reagent in different organic solvents is paramount for designing homogeneous reaction conditions, optimizing reaction rates, and simplifying product purification. For professionals in drug development, solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. Poor solubility can hinder the absorption of an active pharmaceutical ingredient (API), leading to suboptimal therapeutic efficacy. Therefore, a thorough understanding of the solubility of nickel-containing compounds, which are explored for various therapeutic applications, is essential.
Scope and Purpose of this Guide
This technical guide provides a comprehensive overview of the solubility of Nickel(II) p-toluenesulfonate in organic solvents. It is designed to be a practical resource for researchers, scientists, and drug development professionals. This guide will delve into the theoretical principles governing solubility, present a qualitative solubility profile based on available literature, and, most importantly, provide detailed, step-by-step experimental protocols for the quantitative determination of solubility. The aim is to equip the reader with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of Nickel(II) p-toluenesulfonate in their work.
Theoretical Framework of Solubility
Physicochemical Properties of Nickel(II) p-toluenesulfonate
Nickel(II) p-toluenesulfonate is an ionic salt consisting of a nickel(II) cation (Ni²⁺) and two p-toluenesulfonate (tosylate, OTs⁻) anions. The tosylate anion possesses both a nonpolar aromatic ring and a polar sulfonate group, giving it amphiphilic character. The overall solubility of the salt is a result of the interplay between the lattice energy of the crystal and the solvation energy of the ions in a particular solvent.
Influence of Solvent Properties on Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.
-
Polarity (Dielectric Constant): Solvents with a high dielectric constant are generally more effective at dissolving ionic compounds like Nickel(II) p-toluenesulfonate. The high polarity helps to overcome the electrostatic forces holding the ions together in the crystal lattice.
-
Hydrogen Bonding Capability: Polar protic solvents, such as alcohols, can form hydrogen bonds with the sulfonate group of the tosylate anion and can coordinate with the nickel(II) cation, which can enhance solubility. Polar aprotic solvents, like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are also effective at solvating cations.
-
Solvent-Solute Interactions: The specific interactions between the solvent molecules and the nickel(II) and tosylate ions play a crucial role. For instance, the ability of a solvent to coordinate with the nickel(II) center can significantly impact solubility.
Effect of Temperature on Solubility
For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice. By supplying heat, the equilibrium of the dissolution process is shifted towards the formation of more dissolved ions. However, this is a general trend and should be experimentally verified for each specific solute-solvent system.
The "Like Dissolves Like" Principle in the Context of Metal Tosylates
Metal tosylates, including Nickel(II) p-toluenesulfonate, are generally more soluble in polar solvents.[2] The presence of the organic tosylate anion can also impart some solubility in less polar organic solvents compared to inorganic nickel salts like nickel chloride.
Qualitative and Semi-Quantitative Solubility Profile
Literature Review of Known Solubilities
Quantitative solubility data for Nickel(II) p-toluenesulfonate in a wide range of organic solvents is not extensively reported in the literature. However, some qualitative information is available:
Some sources also mention its general "compatibility with various solvents" and "excellent solubility in water and organic solvents" without further specification.[1][3]
Comparative Analysis with Other Nickel Salts and Metal Tosylates
By examining the solubility of related compounds, we can infer a likely solubility profile for Nickel(II) p-toluenesulfonate. For instance, other transition metal tosylates are also known to be soluble in many polar solvents.[2] Compared to nickel halides, the tosylate salt is expected to be more soluble in organic solvents due to the presence of the bulky organic anion.
Summary Table of Expected Solubility in Common Organic Solvents
Based on the available information and chemical principles, the following table provides an estimated qualitative solubility profile for Nickel(II) p-toluenesulfonate hexahydrate. It is crucial to note that these are predictions and should be confirmed experimentally for any critical application.
| Solvent | Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | Reported in the literature. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but the longer alkyl chain may slightly reduce polarity. |
| Isopropanol | Polar Protic | Sparingly Soluble | Lower polarity compared to methanol and ethanol. |
| Acetonitrile | Polar Aprotic | Insoluble | Reported in the literature. |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | High polarity and ability to solvate cations. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | High polarity and strong cation solvating ability. |
| Acetone | Polar Aprotic | Sparingly to Insoluble | Moderate polarity. |
| Ethyl Acetate | Moderately Polar | Insoluble | Lower polarity. |
| Dichloromethane (DCM) | Nonpolar | Insoluble | Low polarity. |
| Diethyl Ether | Nonpolar | Insoluble | Reported in the literature. |
| Tetrahydrofuran (THF) | Moderately Polar | Sparingly Soluble | Moderate polarity, can coordinate to metal centers. |
Experimental Determination of Solubility: Protocols and Methodologies
Importance of Experimental Verification
Given the limited quantitative data in the literature, experimental determination of the solubility of Nickel(II) p-toluenesulfonate in specific organic solvents is essential for any research or development activity. The following protocols provide robust methods for obtaining accurate and reliable solubility data.
Protocol 1: Gravimetric Method for Equilibrium Solubility Determination
This is a classic and highly accurate method for determining the equilibrium solubility of a solid in a liquid.
A saturated solution is prepared by equilibrating an excess of the solid solute with the solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid is determined.
-
Nickel(II) p-toluenesulfonate hexahydrate
-
Organic solvent of interest (analytical grade)
-
Volumetric flasks
-
Pipettes
-
Beakers or vials
-
Thermostatic shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Drying oven
-
Preparation of Saturated Solution:
-
Add an excess amount of Nickel(II) p-toluenesulfonate hexahydrate to a known volume of the organic solvent in a sealed vial or beaker. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Collection:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation or further dissolution.
-
To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter that is compatible with the organic solvent.
-
-
Gravimetric Analysis:
-
Transfer the collected aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish or beaker.
-
Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the compound is thermally stable.
-
Once the solvent is removed, dry the solid residue in a drying oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the container in a desiccator to room temperature before weighing.
-
The solubility (S) is calculated using the following formula:
S ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Caption: Workflow for Gravimetric Solubility Determination.
Protocol 2: UV-Vis Spectroscopic Method for Rapid Solubility Screening
This method is suitable for rapid screening of solubility in multiple solvents, especially when a high degree of accuracy is not required.
Nickel(II) p-toluenesulfonate has a characteristic UV-Vis absorbance spectrum. By creating a calibration curve of absorbance versus known concentrations of the compound in a given solvent, the concentration of a saturated solution can be determined by measuring its absorbance.
-
Nickel(II) p-toluenesulfonate hexahydrate
-
Organic solvents of interest (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Determine the Wavelength of Maximum Absorbance (λ_max):
-
Prepare a dilute solution of Nickel(II) p-toluenesulfonate in the solvent of interest.
-
Scan the solution over a range of wavelengths (e.g., 200-800 nm) to identify the λ_max.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of Nickel(II) p-toluenesulfonate in the chosen solvent.
-
Measure the absorbance of each standard solution at the λ_max.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Prepare a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 4.2.3, step 1) to prepare a saturated solution at a constant temperature.
-
-
Measure the Absorbance of the Saturated Solution:
-
Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λ_max.
-
-
Calculate the Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which is the solubility.
-
The linear regression of the calibration curve will provide an equation (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The concentration of the unknown sample can be calculated as x = (y - c) / m.
Caption: Workflow for Spectroscopic Solubility Determination.
Protocol 3: High-Throughput Screening (HTS) using Nephelometry
This method is particularly useful in drug discovery and development for rapidly screening the solubility of many compounds or a single compound in multiple solvent systems.
Nephelometry measures the amount of light scattered by a suspension of fine particles. A compound is dissolved in a good solvent (e.g., DMSO) and then dispensed into a series of wells containing the test solvent. If the compound's solubility is exceeded, it will precipitate, and the resulting turbidity can be quantified by nephelometry.
-
High Speed: Allows for the rapid screening of large numbers of samples.
-
Low Sample Consumption: Requires only small amounts of the compound.
-
Automation-Friendly: The process can be easily automated using robotic liquid handlers and plate readers.
-
Stock Solution Preparation: Prepare a concentrated stock solution of Nickel(II) p-toluenesulfonate in a solvent in which it is highly soluble (e.g., DMSO).
-
Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.
-
Compound Addition: Add increasing amounts of the stock solution to the wells containing the test solvents.
-
Incubation: Allow the plate to incubate for a set period to allow for precipitation to occur.
-
Nephelometric Reading: Read the plate using a nephelometer to measure the light scattering in each well.
-
Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed.
Caption: High-Throughput Solubility Screening Workflow.
Data Interpretation and Application
Building a Comprehensive Solubility Database
By systematically applying the experimental protocols described above across a range of organic solvents and temperatures, a comprehensive solubility database for Nickel(II) p-toluenesulfonate can be established. This database is an invaluable resource for predicting the behavior of the compound in different chemical environments.
Leveraging Solubility Data for Reaction Optimization and Formulation Development
-
Reaction Optimization: The choice of solvent can dramatically affect the outcome of a chemical reaction. A solvent that fully dissolves the reactants, including the nickel catalyst, will promote a homogeneous reaction, leading to faster reaction rates and potentially higher yields.
-
Formulation Development: For applications in materials science or as a precursor for other nickel-containing compounds, solubility data is critical for developing stable and effective formulations. In drug development, understanding the solubility in various excipients and solvent systems is fundamental to creating a viable drug product.
Conclusion
While qualitative information suggests that Nickel(II) p-toluenesulfonate is soluble in polar solvents like methanol and water and insoluble in nonpolar solvents and acetonitrile, a thorough experimental investigation is necessary for its effective application in research and development. This guide has provided the theoretical foundation and detailed, practical protocols for the gravimetric, spectroscopic, and high-throughput determination of its solubility in organic solvents. By employing these methodologies, researchers, scientists, and drug development professionals can obtain the critical data needed to optimize their processes and advance their scientific endeavors.
References
-
PubChem. Nickel(II) p-Toluenesulfonate Hexahydrate. [Link]
- Song, Z., et al. (2021). Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. Journal of the Chinese Chemical Society.
-
Girolami, G. S., et al. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. [Link]
- Wu, S., et al. (2017). Study on Synthesis and Characterization of Hexaquonickel(II)
-
Plog, O., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data. [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
-
Pan, L., et al. (2001). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]
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Thermal Stability of Nickel(II) p-Toluenesulfonate: An In-depth Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of nickel(II) p-toluenesulfonate, a compound of significant interest in catalysis, electroplating, and materials science.[1] A thorough understanding of its thermal decomposition behavior is paramount for its effective application and for ensuring safety and process control in various industrial and research settings. This document details the multi-stage thermal decomposition pathway of the common hydrated form of nickel(II) p-toluenesulfonate, outlines a rigorous experimental protocol for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses the interpretation of the resulting data. The causality behind experimental choices and the establishment of a self-validating analytical system are emphasized to ensure scientific integrity.
Introduction: The Significance of Nickel(II) p-Toluenesulfonate
Nickel(II) p-toluenesulfonate, often encountered as its hexahydrate form, ₂, is a versatile transition metal salt.[1][2] Its utility stems from the catalytic activity of the nickel(II) ion in a variety of organic transformations and its role as a source of nickel ions in electroplating baths for corrosion resistance.[1] The thermal stability of this compound is a critical parameter that dictates its shelf-life, processing conditions, and performance in high-temperature applications. Thermal decomposition can lead to loss of catalytic activity, changes in material properties, and the generation of potentially hazardous byproducts. Therefore, a detailed understanding of its behavior upon heating is essential for process optimization and safety.
This guide will elucidate the thermal decomposition of nickel(II) p-toluenesulfonate hexahydrate, which typically proceeds in two main stages: dehydration followed by the decomposition of the anhydrous salt.
The Thermal Decomposition Pathway
The thermal decomposition of hexaquonickel(II) bis(p-toluenesulfonate) follows a predictable, yet complex, series of transformations upon heating. The overall process can be conceptualized as a two-stage event, which can be further resolved into finer steps depending on the experimental conditions.
Caption: Generalized thermal decomposition pathway of Nickel(II) p-toluenesulfonate hexahydrate.
Stage 1: Dehydration
The initial stage of decomposition involves the loss of the six molecules of water of hydration. This process is endothermic and typically occurs in one or more steps over a temperature range of approximately 100 °C to 250 °C. The exact temperature and the resolution of the individual dehydration steps are sensitive to the heating rate and the atmospheric conditions. A slower heating rate can often resolve the loss of water molecules into distinct events. The theoretical mass loss for the complete dehydration of the hexahydrate to the anhydrous salt is approximately 21.2%.
Stage 2: Decomposition of the Anhydrous Salt
Following dehydration, the anhydrous nickel(II) p-toluenesulfonate remains stable until a higher temperature is reached, typically above 300 °C. At this point, the p-toluenesulfonate anion begins to decompose. This is a complex process involving the cleavage of C-S and S-O bonds. Studies on various transition metal p-toluenesulfonates have shown that the final solid residue is the corresponding metal oxide.[2] Therefore, the final solid product of the thermal decomposition of nickel(II) p-toluenesulfonate in an oxidizing atmosphere (like air) is nickel(II) oxide (NiO).
The gaseous byproducts of the decomposition of the p-toluenesulfonate moiety are expected to include sulfur dioxide (SO₂), and various organic fragments, such as toluene. The identification of these gaseous products can be achieved by coupling the thermogravimetric analyzer to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
Quantitative Thermal Analysis
Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) is the primary experimental technique for characterizing the thermal stability of nickel(II) p-toluenesulfonate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample relative to a reference.
Illustrative TGA-DSC Data
The following table summarizes the expected quantitative data from a TGA-DSC analysis of nickel(II) p-toluenesulfonate hexahydrate. Note: The specific temperatures are illustrative and can vary based on experimental conditions.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Thermal Event (DSC) |
| Dehydration | 100 - 250 | ~21.2% | Endothermic |
| Anhydrous Decomposition | > 300 | ~64.1% | Exothermic (in air) |
| Final Residue | > 500 | Total Mass Loss: ~85.3% | - |
The final residue, nickel(II) oxide (NiO), would account for approximately 14.7% of the initial mass of the hexahydrated salt.
Experimental Protocol: A Self-Validating System
The following protocol for TGA-DSC analysis is designed to ensure the generation of reliable and reproducible data.
Instrumentation
-
A simultaneous TGA-DSC instrument is required.
-
High-purity nitrogen or air for purging.
-
Analytical balance with a readability of at least 0.01 mg.
-
Alumina or platinum crucibles.
Experimental Workflow
Caption: Experimental workflow for the TGA-DSC analysis of Nickel(II) p-toluenesulfonate.
Step-by-Step Methodology
-
Sample Preparation:
-
Tare a clean alumina crucible on an analytical balance.
-
Carefully weigh approximately 5-10 mg of nickel(II) p-toluenesulfonate hexahydrate into the crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Record the exact mass.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible (of the same material and similar mass) into the TGA-DSC instrument.
-
Purge the furnace with high-purity nitrogen or air at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert or oxidizing atmosphere, respectively.
-
Equilibrate the furnace at a starting temperature of 30 °C.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 600 °C at a controlled linear heating rate of 10 °C/min. The choice of heating rate is a balance between resolution and experimental time; a slower rate can provide better resolution of thermal events.
-
Continuously monitor and record the sample weight and differential heat flow as a function of temperature.
-
-
Data Analysis:
-
From the TGA curve, determine the onset and end temperatures of each mass loss step.
-
Calculate the percentage mass loss for each step and compare it with the theoretical values for dehydration and decomposition.
-
From the DSC curve, identify the endothermic and exothermic peaks corresponding to the mass loss events.
-
Determine the onset and peak temperatures for each thermal event. The area under the DSC peak can be integrated to quantify the enthalpy change of the transition.
-
Conclusion: Practical Implications for Researchers
The thermal stability of nickel(II) p-toluenesulfonate is a critical consideration for its practical application. The multi-stage decomposition, initiated by dehydration and culminating in the formation of nickel(II) oxide, has significant implications:
-
For Catalysis: The dehydration of the hexahydrate at relatively low temperatures suggests that for reactions conducted above 100 °C, the active catalytic species may be the anhydrous form or a partially hydrated intermediate. The upper-temperature limit for the use of this catalyst is dictated by the onset of the decomposition of the p-toluenesulfonate ligand, which would lead to irreversible deactivation.
-
For Materials Science and Electroplating: When used as a precursor for the synthesis of nickel-based materials or in electroplating baths, the thermal stability data informs the maximum processing temperatures to avoid unwanted decomposition and the formation of impurities.
-
For Safety and Handling: Knowledge of the decomposition pathway and the nature of the gaseous byproducts is crucial for designing safe handling procedures and for implementing appropriate ventilation and off-gas treatment in industrial processes.
This guide provides a foundational understanding of the thermal stability of nickel(II) p-toluenesulfonate and a robust methodology for its characterization. It is imperative for researchers and professionals working with this compound to consider its thermal behavior to ensure the success, reproducibility, and safety of their work.
References
-
Shutian, W., Qinyu, Z., Wenhui, G., Wanli, X., Shiyi, T., Weilan, X., & Zuoxiang, Z. (2017). Study on Synthesis and Characterization of Hexaquonickel(II) bis-p-toluenesulfonate. Asian Journal of Chemical Sciences, 3(2), 1-8. [Link]
- Gong, H., Su, T. T., & Wang, R. (2006). Synthesis and thermo-gravimetric analysis of p-toluenesulfonates: Alkali Earth Metal and Transition Metal. Journal of Liaoning University of Petroleum & Chemical Technology, 26(1), 8-11.
-
Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]
-
Roy, S., Sarkar, D., & Bhattacharyya, K. (2024). Synthesis, crystal structure, thermal stability and biological study of bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II) complex. Results in Chemistry, 7, 101348. [Link]
-
ResearchGate. (n.d.). DTA and TGA curves of a-NiSO4 . 6 H2O obtained in different... Retrieved from [Link]
-
ResearchGate. (n.d.). TG/DSC curves of NiCl2·6H2O. The black curve represents the TG (weight... Retrieved from [Link]
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An In-Depth Technical Guide to CAS 6944-05-4: Nickel(II) p-Toluenesulfonate
Introduction
Within the landscape of modern organic synthesis, the development of efficient and selective catalysts remains a cornerstone of innovation. CAS number 6944-05-4 identifies Nickel(II) p-toluenesulfonate, a compound of growing interest to researchers and drug development professionals.[1][2] This coordination complex, often found in its hexahydrate form, serves as a versatile and reactive source of nickel(II) ions for a variety of catalytic transformations.[3] Its utility is particularly pronounced in the realm of carbon-carbon bond formation, where it has demonstrated efficacy in reactions such as cross-coupling and C-H bond activation.[4] This guide provides a comprehensive overview of the properties, applications, and safety considerations for Nickel(II) p-toluenesulfonate, offering a technical resource for scientists leveraging its catalytic potential.
Chemical Identity and Physicochemical Properties
Nickel(II) p-toluenesulfonate is a salt composed of a nickel(II) cation and two p-toluenesulfonate anions.[1] The compound is typically a white to light yellow or green crystalline solid, a physical characteristic that can vary slightly between suppliers.[2][5] It exhibits good solubility in water and various organic solvents, which is a key attribute for its application in a wide range of reaction conditions.[2]
| Property | Value | Source(s) |
| CAS Number | 6944-05-4 | [1][2] |
| Molecular Formula | C₁₄H₁₄NiO₆S₂ (anhydrous) | [1][2] |
| C₁₄H₁₄NiO₆S₂·6H₂O (hexahydrate) | [3] | |
| Molecular Weight | 401.07 g/mol (anhydrous) | [1][2] |
| 509.16 g/mol (hexahydrate) | [3] | |
| Appearance | White to light yellow to green powder or crystal | [2][3][5] |
| Purity | ≥ 98% | [3] |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [3] |
Conceptual Synthesis
While detailed, step-by-step synthesis protocols for Nickel(II) p-toluenesulfonate are not extensively published in readily available literature, the compound is conceptually formed through a standard acid-base reaction. This would involve reacting a nickel(II) source, such as nickel(II) hydroxide or nickel(II) carbonate, with p-toluenesulfonic acid. The general transformation is depicted below:
Ni(OH)₂ + 2 CH₃C₆H₄SO₃H → Ni(CH₃C₆H₄SO₃)₂ + 2 H₂O
The resulting salt can then be isolated and purified, often as a hexahydrate, through crystallization from an aqueous solution.
Core Applications in Catalysis
The primary utility of Nickel(II) p-toluenesulfonate lies in its role as a catalyst in organic synthesis.[2][3] It serves as a precursor to catalytically active nickel species, which are instrumental in a variety of chemical transformations.
C-H Bond Activation
A significant area of application is in C-H bond activation, a powerful strategy for directly forming carbon-carbon and carbon-heteroatom bonds.[4] This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents, making it a more atom-economical and environmentally friendly synthetic route.[4] Nickel catalysts derived from precursors like Nickel(II) p-toluenesulfonate can facilitate the direct coupling of aromatic or heteroaromatic C-H bonds with various coupling partners.[4]
Below is a generalized workflow for a nickel-catalyzed C-H activation reaction.
Caption: Generalized workflow for a nickel-catalyzed C-H activation.
Cross-Coupling Reactions
Nickel(II) p-toluenesulfonate is also a valuable reagent for various cross-coupling reactions.[3] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The nickel catalyst can facilitate the coupling of aryl, vinyl, or alkyl halides with a range of organometallic reagents.
Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for nickel catalysts. This protocol is illustrative and may require optimization for specific substrates.
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid partner (1.2 mmol), a suitable base such as potassium carbonate (2.0 mmol), and Nickel(II) p-toluenesulfonate (0.05 mmol, 5 mol%).
-
Ligand Addition : Add an appropriate ligand (e.g., a phosphine or N-heterocyclic carbene ligand) in a 1:1 or 2:1 ratio relative to the nickel catalyst.
-
Solvent Addition : Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
Reaction Execution : Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Toxicological Profile
Nickel(II) p-toluenesulfonate is a hazardous chemical and must be handled with appropriate safety precautions.[5] The GHS classification indicates several health risks.
| Hazard Class | GHS Statement | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |
| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |
| Carcinogenicity | H350: May cause cancer | |
| Specific Target Organ Toxicity | H372: Causes damage to organs (Respiratory system) through prolonged or repeated exposure |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear nitrile or other resistant gloves and a lab coat. Avoid allowing contaminated work clothing out of the workplace.
-
Respiratory Protection : If dusts are generated, use a NIOSH-approved respirator. Do not breathe dust, fume, gas, mist, vapors, or spray.
-
First Aid : In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[5] If inhaled, move the person to fresh air.[5]
Conclusion
Nickel(II) p-toluenesulfonate (CAS 6944-05-4) is a valuable and versatile catalyst precursor for a range of important organic transformations, most notably C-H activation and cross-coupling reactions. Its solubility and reactivity make it an attractive option for researchers in academic and industrial settings. However, its significant health hazards necessitate careful handling and adherence to strict safety protocols. As the demand for more efficient and sustainable synthetic methodologies grows, the applications of catalysts like Nickel(II) p-toluenesulfonate are likely to expand, warranting a thorough understanding of its chemical properties and safe handling procedures.
References
-
Chemical Properties of Cyclopropanecarboxamide, Nn-propyl (CAS 26389-59-3). Cheméo. Available at: [Link]
-
1453-50-5 | N-cyclopropylcyclopropanecarboxamide. AA Blocks. Available at: [Link]
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Nickel(II) Tosylate: A Versatile and Practical Precursor for Ni(II) Ions in Modern Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the ever-evolving landscape of transition metal catalysis, the choice of the metal precursor is a critical parameter that dictates the efficiency, selectivity, and practicality of a synthetic transformation. While nickel halides have traditionally dominated the field as sources of Ni(II) ions, there is a growing interest in alternative nickel salts that offer unique advantages in terms of handling, solubility, and reactivity. This technical guide provides a comprehensive overview of nickel(II) p-toluenesulfonate (nickel tosylate), a versatile and increasingly utilized precursor for generating catalytically active Ni(II) species. We will delve into its synthesis, physicochemical properties, and diverse applications in catalysis, with a particular focus on cross-coupling reactions. This guide is intended to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and comparative data to empower researchers in their synthetic endeavors.
Introduction: The Ascendancy of Nickel Catalysis and the Quest for Optimal Precursors
Nickel catalysis has emerged as a powerhouse in modern organic synthesis, offering a cost-effective and often more reactive alternative to its precious metal counterpart, palladium.[1] The unique electronic properties of nickel allow it to participate in a rich variety of catalytic cycles, including those involving Ni(0)/Ni(II) and Ni(I)/Ni(III) redox manifolds, enabling a broad spectrum of chemical transformations.[2] A cornerstone of any nickel-catalyzed reaction is the choice of the nickel precursor. This choice significantly impacts the generation of the active catalytic species and the overall reaction performance.
Traditionally, nickel(II) halides, such as NiCl₂ and NiBr₂, have been the workhorses for generating Ni(0) catalysts in situ through reduction. However, these salts can present challenges related to hygroscopicity, solubility in common organic solvents, and the potentially coordinating nature of the halide anion, which can influence the catalytic activity.[3] This has spurred the exploration of alternative nickel precursors with more favorable physicochemical properties. Among these, nickel(II) p-toluenesulfonate, commonly known as nickel tosylate, has garnered considerable attention.
The tosylate anion (TsO⁻) is a weakly coordinating counterion, which can lead to more "naked" and potentially more reactive cationic nickel species in solution. Furthermore, nickel tosylate is often crystalline, air-stable, and exhibits different solubility profiles compared to nickel halides, offering greater flexibility in reaction setup. This guide aims to provide a detailed exploration of nickel tosylate as a practical and effective source of Ni(II) ions for a range of catalytic applications.
Physicochemical Properties and Synthesis of Nickel(II) Tosylate
A thorough understanding of the physical and chemical properties of a catalyst precursor is paramount for its effective application. Nickel(II) tosylate is typically available as its hexahydrate, ₂, a green crystalline solid.[4]
Structural Attributes
The crystal structure of hexaquonickel(II) bis(p-toluenesulfonate) reveals an octahedral coordination geometry around the Ni(II) center, with six water molecules acting as ligands. The p-toluenesulfonate groups are not directly coordinated to the nickel ion but exist as counter-anions, forming hydrogen bonds with the coordinated water molecules.[4] This structure underscores the weakly coordinating nature of the tosylate anion.
Solubility Profile
Transition metal tosylates are generally known to be soluble in polar solvents.[3] While specific quantitative solubility data for nickel(II) tosylate in a wide range of organic solvents is not extensively documented, empirical observations from various studies suggest its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in less polar ethers like tetrahydrofuran (THF) is likely lower, which can be a crucial factor in designing homogeneous catalytic systems. In contrast to the often-limited solubility of nickel halides in certain organic media, the unique solubility profile of nickel tosylate can be advantageous.
Synthesis of Hexaquonickel(II) bis(p-toluenesulfonate)
Nickel(II) tosylate can be readily synthesized in the laboratory, providing a cost-effective alternative to commercial sources. The synthesis typically involves the reaction of a basic nickel(II) salt, such as nickel(II) carbonate or nickel(II) hydroxide, with p-toluenesulfonic acid.[5][6]
Experimental Protocol: Synthesis of Hexaquonickel(II) bis(p-toluenesulfonate) ₂ [2]
-
Reactants:
-
p-Toluenesulfonic acid (PTS)
-
Nickel(II) hydroxide [Ni(OH)₂]
-
-
Procedure:
-
To a round-bottom flask, add nickel(II) hydroxide and a solution of p-toluenesulfonic acid in water. A slight excess of the acid (e.g., a molar ratio of NPTS/NNi(OH)₂ of 1.1) is recommended to ensure complete reaction of the nickel salt.
-
Heat the reaction mixture to 353 K (80 °C) with stirring.
-
Maintain the reaction at this temperature for 3 hours.
-
After the reaction is complete, cool the solution to room temperature to allow for crystallization.
-
The resulting green crystals of ₂ can be isolated by filtration, washed with a small amount of cold water, and dried.
-
-
Yield: This procedure can afford the product in high yield, with reported yields up to 90.86%.[2]
Applications of Nickel Tosylate in Catalysis
Nickel tosylate has proven to be a versatile precursor for a variety of nickel-catalyzed transformations. Its primary role is to serve as a source of Ni(II) ions, which can then be reduced in situ to the active Ni(0) species or utilized directly in Ni(II)-centered catalytic cycles.
Cross-Coupling Reactions: A Paradigm of C-C and C-Heteroatom Bond Formation
Cross-coupling reactions are fundamental tools in organic synthesis, and nickel catalysis has significantly expanded the scope of these transformations. Nickel tosylate can be effectively employed as a precatalyst in several key cross-coupling reactions.
The Kumada coupling, the first reported nickel-catalyzed cross-coupling reaction, involves the reaction of a Grignard reagent with an organic halide.[7] More recently, the scope of electrophiles has been expanded to include tosylates. Aryl and alkyl tosylates, which are readily prepared from phenols and alcohols, respectively, serve as stable and accessible coupling partners.[8] While aryl tosylates are generally less reactive than their halide counterparts, nickel catalysis can effectively promote their C-O bond cleavage for subsequent coupling.[8][9]
Table 1: Nickel-Catalyzed Kumada Cross-Coupling of Aryl Tosylates with Alkyl Grignard Reagents [8]
| Entry | Aryl Tosylate | Grignard Reagent | Product | Yield (%) |
| 1 | 4-MeO-C₆H₄-OTs | n-BuMgCl | 4-MeO-C₆H₄-n-Bu | 85 |
| 2 | 4-CF₃-C₆H₄-OTs | i-PrMgCl | 4-CF₃-C₆H₄-i-Pr | 78 |
| 3 | 2-Naphthyl-OTs | c-HexylMgCl | 2-Naphthyl-c-Hexyl | 92 |
A significant advancement in nickel catalysis is the development of reductive cross-coupling reactions, which join two different electrophiles in the presence of a stoichiometric reductant. This strategy avoids the pre-formation and handling of sensitive organometallic reagents. Nickel tosylate can be used as the precatalyst in the reductive coupling of alkyl tosylates with other electrophiles, such as allyl alcohols.[10][11]
Experimental Protocol: Stereospecific Nickel-Catalyzed Reductive Cross-Coupling of an Alkyl Tosylate and an Allyl Alcohol [12]
-
Reactants:
-
Chiral, non-racemic secondary alkyl tosylate
-
Allyl alcohol
-
Hexamethyldisilazane (HMDS)
-
NiCl₂ (can be substituted with Ni(OTs)₂)
-
Vinylmagnesium chloride (as reductant)
-
-
Procedure:
-
In a glovebox, to an oven-dried vial, add the alkyl tosylate (1.0 equiv) and the allyl alcohol (1.5 equiv).
-
Dissolve the substrates in a 1:1 mixture of Et₂O:THF.
-
Add HMDS (1.5 equiv) for in situ silylation of the alcohol.
-
In a separate vial, prepare a stock solution of the nickel precatalyst (e.g., 2 mol % NiCl₂).
-
Add the nickel catalyst solution to the substrate mixture.
-
Add the vinylmagnesium chloride reductant (2.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
-
-
Key Insight: This reaction proceeds with high stereospecificity, demonstrating the power of nickel catalysis in constructing chiral centers.[10][11]
C-O Bond Activation: The Role of the Tosylate Group
The activation of traditionally unreactive C-O bonds is a significant challenge in organic synthesis. Nickel catalysts have shown remarkable efficacy in cleaving these robust bonds, particularly in aryl ethers and sulfonates.[2] The tosylate group, while more stable than a triflate, can be effectively activated by low-valent nickel species, typically Ni(0). The generally accepted mechanism involves the oxidative addition of the Ni(0) catalyst into the C-OTs bond, forming a Ni(II) intermediate.[10][13] This step is often the rate-determining step of the catalytic cycle. The reactivity of the tosylate can be modulated by the choice of ligands on the nickel center and the reaction conditions.
Advantages of Nickel Tosylate as a Ni(II) Source
The selection of nickel tosylate as a precursor for Ni(II) ions offers several distinct advantages for the practicing chemist:
-
Stability and Handling: Nickel tosylate, particularly in its hydrated form, is a crystalline, air-stable solid, making it easier to handle and store compared to anhydrous and often hygroscopic nickel halides.
-
Weakly Coordinating Anion: The tosylate anion is less coordinating than halides. This can lead to a more reactive catalytic species, as the coordination site on the nickel center is more accessible to the substrates.
-
Alternative Solubility: Its solubility profile in various organic solvents can be beneficial in cases where nickel halides exhibit poor solubility, allowing for more homogeneous reaction conditions.
-
Cost-Effectiveness and Accessibility: Tosylates are derived from p-toluenesulfonic acid, an inexpensive and readily available industrial chemical. The synthesis of nickel tosylate is straightforward, making it an economical choice.
-
Versatility: As demonstrated, nickel tosylate is a competent precatalyst for a wide range of important catalytic transformations, including various cross-coupling reactions.
Safety and Handling
Nickel compounds, including nickel tosylate, should be handled with appropriate safety precautions. Nickel is a known sensitizer and may cause an allergic skin reaction.[14][15] Inhalation of nickel dust is suspected of causing cancer.[15] Therefore, it is crucial to handle nickel tosylate in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][14][15]
Conclusion and Future Outlook
Nickel(II) tosylate has established itself as a valuable and practical precursor for generating catalytically active Ni(II) species. Its favorable physicochemical properties, including air stability, unique solubility, and the weakly coordinating nature of the tosylate anion, make it an attractive alternative to traditional nickel halide salts. The successful application of nickel tosylate in a variety of cross-coupling reactions underscores its versatility and utility in modern organic synthesis.
As the field of nickel catalysis continues to expand, we can anticipate further exploration of nickel tosylate and other related nickel sulfonates in the development of novel synthetic methodologies. Future research will likely focus on elucidating the subtle effects of the tosylate counterion on catalyst activity and selectivity, as well as expanding the application of this precursor to an even broader range of catalytic transformations. For researchers and drug development professionals, a thorough understanding of the properties and applications of nickel tosylate is essential for harnessing the full potential of nickel catalysis in the synthesis of complex molecules.
References
-
Recent Advances in Nickel Catalysis. National Institutes of Health. [Link]
-
Tercenio, Q. D., & Alexanian, E. J. (2021). Stereospecific Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Tosylate and Allyl Alcohol Electrophiles. Organic Letters, 23(18), 7215–7219. [Link]
-
Stereospecific Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Tosylate and Allyl Alcohol Electrophiles. University of North Carolina at Chapel Hill Department of Chemistry. [Link]
-
Song, Z., et al. (2021). Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. Journal of Physics: Conference Series, 1883, 012033. [Link]
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Unlocking the Potential of Nickel(II) p-Toluenesulfonate: A Theoretical Guide to Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of catalysis, the quest for efficient, cost-effective, and sustainable chemical transformations is paramount. Nickel catalysis has emerged as a powerful tool, offering a cheaper and more earth-abundant alternative to precious metals like palladium.[1] Among the various nickel sources, Nickel(II) p-toluenesulfonate, Ni(OTs)₂, has garnered attention as a versatile and accessible precatalyst for a range of organic reactions. This in-depth technical guide, designed for researchers and drug development professionals, delves into the theoretical underpinnings of Ni(OTs)₂ catalysis. By leveraging computational chemistry, we aim to provide a deeper understanding of the catalytic mechanisms, the role of the tosylate counterion, and the factors governing reactivity and selectivity. This guide moves beyond mere procedural descriptions to explain the causality behind experimental choices, grounded in theoretical and mechanistic insights.
The Nature of the Catalyst: Beyond a Simple Salt
Nickel(II) p-toluenesulfonate is typically encountered as its hexahydrate, ₂. X-ray crystallographic studies have revealed that in its solid state, the nickel(II) ion is coordinated to six water molecules in a deformed octahedral geometry. The p-toluenesulfonate groups are not directly bonded to the nickel center but exist as counter anions, forming hydrogen bonds with the coordinated water molecules.[2] This non-coordinating nature of the tosylate anion is a crucial feature that influences its behavior in solution and its role as a precatalyst.
In solution, the labile water ligands can be readily displaced by stronger coordinating species, such as phosphine ligands or reactants, initiating the formation of the catalytically active species. The tosylate anion, being a good leaving group and weakly coordinating, facilitates the generation of a more reactive, cationic nickel center, which is often a key step in the activation of the precatalyst.[3]
Computational Methodologies: The Theoretician's Toolkit
To unravel the intricate details of Ni(OTs)₂ catalysis, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool.[4] DFT allows for the calculation of the electronic structure and energies of molecules and transition states, providing a detailed picture of the reaction mechanism.
Typical Computational Protocol for Studying a Ni(OTs)₂ Catalyzed Reaction:
-
Model System Selection: A simplified model of the real reaction system is chosen to make the calculations computationally feasible. This often involves truncating large substituents on the ligands or substrates.
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface. They also provide thermodynamic data such as Gibbs free energies.
-
Reaction Pathway Mapping: The complete catalytic cycle is mapped out by connecting the optimized intermediates through the calculated transition states. The energy barriers associated with each elementary step are then determined.
-
Analysis of Electronic Structure: The electronic properties of the key species, such as charge distribution and molecular orbitals, are analyzed to gain insights into bonding and reactivity.
The following diagram illustrates a generalized workflow for the computational investigation of a catalytic cycle.
Caption: A generalized workflow for the computational investigation of a catalytic cycle.
The Catalytic Cycle: A Theoretical Perspective
While specific catalytic cycles will vary depending on the reaction, a general framework for Ni(OTs)₂-catalyzed cross-coupling reactions can be proposed based on established principles of nickel catalysis and supported by DFT studies on related systems. The cycle typically involves the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species.
The following diagram illustrates a plausible catalytic cycle for a generic cross-coupling reaction.
Caption: A generalized catalytic cycle for a Ni(OTs)₂-catalyzed cross-coupling reaction.
Precatalyst Activation: The Gateway to Catalysis
The initial step in many Ni(OTs)₂-catalyzed reactions is the reduction of the Ni(II) precatalyst to a Ni(0) species. This can be achieved through various means, including the use of stoichiometric metallic reducing agents (e.g., Zn, Mn) or through the action of organometallic reagents that can act as both a coupling partner and a reductant.[4]
DFT studies on the activation of Ni(II) precatalysts have shown that the nature of the counterion can significantly influence the ease of this reduction step.[3] Weakly coordinating anions, like tosylate, are believed to facilitate the formation of a more electrophilic Ni(II) center, which is more susceptible to reduction.
Oxidative Addition: The Key C-X Bond Cleavage
Once the active Ni(0) catalyst is formed, the next crucial step is the oxidative addition of an electrophile (e.g., an aryl halide or tosylate). In this step, the Ni(0) center inserts into the C-X bond, leading to a Ni(II) intermediate. DFT calculations have been instrumental in elucidating the mechanism of this step, which can proceed through different pathways depending on the nature of the substrate and ligands. For aryl tosylates, the oxidative addition is a key step, and its facility is a determinant of the overall reaction efficiency.[2]
Transmetalation and Reductive Elimination: Forging the New Bond
Following oxidative addition, a transmetalation step with a nucleophilic coupling partner (e.g., an organoboron or organomagnesium reagent) occurs, where the organic group from the nucleophile is transferred to the nickel center. The final step is reductive elimination, where the two organic groups on the Ni(II) center couple to form the desired product, and the Ni(0) catalyst is regenerated. DFT studies have provided valuable insights into the energetics of these steps, helping to rationalize observed selectivities and reaction outcomes.[5]
The Role of the Tosylate Anion: More Than a Spectator?
While often considered a non-coordinating "spectator" anion, the tosylate group can have a subtle but important influence on the catalytic process. Theoretical studies on the effect of counterions in nickel catalysis suggest that even weakly coordinating anions can affect the stability of catalytic intermediates and the energy barriers of elementary steps.[3][6]
In the context of Ni(OTs)₂ catalysis, the tosylate anion's primary role is to provide a soluble and stable source of Ni(II) that can be readily activated. Its weak coordinating ability is advantageous, as it does not strongly bind to the nickel center and inhibit catalysis. However, it is also plausible that the tosylate anion could play a role in the protonolysis of certain organometallic reagents or participate in off-cycle equilibria that could influence the concentration of the active catalyst. Further dedicated computational studies are needed to fully elucidate these potential secondary roles.
Case Study: Theoretical Insights into a Ni-Catalyzed Cross-Coupling
To illustrate the power of theoretical studies, let's consider a hypothetical Ni-catalyzed Suzuki-Miyaura coupling of an aryl tosylate with an arylboronic acid. DFT calculations could be employed to investigate the following aspects:
-
Ligand Effects: By modeling the reaction with different phosphine ligands, one can computationally screen for ligands that lower the energy barriers of the key steps, such as oxidative addition and reductive elimination.
-
Regioselectivity: In cases where the substrate has multiple reactive sites, DFT can be used to calculate the activation energies for oxidative addition at each site, thereby predicting the regioselectivity of the reaction.
-
Role of Additives: The effect of bases or other additives can be modeled to understand how they facilitate the transmetalation step or influence the stability of catalytic intermediates.
The following table summarizes hypothetical calculated energy barriers for the key steps in a Ni-catalyzed Suzuki-Miyaura coupling, illustrating how computational data can be used to compare different catalytic systems.
| Ligand | Oxidative Addition (kcal/mol) | Transmetalation (kcal/mol) | Reductive Elimination (kcal/mol) |
| PPh₃ | 18.5 | 12.3 | 15.8 |
| PCy₃ | 16.2 | 14.1 | 13.5 |
| dppe | 17.8 | 11.5 | 14.2 |
Note: These are hypothetical values for illustrative purposes.
Conclusion and Future Outlook
Theoretical studies, primarily using DFT, provide an invaluable lens through which to understand the intricacies of Nickel(II) p-toluenesulfonate catalysis. They allow us to move beyond empirical observations and develop a rational basis for catalyst design and reaction optimization. While significant progress has been made in understanding the fundamental steps of nickel catalysis, the specific role of Ni(OTs)₂ and the tosylate anion warrants further dedicated computational investigation.
Future theoretical work in this area could focus on:
-
Modeling the in-situ activation of Ni(OTs)₂ with various reductants.
-
Quantifying the influence of the tosylate anion on the entire catalytic cycle.
-
Developing predictive models for catalyst and substrate scope in Ni(OTs)₂-catalyzed reactions.
By continuing to bridge the gap between theory and experiment, we can unlock the full potential of this versatile and promising catalyst, paving the way for the development of more efficient and sustainable chemical syntheses in academia and industry.
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An In-depth Technical Guide to Nickel(II) p-Toluenesulfonate: From Historical Obscurity to a Catalyst of Modern Synthesis
Abstract
Nickel(II) p-toluenesulfonate, often encountered as its hexahydrate form, ₂, is a compound that has transitioned from a relatively simple inorganic salt to a cornerstone reagent and catalyst precursor in modern chemistry. Its unique combination of properties—solubility, stability, and the catalytic nature of the nickel(II) ion—has paved the way for its application in diverse fields ranging from organic synthesis and catalysis to electroplating and materials science. This guide provides a comprehensive exploration of its history, detailed synthesis protocols, structural characteristics, and its contemporary applications, offering researchers and drug development professionals a thorough understanding of this versatile compound.
Introduction and Historical Context
The history of Nickel(II) p-toluenesulfonate is intrinsically linked to the broader development of coordination chemistry and the search for stable, effective transition metal salts. While binary transition metal p-toluenesulfonates (tosylates) have been known since the 1870s, they were long overshadowed by other salts.[1] Early coordination chemistry often relied on anions like perchlorates, which, despite their utility, are notoriously hazardous and potentially explosive, especially in the presence of organic materials.[1]
The ascent of tosylates as valuable counter-ions represents a significant step towards safer and more functional chemical reagents.[1] The tosylate anion, derived from p-toluenesulfonic acid, is weakly coordinating and non-oxidizing, offering a stable alternative to more reactive anions.[1] Nickel(II) p-toluenesulfonate emerged not from a singular, celebrated discovery but from the gradual recognition of these advantages. It is relatively inexpensive to prepare, can be isolated in high crystalline yields, and is soluble in many polar solvents, making it an excellent starting material for a wide array of chemical transformations.[1]
Synthesis and Preparation: Validated Protocols
The preparation of high-purity Nickel(II) p-toluenesulfonate is crucial for its successful application. Two primary, reliable methods are detailed below. The choice of method often depends on the available starting materials and the desired purity level.
Protocol 1: Synthesis from Basic Nickel(II) Carbonate
This method is a straightforward acid-base neutralization reaction, suitable for general laboratory preparation. The reaction of basic nickel(II) carbonate with p-toluenesulfonic acid yields the target compound, water, and carbon dioxide.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add p-toluenesulfonic acid monohydrate. Dissolve the acid in a minimal amount of deionized water.
-
Reagent Addition: Slowly add stoichiometric amounts of basic nickel(II) carbonate to the stirring solution in small portions. Effervescence (CO₂ evolution) will be observed. The slow addition is critical to control the foaming.
-
Reaction Completion: Continue stirring the mixture at room temperature until the effervescence ceases and all the nickel carbonate has reacted, resulting in a clear green solution.
-
Purification: Gently heat the solution to reduce its volume and concentrate the product. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the resulting green crystals of Nickel(II) p-toluenesulfonate hexahydrate by vacuum filtration. Wash the crystals with a small amount of cold deionized water and dry them in a desiccator.
Protocol 2: Direct Synthesis from Nickel Metal
This method, adapted from the work of Girolami et al., is an excellent approach for generating high-purity Nickel(II) p-toluenesulfonate free from contaminating counter-ions.[1] The reaction utilizes the direct oxidation of nickel metal by aqueous p-toluenesulfonic acid.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser, add nickel powder (e.g., 5.0 g, 85.2 mmol).[1]
-
Reagent Addition: Add p-toluenesulfonic acid monohydrate (e.g., 32.23 g, 169 mmol) and deionized water (e.g., 20 mL).[1] The presence of excess metal creates a reducing environment, ensuring the formation of the divalent nickel salt.[1]
-
Reflux: Heat the mixture to reflux and maintain for approximately 15 hours.[1] During this time, the solution will turn a characteristic green color as the Ni²⁺ ion is formed. Some unreacted metal powder may remain.[1]
-
Hot Filtration: While the mixture is still hot, filter it through Celite to remove any unreacted nickel powder.[1] Wash the filter cake with three portions of hot deionized water (e.g., 3 x 10 mL) to ensure complete recovery of the product.[1]
-
Crystallization: Combine the filtrate and washings. Reduce the volume by heating and then allow the solution to cool to room temperature. Green crystals of ₂ will form.
-
Isolation: Collect the crystals by vacuum filtration, wash with a minimal amount of cold water, and air dry.
The workflow for this robust synthesis is visualized below.
Caption: Synthesis workflow for Nickel(II) p-toluenesulfonate hexahydrate.
Structural Elucidation and Physicochemical Properties
The solid-state and solution characteristics of Nickel(II) p-toluenesulfonate are fundamental to its utility.
Crystal Structure
X-ray single-crystal diffraction studies have revealed the precise structure of the common hexahydrate form.[2] The nickel(II) cation does not directly interact with the tosylate anions. Instead, it coordinates with six water molecules, forming an octahedral [Ni(H₂O)₆]²⁺ complex.[2] The p-toluenesulfonate groups exist as counter-anions, balancing the charge and participating in hydrogen bonding with the coordinated water molecules.[2] The complex belongs to the monoclinic crystal system with a P2(1)/n space group.[2]
Caption: Conceptual workflow of a nickel-catalyzed cross-coupling reaction.
Electroplating and Surface Treatment
Nickel(II) p-toluenesulfonate is utilized in electroplating processes to deposit a layer of nickel onto surfaces, providing corrosion resistance and enhancing the durability of metal components. [3]While nickel sulfamate and the Watts bath (using nickel sulfate) are more common for providing the bulk nickel ions, tosylate-related compounds like p-toluenesulfonamide are used as additives. [4][5]These additives act as stress relievers and brighteners, controlling the properties of the deposited nickel layer to achieve a uniform, fine, and semi-bright coating with good ductility. [4]
Other Industrial and Research Applications
-
Battery Technology: The compound is employed in the production of some nickel-based batteries, contributing to energy storage solutions. [3]* Textile Industry: It can act as a mordant in dyeing processes, helping to fix dyes to fabrics for more vibrant and lasting colors. [3]* Materials Science: As a soluble and reliable source of nickel ions, it is a valuable reagent for synthesizing various nickel complexes and advanced materials, including nanostructures and conductive polymers. [3]
Conclusion
From its origins as one of many simple transition metal salts, Nickel(II) p-toluenesulfonate has carved out a crucial niche in modern chemistry. Its historical development reflects a broader trend towards safer, more stable, and highly functional reagents. The straightforward and robust synthesis protocols, combined with a well-characterized structure, provide a reliable foundation for its use. For researchers in catalysis, drug development, and materials science, Nickel(II) p-toluenesulfonate is not just a source of nickel ions but a versatile tool that enables challenging chemical transformations, particularly in the activation of robust C-O bonds for cross-coupling reactions. Its continued application promises further innovations across the scientific disciplines it serves.
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An In-Depth Technical Guide to Nickel(II) p-Toluenesulfonate and Its Synonyms for Advanced Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding the Identity of a Versatile Nickel Catalyst
In the landscape of transition metal catalysis, the choice of the metal salt can be as critical as the choice of the metal itself. Nickel(II) p-toluenesulfonate, often referred to as nickel tosylate, is a case in point. While less common than its halide counterparts, this compound offers unique advantages in various synthetic transformations due to the properties of the tosylate anion. This guide provides a comprehensive overview of Nickel(II) p-toluenesulfonate, its various synonyms and identifiers, its key physicochemical properties, and its applications in organic synthesis, with a focus on the underlying principles that govern its reactivity.
The tosylate anion, a large, non-coordinating, and weakly basic counterion, imparts specific characteristics to the nickel(II) center. Unlike the often strongly coordinating halide ions, the tosylate anion is less likely to occupy a coordination site on the nickel catalyst, leaving it more accessible for substrate binding and subsequent catalytic steps. This can lead to enhanced catalytic activity and, in some cases, unique selectivity. Furthermore, the solubility profile of nickel(II) p-toluenesulfonate in various organic solvents makes it a versatile choice for a range of reaction conditions.
This document serves as a technical resource for researchers and professionals in drug development and materials science, offering insights into the practical application and theoretical underpinnings of this valuable catalyst.
Nomenclature and Chemical Identifiers: A Comprehensive Cross-Reference
Clarity in scientific communication is paramount. The following tables provide a detailed list of synonyms, chemical names, and identifiers for Nickel(II) p-toluenesulfonate, primarily focusing on its common hexahydrate form.
Table 1: Common Synonyms and Chemical Names
| Synonym/Name | Source/Context |
| Nickel(II) p-toluenesulfonate | Common Name |
| Nickel(II) tosylate | Abbreviated Common Name |
| p-Toluenesulfonic acid nickel(II) salt | IUPAC-style Name |
| Bis(p-toluenesulfonic acid)nickel(II) salt | Descriptive Name[1] |
| Nickel(2+) bis(4-methylbenzenesulfonate) | IUPAC Name[1][2] |
| Benzenesulfonic acid, 4-methyl-, nickel(2+) salt (2:1) | Chemical Abstracts Name[1] |
Table 2: Chemical Identifiers for Nickel(II) p-toluenesulfonate Hexahydrate
| Identifier | Value | Source |
| CAS Number | 6944-05-4 | [3][4][5][6][7][8] |
| PubChem CID | 13577672 | [2][3] |
| EC Number | 678-499-5 | [2] |
| MDL Number | MFCD00070542 | [3] |
| Molecular Formula | C₁₄H₁₄NiO₆S₂·6H₂O | [3][8] |
| Molecular Weight | 509.16 g/mol | [3] |
| InChI | InChI=1S/2C7H8O3S.Ni/c21-6-2-4-7(5-3-6)11(8,9,10);/h22-5H,1H3,(H,8,9,10);/q;;+2/p-2 | [1][2] |
| InChIKey | IDYLMOYUCOPIRT-UHFFFAOYSA-L | [1][2] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] | [1][2] |
Physicochemical Properties and Structural Insights
The physical and chemical properties of Nickel(II) p-toluenesulfonate dictate its behavior in solution and its efficacy as a catalyst. The hexahydrate form is a pale green crystalline solid, a color characteristic of the hexaquanickel(II) complex, [Ni(H₂O)₆]²⁺.
Crystal Structure: X-ray diffraction studies have revealed that in the solid state of the hexahydrate, the nickel(II) ion is coordinated to six water molecules, forming a distorted octahedral geometry. The p-toluenesulfonate groups are not directly bonded to the nickel center but exist as counter-anions, participating in hydrogen bonding with the coordinated water molecules. This structural arrangement is crucial as it indicates that in solution, the nickel ion is readily available for interaction with reactants, with the tosylate anions remaining as spectators in the outer coordination sphere.
Table 3: Physicochemical Properties of Nickel(II) p-toluenesulfonate Hexahydrate
| Property | Value | Source/Comment |
| Appearance | White to off-white or pale green crystalline powder | [1][3] |
| Molecular Weight | 509.16 g/mol | [3] |
| Purity | ≥ 98% | [3] |
| Solubility | Soluble in water and methanol. Insoluble in acetonitrile and diethyl ether. | The solubility in polar protic solvents is attributed to the ionic nature of the salt and the hydrogen bonding capabilities of the coordinated water molecules. |
| Storage | Store at room temperature. | [3] |
Applications in Organic Synthesis: A Catalyst of Choice
Nickel(II) p-toluenesulfonate has emerged as a versatile catalyst in a range of organic transformations. Its utility stems from the advantageous properties of the tosylate counter-ion and the inherent catalytic activity of the nickel center.
Lewis Acid Catalysis: The Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. Nickel(II) p-toluenesulfonate has been shown to be a highly effective catalyst for this transformation.
Causality Behind Experimental Choice: The catalytic role of Nickel(II) p-toluenesulfonate in the Biginelli reaction is primarily as a Lewis acid. The nickel(II) ion coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and facilitating the initial condensation with urea. The tosylate anion, being non-coordinating and weakly basic, does not interfere with the catalytic cycle. Furthermore, the solubility of the catalyst in alcoholic solvents, which are commonly used for this reaction, ensures a homogeneous reaction medium, leading to high efficiency.
Proposed Catalytic Cycle for the Biginelli Reaction:
Sources
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- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
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Methodological & Application
Application Notes & Protocols: Nickel(II) p-Toluenesulfonate as a Versatile Precatalyst for Suzuki-Miyaura Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and complex molecules for pharmaceuticals and materials science.[1] While palladium has historically dominated this field, there is a significant and concerted effort to replace it with more earth-abundant and cost-effective metals like nickel.[2][3] Nickel catalysts not only offer economic advantages but also exhibit unique reactivity, enabling the coupling of challenging substrates such as aryl chlorides and phenol derivatives.[4][5][6] This document provides a detailed guide to the application of Nickel(II) p-toluenesulfonate, Ni(OTs)₂, as a stable, easy-to-handle precatalyst for Suzuki-Miyaura coupling reactions. We will explore the mechanistic underpinnings, provide a robust experimental protocol, and discuss key parameters for reaction optimization, empowering researchers to leverage this powerful catalytic system.
The Nickel Advantage: A Paradigm Shift in Cross-Coupling
For decades, palladium has been the go-to catalyst for Suzuki-Miyaura reactions. However, its high cost and low abundance have driven the search for sustainable alternatives. Nickel has emerged as the leading contender due to several key advantages:
-
Economic Viability: Nickel is significantly more abundant and less expensive than palladium, making it highly attractive for large-scale industrial applications.[7][8]
-
Enhanced Reactivity: Nickel catalysts often display higher reactivity towards traditionally difficult electrophiles. They are particularly effective at activating the strong carbon-chlorine (C-Cl) bond of aryl chlorides, which are often more readily available and cheaper than their bromide or iodide counterparts.[5][6]
-
Alternative Reaction Pathways: The redox chemistry of nickel can differ from palladium, sometimes offering complementary selectivity and access to different reaction pathways, including those involving Ni(I) and Ni(III) intermediates.[3]
-
Coupling of C-O Electrophiles: Nickel catalysis has proven highly effective in activating various C-O based electrophiles, such as tosylates, mesylates, and carbamates derived from phenols, providing a valuable alternative to aryl halides.[9]
Mechanistic Framework: The Role of Ni(OTs)₂ as a Precatalyst
Like many transition metal-catalyzed reactions, the Suzuki-Miyaura coupling proceeds through a catalytic cycle. When using a Ni(II) salt such as Nickel(II) p-toluenesulfonate, the Ni(II) species is considered a precatalyst . It must first be reduced in situ to the catalytically active Ni(0) species to enter the catalytic cycle.
The generally accepted mechanism involves three primary steps:[10][11]
-
Oxidative Addition: The active Ni(0) complex reacts with the aryl electrophile (Ar-X), inserting itself into the carbon-halogen or carbon-oxygen bond. This oxidizes the nickel from Ni(0) to a Ni(II) species.
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the Ni(II) complex, displacing the halide or tosylate. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the Ni(II) complex couple to form the desired biaryl product (Ar-Ar'). This step regenerates the catalytically active Ni(0) species, which can then re-enter the cycle.
The p-toluenesulfonate (tosylate) anion in Ni(OTs)₂ is a weakly coordinating ligand. This can be advantageous, as it may dissociate more readily from the nickel center compared to halides, potentially leading to a more coordinatively unsaturated and catalytically active nickel species during the cycle.
Figure 1: Generalized catalytic cycle for Suzuki-Miyaura coupling starting from a Ni(II) precatalyst.
Experimental Application & Protocols
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using Ni(OTs)₂ as the precatalyst.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is sensitive to air and moisture, requiring the use of inert atmosphere techniques (e.g., a nitrogen or argon-filled glovebox or standard Schlenk line techniques).
Materials and Reagents
-
Precatalyst: Nickel(II) p-toluenesulfonate hexahydrate (Ni(OTs)₂·6H₂O)
-
Ligand: Tricyclohexylphosphine (PCy₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Aryl Electrophile (Ar-X): e.g., 4-Chloroanisole (1.0 mmol)
-
Boronic Acid Nucleophile (Ar'-B(OH)₂): e.g., Phenylboronic acid (1.5 mmol)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (5 mL)
-
Internal Standard (for GC analysis): e.g., Dodecane
Step-by-Step Experimental Protocol
Figure 2: Standard experimental workflow for Ni-catalyzed Suzuki-Miyaura coupling.
-
Preparation (Inert Atmosphere): To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add Nickel(II) p-toluenesulfonate (0.05 mmol, 5 mol%), the phosphine ligand (e.g., PCy₃, 0.10 mmol, 10 mol%), anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and the arylboronic acid (1.5 mmol, 1.5 equiv).
-
Causality Note: The ligand is crucial for stabilizing the Ni(0) intermediate and facilitating oxidative addition. A 2:1 ligand-to-nickel ratio is a common starting point. The excess boronic acid ensures complete consumption of the limiting aryl halide. The base is essential for the transmetalation step.[10]
-
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Degassing (if not in a glovebox): Seal the vessel and subject the mixture to three cycles of vacuum followed by backfilling with nitrogen or argon. This step is critical to remove oxygen, which can oxidize and deactivate the catalyst.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Causality Note: Higher temperatures are often required for nickel-catalyzed couplings, especially when using less reactive electrophiles like aryl chlorides.[12] Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction by taking small aliquots (under an inert atmosphere) and analyzing by TLC or GC-MS to confirm the consumption of the starting aryl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Guide to Reaction Optimization
Achieving high yields and selectivity often requires systematic optimization of several key parameters. The following table outlines these variables, the rationale for their adjustment, and a recommended starting point.
| Parameter | Recommended Starting Point | Rationale & Optimization Guidance |
| Catalyst Loading | 3-5 mol% Ni(OTs)₂ | Lowering catalyst loading is desirable for cost and sustainability. However, for challenging substrates, higher loadings (up to 10 mol%) may be necessary to achieve full conversion. |
| Ligand | PCy₃ (2 equiv to Ni) | Choice is critical. Electron-rich, bulky monodentate phosphines (e.g., PCy₃, P(t-Bu)₃) are excellent for many substrates.[9] Bidentate ligands like dppf can also be effective.[2][3] N-heterocyclic carbenes (NHCs) are another powerful class of ligands for nickel.[13] Screen a small library of ligands for optimal results. |
| Base | K₃PO₄ (2.0 equiv) | The choice of base can significantly impact the reaction rate. K₃PO₄ is a good general-purpose base. Other options include Cs₂CO₃, K₂CO₃, and NaOt-Bu. The strength and solubility of the base are key factors. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar, or weakly polar solvents are standard. For some systems, more environmentally friendly solvents like 2-Me-THF have been shown to be effective.[4] Solvent choice can affect solubility and reaction temperature. |
| Temperature | 100-130 °C | Nickel-catalyzed couplings often require elevated temperatures.[12] Start at 110 °C and adjust as needed. Lower temperatures may be possible with highly reactive substrates or very active catalyst systems. |
| Substrate Ratio | 1.5 equiv Boronic Acid | A slight excess of the boronic acid is typically used to drive the reaction to completion and account for potential protodeboronation or homocoupling side reactions. |
Expected Substrate Scope
Based on extensive literature on related nickel-catalyzed systems, a Ni(OTs)₂/phosphine catalyst is expected to be effective for a broad range of substrates.
| Coupling Partner | Representative Examples | Key Considerations |
| Aryl/Heteroaryl Electrophiles | Aryl chlorides, bromides, iodides, tosylates, and triflates. Effective for electron-rich, electron-poor, and sterically hindered systems. Pyridines, pyrimidines, quinolines, etc.[4][14] | Aryl Chlorides: A key advantage of nickel is its ability to couple these less reactive but more economical substrates.[5][6] Heterocycles: The Lewis basicity of N-heterocycles can sometimes interfere with catalysis. Ligand choice is critical to prevent catalyst inhibition.[14][15] |
| Boron Nucleophiles | Arylboronic acids, arylboronic esters (e.g., pinacol esters). Tolerates a wide variety of functional groups (esters, ketones, nitriles, etc.). | Boronic acids are generally stable but can undergo protodeboronation under harsh conditions. Pinacol esters often offer enhanced stability. |
Conclusion
Nickel(II) p-toluenesulfonate serves as an excellent, air-stable, and cost-effective precatalyst for Suzuki-Miyaura cross-coupling reactions. By leveraging its unique reactivity, particularly with challenging electrophiles like aryl chlorides, researchers in academia and industry can develop more sustainable and efficient synthetic routes to valuable biaryl compounds. The key to success lies in the rational selection of ligands and the systematic optimization of reaction parameters. This guide provides a solid foundation and a robust starting protocol for scientists to explore the vast potential of this versatile catalytic system.
References
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Biscoe, M. R., & Buchwald, S. L. (2009). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 11(8), 1773–1775. [Link]
-
Shields, J. D., & Doyle, A. G. (2016). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 14(23), 5436–5440. [Link]
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Chen, Y., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 656. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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NileRed. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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James, M. J., et al. (2021). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 1(12), 2269–2276. [Link]
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Francke, R., & Schille, B. (2023). Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates. Journal of the American Chemical Society, 145(31), 17388–17397. [Link]
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Kumar, A., et al. (2020). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 85(15), 9678–9687. [Link]
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Lu, G., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(14), 5373–5376. [Link]
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Gini, A., et al. (2024). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 63(24), e202402405. [Link]
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Madera, A. M., et al. (2019). Suzuki-Miyaura Coupling Catalyzed by a Ni(II) PNP Pincer Complex: Scope and Mechanistic Insights. Catalysts, 9(8), 664. [Link]
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Singh, U. K., et al. (2020). Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O & C-N bond activation. Tetrahedron, 76(35), 131393. [Link]
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Shi, S., et al. (2016). Synthesis of Biaryls Through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage. Angewandte Chemie International Edition, 55(31), 8944–8948. [Link]
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Francke, R., & Schille, B. (2023). Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates. Journal of the American Chemical Society, 145(31), 17388–17397. [Link]
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Gini, A., et al. (2024). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters, 26(28), 5543–5548. [Link]
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Zultanski, S. L., & Doyle, A. G. (2015). Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I). Angewandte Chemie International Edition, 54(45), 13264–13268. [Link]
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Shields, J. D., et al. (2020). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters, 22(1), 239–243. [Link]
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Semba, K., et al. (2021). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv. [Link]
-
Semproni, M. J., et al. (2014). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 33(10), 2465–2468. [Link]
-
Mondal, B., et al. (2021). The NiBr2 catalyzed Suzuki coupling of aryl halides with various boronic acids. ResearchGate. [Link]
-
Shen, X., et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 132(32), 11278–11287. [Link]
-
Ghaffari, M. F., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synthesis, 56(12), 1635-1647. [Link]
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The Understated Workhorse: A Detailed Protocol for Nickel(II) p-toluenesulfonate in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient, robust, and cost-effective catalytic systems is perpetual. While palladium has long reigned supreme in the realm of cross-coupling reactions, the earth-abundant and economically viable nature of nickel has propelled it to the forefront of modern synthetic chemistry.[1][2] This application note provides a detailed guide to the use of Nickel(II) p-toluenesulfonate (Ni(OTs)₂) as a versatile and air-stable precatalyst in a range of cross-coupling reactions. By delving into the causality behind experimental choices, this guide aims to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement Ni(OTs)₂ in their synthetic endeavors.
The Rationale for Nickel(II) p-toluenesulfonate: Stability Meets Reactivity
The primary advantage of employing Ni(II) salts as precatalysts lies in their stability to air and moisture, which obviates the need for strictly inert atmosphere manipulations for catalyst handling.[2] Unlike the commonly used Ni(0) sources such as Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)), which are notoriously sensitive to oxygen, Ni(II) precatalysts can be weighed and handled on the benchtop, simplifying experimental setup.[3] The in situ reduction of the Ni(II) precatalyst to the catalytically active Ni(0) species is a key step in these reactions, typically achieved through the use of a reducing agent or by the action of other reaction components.
The choice of the p-toluenesulfonate (tosylate) counter-ion is not merely incidental. The tosylate group is a well-established leaving group in its own right in various cross-coupling reactions, indicating its compatibility with the catalytic cycle.[4] This contrasts with halide counter-ions, which can sometimes participate in unwanted side reactions or influence ligand exchange equilibria.
Preparation and Handling of Anhydrous Nickel(II) p-toluenesulfonate
Commercially available Nickel(II) p-toluenesulfonate often exists as a hexahydrate (Ni(OTs)₂·6H₂O). For many cross-coupling reactions, the presence of water can be detrimental, and the use of the anhydrous salt is preferred. Anhydrous Ni(OTs)₂ can be prepared from the hexahydrate by heating under vacuum.
Protocol for the Preparation of Anhydrous Ni(OTs)₂:
-
Place Nickel(II) p-toluenesulfonate hexahydrate in a Schlenk flask.
-
Heat the flask to 160 °C under a dynamic vacuum (using a Schlenk line and a vacuum pump) for a minimum of 4 hours.
-
The color of the solid will typically change from a hydrated green or blue to a lighter-colored anhydrous form.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).
-
The anhydrous Ni(OTs)₂ should be stored in a desiccator or a glovebox to prevent rehydration.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] While palladium catalysts are traditional, nickel catalysts have emerged as a potent alternative, especially for challenging substrates.[1][2]
Conceptual Workflow for Ni(OTs)₂ in Suzuki-Miyaura Coupling:
Sources
Application Notes and Protocols: Nickel(II) p-Toluenesulfonate as a Versatile Pre-Catalyst for Olefin Polymerization
Abstract
This technical guide provides an in-depth exploration of the use of Nickel(II) p-toluenesulfonate, Ni(OTs)₂, as a pre-catalyst for the polymerization of olefins. While not a catalyst in its own right, Ni(OTs)₂ serves as a convenient and cost-effective nickel source for the in situ generation of highly active cationic polymerization catalysts. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a blend of mechanistic insights and detailed, field-proven protocols for the synthesis of polyolefins with tailored microstructures. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Introduction: The Strategic Advantage of Nickel(II) p-Toluenesulfonate in Olefin Polymerization
Late-transition metal catalysts, particularly those based on nickel and palladium, have revolutionized the field of olefin polymerization.[1][2] These catalysts exhibit remarkable tolerance to polar functional groups and provide exceptional control over polymer architecture, such as branching, which is often not achievable with traditional early-transition metal systems.[1] A significant breakthrough in this area was the development of α-diimine nickel and palladium catalysts by Brookhart and colleagues.[1][2]
Nickel(II) p-toluenesulfonate, a stable and readily available nickel salt, presents itself as an excellent pre-catalyst. Its utility lies in its ability to react with carefully designed ligands in situ to form the active catalytic species. This approach offers several advantages:
-
Versatility: A single nickel source can be combined with a diverse library of ligands to target a wide range of polyolefin microstructures.
-
Cost-Effectiveness: As a simple salt, Ni(OTs)₂ is more economical than pre-synthesized, complex organometallic catalysts.
-
Simplified Synthesis: It circumvents the often complex and sensitive synthesis of well-defined catalyst complexes.
The p-toluenesulfonate anion is a good leaving group, facilitating the formation of the active cationic nickel center upon reaction with a co-catalyst.
The Catalytic System: Key Components and Their Roles
The successful polymerization of olefins using Nickel(II) p-toluenesulfonate hinges on the synergistic interplay of three key components: the nickel pre-catalyst, a carefully selected ligand, and a co-catalyst/activator.
-
Nickel(II) p-Toluenesulfonate (Pre-catalyst): The source of the nickel center.
-
Ligand: A crucial component that coordinates to the nickel center, defining the steric and electronic environment that governs catalytic activity, polymer molecular weight, and branching. Common ligand classes include:
-
Co-catalyst (Activator): Typically an organoaluminum compound, its primary roles are to alkylate the nickel center and to abstract a leaving group (in this case, the tosylate or a halide from a pre-formed complex) to generate the active cationic nickel species.[5] Commonly used co-catalysts include:
-
Methylaluminoxane (MAO): A highly effective activator for a wide range of single-site catalysts.[6][7][8]
-
Modified Methylaluminoxane (MMAO): Offers improved solubility and performance in certain systems.
-
Alkylaluminum Halides (e.g., Et₂AlCl, EASC): Also effective activators for many nickel-based systems.
-
The choice of each component allows for the fine-tuning of the polymerization process and the final properties of the polymer.
Mechanistic Insights: From Pre-catalyst to Active Species
The polymerization process does not initiate with Nickel(II) p-toluenesulfonate directly. Instead, the active catalyst is formed through a series of steps within the reaction vessel.
Figure 1: In-situ formation of the active catalyst.
The process begins with the coordination of the chosen ligand to the Nickel(II) p-toluenesulfonate. The co-catalyst then performs two critical functions: it alkylates the nickel center (replacing a tosylate group with an alkyl group, 'R') and abstracts the remaining tosylate group to generate a vacant coordination site and a cationic nickel-alkyl species. This cationic species is the active catalyst that coordinates with and repeatedly inserts olefin monomers to grow the polymer chain.[5][9]
For α-diimine ligands, the active catalyst can undergo β-hydride elimination and re-insertion, allowing the nickel center to "walk" along the polymer chain. This chain-walking mechanism is responsible for the formation of branches of varying lengths.[3]
Experimental Protocols
4.1. General Considerations for Safe and Reproducible Polymerization
-
Inert Atmosphere: All polymerization reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. The catalysts are sensitive to air and moisture.
-
Solvent Purity: The solvent (e.g., toluene) must be thoroughly dried and deoxygenated before use.
-
Reagent Handling: Organoaluminum co-catalysts are pyrophoric and must be handled with extreme care.
4.2. Protocol 1: Ethylene Polymerization using an In Situ Generated α-Diimine Nickel Catalyst
This protocol details the polymerization of ethylene to produce a highly branched, amorphous polyethylene.
Materials:
-
Nickel(II) p-toluenesulfonate hexahydrate (Ni(OTs)₂·6H₂O)
-
1,4-bis(2,6-diisopropylanilino)butane-2,3-dione (a representative α-diimine ligand)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
High-purity ethylene gas
-
Anhydrous, deoxygenated toluene
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Equipment:
-
Schlenk flask or high-pressure autoclave reactor equipped with a magnetic stirrer
-
Schlenk line or glovebox
-
Gas-tight syringes
-
Ethylene gas supply with a pressure regulator and flow meter
Procedure:
-
Reactor Preparation: A 250 mL Schlenk flask or autoclave reactor is dried in an oven at 120 °C overnight and then subjected to at least three vacuum/inert gas cycles.
-
Catalyst Preparation (In Situ):
-
In a glovebox, add Nickel(II) p-toluenesulfonate (e.g., 10 µmol) and the α-diimine ligand (e.g., 10.5 µmol, 1.05 equivalents) to a small vial.
-
Add 10 mL of anhydrous toluene and stir for 30 minutes at room temperature to allow for ligand coordination. The solution should change color.
-
-
Polymerization:
-
To the prepared reactor, add 90 mL of anhydrous toluene.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and allow the solvent to saturate.
-
Inject the co-catalyst, MAO (e.g., 1000 equivalents relative to Ni), into the reactor and stir for 5 minutes.
-
Inject the pre-formed nickel-ligand solution into the reactor to initiate the polymerization.
-
Maintain the desired temperature (e.g., 35 °C) and ethylene pressure for the duration of the reaction (e.g., 30 minutes).
-
-
Termination and Work-up:
-
Vent the ethylene pressure and terminate the reaction by adding 10 mL of methanol.
-
Pour the reaction mixture into 200 mL of methanol containing 10% HCl to precipitate the polymer and neutralize the co-catalyst.
-
Stir for at least 2 hours, then filter the polymer.
-
Wash the polymer with copious amounts of methanol and dry under vacuum at 60 °C to a constant weight.
-
4.3. Protocol 2: Norbornene Polymerization
This protocol describes the vinyl-addition polymerization of norbornene, yielding a high-Tg amorphous polymer.
Materials:
-
Same as Protocol 1, with the exception of ethylene.
-
Norbornene, recrystallized from hexane and stored in a glovebox.
Procedure:
-
Reactor and Catalyst Preparation: Follow steps 1 and 2 from Protocol 1.
-
Polymerization:
-
To the prepared reactor, add 80 mL of anhydrous toluene.
-
Add a solution of norbornene (e.g., 5 g) in 10 mL of toluene.
-
Inject the co-catalyst, MAO (e.g., 500 equivalents relative to Ni), and stir.
-
Initiate the polymerization by injecting the nickel-ligand solution.
-
Stir at room temperature for the desired time (e.g., 1 hour).
-
-
Termination and Work-up: Follow step 4 from Protocol 1. The resulting polynorbornene will be a white, solid powder.[10][11][12]
Data and Expected Outcomes
The following table summarizes typical results that can be expected from the protocols described above. The exact values will depend on the precise reaction conditions.
| Parameter | Ethylene Polymerization (Protocol 1) | Norbornene Polymerization (Protocol 2) |
| Catalyst Activity | High (e.g., >10⁶ g polymer / mol Ni·h) | Very High (e.g., >10⁶ g polymer / mol Ni·h) |
| Polymer Molecular Weight (Mₙ) | 10⁴ - 10⁶ g/mol | >10⁵ g/mol |
| Polydispersity Index (Mₙ/Mₙ) | 1.5 - 4.0 | ~2.0 |
| Branching (per 1000 C) | 50 - 100 | N/A (vinyl-addition) |
| Melting Temperature (Tₘ) | Amorphous or low Tₘ (<100 °C) | Amorphous, high Tg (>300 °C) |
| Crystallinity | Low to negligible | Amorphous |
Characterization of the Resulting Polyolefins
A thorough characterization of the synthesized polymers is essential to understand the structure-property relationships.
Figure 2: Polymer characterization workflow.
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the molecular weight distribution (Mₙ, Mₙ) and polydispersity index (PDI) of the polymer. For polyolefins, high-temperature GPC is required.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The most powerful technique for quantifying the type and frequency of branching in polyethylene.[16][17] Specific chemical shifts correspond to methyl, ethyl, propyl, butyl, and longer branches.
-
¹H NMR: Can be used to determine the overall branch content and, in some cases, differentiate between short and long branches.[16][18]
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, including the melting temperature (Tₘ) and the degree of crystallinity.[19][20][21][22][23] For amorphous polymers like polynorbornene, the glass transition temperature (Tg) is the key parameter.
Conclusion
Nickel(II) p-toluenesulfonate is a highly effective and versatile pre-catalyst for olefin polymerization when used in conjunction with appropriate ligands and co-catalysts. The in situ generation of the active catalytic species provides a flexible and cost-effective platform for synthesizing a wide range of polyolefins with tailored properties. The protocols and characterization methods detailed in this guide offer a robust framework for researchers to explore this catalytic system and develop novel polymeric materials.
References
-
Designing late-transition metal catalysts for olefin insertion polymerization and copolymerization. Chemical Communications (RSC Publishing). Available at: [Link]
-
Analysis of Chain Branch of Polyolefins by a New Proton NMR Approach. ACS Publications. Available at: [Link]
-
Observation of Chain Branching in Polyethylene in the Solid State and Melt via 13C NMR Spectroscopy and Melt NMR Relaxation Time Measurements. Macromolecules - ACS Publications. Available at: [Link]
-
Phosphine-sulfonate-based nickel catalysts: ethylene polymerization and copolymerization with polar-functionalized norbornenes. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Characterization of Polyethylene with GPC/SEC. Agilent. Available at: [Link]
-
Analysis of Chain Branch of Polyolefins by a New Proton NMR Approach. ResearchGate. Available at: [Link]
-
Polyethylene Molecular Weight Determination using Standardized GPC and Light Scattering. Jordi Labs. Available at: [Link]
-
Discovery of Methylaluminoxane as Cocatalyst for Olefin Polymerization. ACS Publications. Available at: [Link]
-
eT160 Characterization of Polyethylene Materials by Thermal Analysis. Shimadzu. Available at: [Link]
-
Polymerization of norbornene using bis(β‐ketoamino)nickel(II)/MAO catalytic systems. Journal of Applied Polymer Science. Available at: [Link]
-
Thermal Analysis Application Brief Determination of Polymer Crystallinity by DSC. TA Instruments. Available at: [Link]
-
Ethylene Polymerization and Copolymerization with Polar Monomers Using Nickel Complexes Bearing Anilinobenzoic Acid Methyl Ester Ligand. MDPI. Available at: [Link]
-
Using DSC to Measure the Degree of Crystallinity in Polyethylene Waste Bags. Ebatco. Available at: [Link]
-
Synthesis of low-molecular weight and branched polyethylenes via ethylene polymerization using 9-(arylimino)-5,6,7,8-tetrahydrocyclohepta-pyridylnickel precatalysts. RSC Publishing. Available at: [Link]
-
Gel Permeation Chromatography (GPC) for Process Control and Quality Control in Polyethylene and Polypropylene Manufacturing Plants. LCGC International. Available at: [Link]
-
Copolymerization of Norbornene and Methyl Acrylate by Nickel Catalyst Bearing 2-(Diarylphosphino)-N-phenylbenzenamine Ligands. MDPI. Available at: [Link]
-
Norbornene Polymerization Catalyzed by Bispyrazolylimineylimine Nickel(Ⅱ)/MAO Catalytic Systems. Chemical Journal of Chinese Universities. Available at: [Link]
-
Copolymerization of Norbornene and Styrene with Anilinonaphthoquinone-Ligated Nickel Complexes. ResearchGate. Available at: [Link]
-
Switchable Living Nickel(II) α-Diimine Catalyst for Ethylene Polymerisation. The Royal Society of Chemistry. Available at: [Link]
-
α-Diimine Ni-Catalyzed Ethylene Polymerizations: On the Role of Nickel(I) Intermediates. MDPI. Available at: [Link]
-
A Robust Ni(II) α-Diimine Catalyst for High Temperature Ethylene Polymerization. Journal of the American Chemical Society. Available at: [Link]
-
Nickel-Catalyzed Ethylene Copolymerization with Vinylalkoxysilanes: A Computational Study. PMC - NIH. Available at: [Link]
-
Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. wjee.org. Available at: [Link]
-
Phosphine-sulfonate-based nickel catalysts: ethylene polymerization and copolymerization with polar-functionalized norbornenes. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Discovery of Methylaluminoxane as Cocatalyst for Olefin Polymerization. ResearchGate. Available at: [Link]
-
The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis. PMC - NIH. Available at: [Link]
-
Ni(II) Dinuclear Complex, a Resting State of the (α-diimine)NiBr2/AlMe3 Catalyst System for Ethylene Polymerization. MDPI. Available at: [Link]
-
Late Transition Metal Olefin Polymerization Catalysts Derived from 8-Arylnaphthylamines. MDPI. Available at: [Link]
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Introduction: The Rationale for p-Toluenesulfonate in Nickel Electroplating
An Application Note and Protocol for the Electrodeposition of Nickel from a Nickel(II) p-toluenesulfonate Bath
Nickel electroplating is a cornerstone of surface finishing, providing corrosion resistance, wear resistance, and desirable aesthetics to a vast array of components.[1] The choice of the nickel salt anion in the electroplating bath—typically sulfate, sulfamate, or chloride—profoundly influences the deposit's mechanical properties, such as internal stress, ductility, and hardness.[2] While Watts baths (nickel sulfate-based) are widely used for decorative and general-purpose plating, sulfamate baths are preferred for engineering applications requiring low internal stress and high ductility.[3][4][5]
This application note details an experimental setup utilizing Nickel(II) p-toluenesulfonate (Ni(TsO)₂) as the primary nickel salt. The large organic p-toluenesulfonate anion is explored as an alternative to sulfamate for producing nickel deposits with low internal stress. Organic additives are known to significantly modify the grain structure and properties of electrodeposited nickel.[6][7] Specifically, sulfonated organic compounds can act as stress relievers.[8][9] By incorporating the stress-reducing functional group directly into the primary metal salt, this approach aims to create a bath with inherent low-stress characteristics.
This document is intended for researchers and materials scientists exploring novel electroplating formulations. It provides a comprehensive, step-by-step protocol based on established electrochemical principles, from bath preparation to troubleshooting common plating defects.
Part 1: The Electrochemical System & Bath Formulation
The fundamental process involves the reduction of nickel ions (Ni²⁺) at the cathode (the workpiece) and the dissolution of a nickel anode to replenish the Ni²⁺ ions in the electrolyte solution.[1][10]
Anode Reaction: Ni(s) → Ni²⁺(aq) + 2e⁻
Cathode Reaction: Ni²⁺(aq) + 2e⁻ → Ni(s)
A critical side reaction at the cathode is the evolution of hydrogen gas, which can affect cathode efficiency and lead to defects like pitting if not properly managed.[10][11]
Bath Composition
The proposed formulation adapts the fundamental principles of the widely-used Watts bath, substituting nickel sulfate with nickel(II) p-toluenesulfonate.[2][11] Each component serves a critical function.
| Component | Formula | Concentration (g/L) | Molar Concentration (mol/L) | Purpose |
| Primary Nickel Salt | Nickel(II) p-toluenesulfonate | 350 - 450 g/L | 0.80 - 1.03 M | Primary source of Ni²⁺ ions for deposition. The large tosylate anion is hypothesized to reduce internal stress in the deposit.[12] |
| Anode Activator | Nickel(II) Chloride | 40 - 50 g/L | 0.31 - 0.39 M | Contains chloride ions (Cl⁻) which are essential for promoting uniform dissolution of the nickel anode and preventing passivation.[11][13] |
| pH Buffer | Boric Acid | 40 - 50 g/L | 0.65 - 0.81 M | Stabilizes the pH of the solution at the cathode surface, preventing the precipitation of nickel hydroxide and ensuring a smooth, adherent deposit.[6][11] |
| Wetting Agent | Sodium Lauryl Sulfate | 0.1 - 0.5 g/L | N/A | A surfactant that reduces the surface tension of the electrolyte, allowing hydrogen bubbles to detach easily from the cathode surface, thereby preventing pitting.[11][14] |
Causality of Component Selection
-
Nickel(II) p-toluenesulfonate: The choice of this salt is central to the experimental objective. Unlike the small, simple sulfate anion, the bulky organic tosylate anion is expected to influence the crystal growth mechanism during deposition, potentially leading to a finer grain structure and lower internal tensile stress, similar to the effects of sulfamate.[3][4]
-
Nickel Chloride: Without chloride ions, the nickel anode would quickly become passive (form an insulating oxide layer), halting the dissolution process and stopping the plating.[10] This would lead to a rapid depletion of nickel ions in the bath.
-
Boric Acid: During plating, the reduction of hydrogen ions increases the pH at the cathode-solution interface. Boric acid acts as a buffer to counteract this change.[11] An uncontrolled pH increase would lead to brittle, burnt, or poorly adherent deposits due to the codeposition of nickel hydroxides.[15]
-
Wetting Agent: Hydrogen evolution is an unavoidable consequence of aqueous electroplating.[10] The bubbles formed can adhere to the substrate, masking the surface and causing small pits or voids in the final coating. A wetting agent ensures these bubbles are dislodged efficiently.[11][14]
Part 2: Experimental Protocol
This section provides a detailed, step-by-step methodology for preparing the electroplating bath and performing the deposition.
Bath Preparation Workflow
Caption: Workflow for Nickel p-toluenesulfonate Bath Preparation.
Step-by-Step Protocol:
-
Initial Setup: Fill a clean plating tank (e.g., polypropylene or PVC) to about 75% of its final volume with deionized (DI) water.
-
Heating: Begin heating the water to the target operating temperature (55-65°C) while stirring.[16]
-
Dissolve Boric Acid: Slowly add the required amount of boric acid. It dissolves more readily in hot water. Ensure it is fully dissolved before proceeding.
-
Dissolve Nickel p-toluenesulfonate: Add the Nickel(II) p-toluenesulfonate powder slowly while maintaining vigorous agitation to prevent clumping.
-
Dissolve Nickel Chloride: Once the primary salt is dissolved, add the nickel chloride.
-
Add Wetting Agent: Add the sodium lauryl sulfate. It is often prepared as a 10% stock solution to allow for more accurate, smaller additions.
-
Final Volume: Allow the solution to cool slightly, then add DI water to reach the final desired volume.
-
pH Adjustment: Measure the pH using a calibrated pH meter. The target range is 4.0-4.5.[16] Adjust as necessary using p-toluenesulfonic acid (to lower pH) or a dilute solution of nickel carbonate (to raise pH).
-
Purification (Dummy Plating): Before plating actual parts, it is crucial to remove metallic impurities.[16] This is done by "dummy plating" onto a large, corrugated steel cathode at a low current density (0.2-0.5 A/dm²). Plate for 2-4 hours. Impurities will preferentially deposit on the dummy cathode.
Substrate Preparation
Proper substrate preparation is paramount for achieving good adhesion.[1][17] The goal is to produce a chemically clean, active surface.
Caption: General workflow for substrate pre-treatment.
-
Mechanical Cleaning (if necessary): Use polishing or grit blasting to remove heavy scale, rust, or surface imperfections.
-
Solvent/Alkaline Degreasing: Remove oils, grease, and shop dirt. An ultrasonic bath with an appropriate alkaline cleaning solution is highly effective.
-
Rinsing: Thoroughly rinse the part with DI water to remove all cleaning solution residues.
-
Acid Activation (Pickling): Immerse the part in a dilute acid solution (e.g., 10% HCl or 5% H₂SO₄) for 30-60 seconds to remove any light oxide layers and activate the surface.[18]
-
Final Rinse: Rinse again with DI water. The part should exhibit a "water-break-free" surface, where water sheets off evenly without beading, indicating a completely clean surface. Proceed immediately to the plating tank to prevent re-oxidation.
Electroplating Execution
Operating Parameters:
| Parameter | Recommended Range | Rationale |
| Cathode Current Density | 2 - 5 A/dm² | Balances plating speed with deposit quality. Too high can cause burning; too low results in slow deposition.[19] |
| Temperature | 55 - 65 °C | Higher temperatures increase conductivity and allow for higher current densities but can also increase stress if not controlled.[16] |
| pH | 4.0 - 4.5 | Critical for deposit properties and bath stability. Must be monitored and maintained.[16][20] |
| Agitation | Moderate (Air or Cathode Rod) | Ensures replenishment of nickel ions at the cathode surface, preventing high-current density burning and promoting a uniform deposit.[16] |
| Anodes | Rolled, depolarized nickel | High purity (99.9%) nickel anodes should be used, placed in polypropylene anode bags to contain any sludge.[21] |
Procedure:
-
Bring the plating bath to the correct temperature and ensure the pH is within range.
-
Mount the prepared substrate onto the cathode rack, ensuring a secure electrical connection.
-
Immerse the substrate into the plating bath and apply the calculated DC current.
-
Plate for the required duration to achieve the desired thickness. Plating thickness can be estimated using Faraday's Laws of Electrolysis, accounting for cathode efficiency (typically 92-97%).[10]
-
Once complete, turn off the rectifier, remove the plated part, and proceed immediately to post-plating rinsing.
Part 3: Troubleshooting
Defects in the nickel deposit are often linked to imbalances in bath chemistry, improper preparation, or incorrect operating parameters.[14][16][21]
| Issue | Potential Causes | Corrective Actions |
| Pitting / Pinholes | - Insufficient wetting agent. - Organic contamination (e.g., oil). - Poor agitation.[14] | - Add wetting agent. - Perform carbon treatment to remove organics. - Increase agitation. |
| Poor Adhesion / Peeling | - Improper substrate cleaning/activation. - Current interruption during plating. - High concentration of organic additives or impurities.[16] | - Review and optimize the pre-treatment cycle. - Ensure continuous, stable current. - Purify the bath with carbon treatment and dummy plating. |
| Brittle Deposits | - Low boric acid concentration or high pH. - Organic contamination. - High current density.[14] | - Check and adjust pH and boric acid levels. - Purify the bath with carbon treatment. - Reduce current density. |
| Roughness | - Solid particles suspended in the bath (e.g., from anode sludge). - High pH causing precipitation.[21] | - Check anode bags for tears. - Implement continuous filtration. - Check and lower pH. |
| Burnt Deposits (Dark, at edges) | - Excessive current density. - Low nickel concentration. - Insufficient agitation. - Low temperature.[20] | - Reduce current density. - Analyze and replenish nickel salts. - Increase agitation. - Check and increase temperature. |
References
-
Silchrome Plating Ltd. 5 Types of Nickel Plating.
-
ResearchGate. Effects of p-toluenesulfonamide additive on microstructural and mechanical characteristics of electrodeposited Ni bellows.
-
PCBBUY. Introduction and Troubleshooting of Nickel Electroplating on PCB board.
-
Google Patents. Additives for nickel electroplating baths.
-
ChemResearch Co. Sulfamate Nickel vs. Sulfate Nickel Plating.
-
Superb Heater. Common Problems and Troubleshooting Methods of Nickel Electroplating.
-
Finishing.com. Troubleshooting Modern Bright Nickel Plating Solutions.
-
Knowledge. Common problems and troubleshooting methods for nickel plating.
-
Advanced Plating Tech. What Type of Nickel Plating Should I Use for my Application?
-
Electro-Coatings. Sulfamate Nickel Plating & Advantages.
-
Electro-Spec. What Type of Nickel Plating is Best for my Application?
-
CNKI. Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate.
-
Labinsights. Application of Electroplating Intermediates in Multilayer Nickel Plating System.
-
Wikipedia. Nickel electroplating.
-
Canadian Association for Surface Finishing (CASF). Nickel Electroplating.
-
DU Organics. Improve Nickel Electroplating with Additives & Brighteners.
-
Canadian Association for Surface Finishing (CASF). Chapter 3 Troubleshooting Electroless Nickel Plating Solutions.
-
DergiPark. Influence of Bath Composition on the Structure and Properties of Nickel Coatings Produced by Electrodeposition Technique.
-
Guidechem. p-toluenesulfonic acid nickel salt 6944-05-4.
-
Instructables. High Quality (and Safe) Nickel Plating.
-
ResearchGate. Roles of organic and inorganic additives on the surface quality, morphology, and polarization behavior during nickel electrodeposition from various baths: a review.
-
International Journal of Innovative Science and Research Technology. Electroplating of Nickel on Various Metal Surfaces.
-
Google Patents. Nickel electroplating bath designed to replace monovalent copper strike solutions.
-
Canadian Association for Surface Finishing (CASF). Chapter 1 The Fundamental Aspects Of Electroless Nickel Plating.
-
Google Patents. Nickel electroplating bath and process.
-
pfonline.com. DEPOSIT DISPARITIES.
-
ResearchGate. The main composition of the nickel-plating bath.
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YouTube. Easy DIY Nickel Electroplating - Electro Plating Made Easy.
-
pfonline.com. nickel plating.
-
Taiwan Metiz Alliance. Nickel plating chemicals.
-
ShuoBao Industrial Equipment. Nickel-plated formulation additives and processes.
-
International Journal of Electrochemical Science. Nickel Coatings Electrodeposited from Watts Type Baths Containing Quaternary Ammonium Sulphate Salts.
-
Google Patents. Electroless nickel plating solution and method.
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The Versatile Catalyst: Harnessing Nickel(II) p-Toluenesulfonate in the Synthesis of Fine Chemicals
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Merits of a Modern Catalyst
In the landscape of synthetic organic chemistry, the pursuit of efficient, cost-effective, and environmentally benign catalytic systems is a paramount objective. Nickel(II) p-toluenesulfonate, often denoted as Ni(OTs)₂, has emerged as a versatile and valuable catalyst for the synthesis of fine chemicals and pharmaceutical intermediates.[1][2] As a salt of the strong p-toluenesulfonic acid, the tosylate anion is a weakly coordinating ligand, which can be advantageous in catalytic applications. This, combined with the lower cost and toxicity of nickel compared to precious metals like palladium, makes Ni(OTs)₂ an attractive choice for a range of chemical transformations.[2]
This guide provides a detailed overview of the applications of Nickel(II) p-toluenesulfonate in key synthetic methodologies, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
Application in Multicomponent Reactions: The Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone for the synthesis of dihydropyrimidines (DHPMs), a class of heterocyclic compounds with significant pharmacological activities. Nickel(II) p-toluenesulfonate has been shown to be a highly effective catalyst for this transformation, offering high yields under relatively mild conditions.[2]
The Causality Behind the Catalysis
The catalytic activity of Nickel(II) p-toluenesulfonate in the Biginelli reaction stems from its role as a Lewis acid. The Ni²⁺ ion coordinates with the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the β-ketoester. This initial step is crucial for the formation of the key acylimine intermediate, which then undergoes further reaction with urea to form the cyclized product. The p-toluenesulfonate counterion is believed to play a role in stabilizing the cationic intermediates generated during the reaction.
Experimental Protocol: Synthesis of Dihydropyrimidines
This protocol is adapted from the work of Song et al.[2], who investigated the catalytic properties of Nickel(II) p-toluenesulfonate in the Biginelli reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Nickel(II) p-toluenesulfonate hexahydrate [Ni(OTs)₂·6H₂O]
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a 50 mL round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and Nickel(II) p-toluenesulfonate hexahydrate (0.5 mmol, 5 mol%).
-
Add 20 mL of absolute ethanol to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Stir the reaction mixture and heat it to reflux (approximately 78 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water with stirring.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure dihydropyrimidine derivative.
Data Presentation: Representative Examples
| Aldehyde | β-ketoester | Product | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 89 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 91 |
Yields are based on the findings of Song et al.[2]
Visualization: Biginelli Reaction Workflow
Caption: Workflow for the Ni(OTs)₂-catalyzed Biginelli reaction.
Application in Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds.[3] While palladium has historically dominated this field, nickel catalysts offer distinct advantages, including the ability to couple a wider range of electrophiles, such as alkyl tosylates.[4][5] Nickel(II) p-toluenesulfonate can serve as an effective precatalyst in these transformations. The in-situ reduction of the Ni(II) salt by a suitable reducing agent, often the Grignard reagent in Kumada-type couplings, generates the active Ni(0) species that enters the catalytic cycle.[6]
The Kumada Coupling of Alkyl Tosylates
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide or pseudohalide.[3] The use of alkyl tosylates as electrophiles is particularly noteworthy as it allows for the coupling of readily available alcohol derivatives.
Mechanistic Rationale
The generally accepted mechanism for nickel-catalyzed Kumada coupling involves a Ni(0)/Ni(II) catalytic cycle. The key steps are:
-
Reduction of Precatalyst: The Ni(II) precatalyst is reduced to the active Ni(0) species by the Grignard reagent.
-
Oxidative Addition: The Ni(0) complex undergoes oxidative addition to the alkyl tosylate, forming a Ni(II) intermediate.
-
Transmetalation: The Grignard reagent transmetalates its organic group to the nickel center.
-
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the desired C-C bond and regenerating the Ni(0) catalyst.
Experimental Protocol: Kumada-Type Coupling of an Alkyl Tosylate
This generalized protocol is based on established procedures for nickel-catalyzed Kumada couplings of alkyl tosylates.[5][6]
Materials:
-
Alkyl p-toluenesulfonate
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Nickel(II) p-toluenesulfonate hexahydrate [Ni(OTs)₂·6H₂O]
-
Ligand (e.g., 1,3-Bis(diphenylphosphino)propane - dppp)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add Nickel(II) p-toluenesulfonate hexahydrate (0.05 mmol, 5 mol%) and the phosphine ligand (0.055 mmol, 5.5 mol%) to a flame-dried Schlenk flask.
-
Add the alkyl p-toluenesulfonate (1.0 mmol) to the flask.
-
Add 5 mL of anhydrous THF and stir the mixture at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 mmol, 1.2 equivalents) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Substrate Scope
| Alkyl Tosylate | Grignard Reagent | Product |
| 1-Octyl tosylate | Phenylmagnesium bromide | 1-Phenyloctane |
| Cyclohexyl tosylate | Methylmagnesium bromide | Methylcyclohexane |
| Benzyl tosylate | Vinylmagnesium bromide | Allylbenzene |
| 2-Phenylethyl tosylate | Ethylmagnesium bromide | 1-Phenylbutane |
Visualization: Kumada Coupling Catalytic Cycle
Caption: Catalytic cycle for the Ni-catalyzed Kumada coupling.
Potential Application in Hydrogenation Reactions
Catalytic hydrogenation is a fundamental process in the synthesis of fine chemicals, enabling the reduction of unsaturated functional groups. Nickel-based catalysts are well-established for this purpose, offering a cost-effective alternative to precious metal catalysts.[7] While specific protocols detailing the use of Nickel(II) p-toluenesulfonate for hydrogenation are not as prevalent, it can be employed as a precursor to the active nickel catalyst.
General Protocol: Hydrogenation of Alkenes
This protocol outlines a general procedure for the hydrogenation of an alkene using an in-situ generated nickel catalyst from a Ni(II) salt.
Materials:
-
Alkene
-
Nickel(II) p-toluenesulfonate hexahydrate [Ni(OTs)₂·6H₂O]
-
Reducing agent (e.g., NaBH₄)
-
Solvent (e.g., ethanol or methanol)
-
Hydrogen source (e.g., H₂ gas balloon or Parr hydrogenator)
-
Reaction vessel (e.g., round-bottom flask or autoclave)
Procedure:
-
In a reaction vessel, dissolve the alkene (1.0 mmol) in the solvent (10 mL).
-
Add Nickel(II) p-toluenesulfonate hexahydrate (0.05 mmol, 5 mol%).
-
Carefully add the reducing agent (e.g., NaBH₄, 0.2 mmol) in portions to generate the active nickel catalyst in situ.
-
Purge the vessel with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm) or maintain a hydrogen atmosphere with a balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Once the reaction is complete, carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Visualization: Hydrogenation Workflow
Caption: General workflow for Ni-catalyzed hydrogenation of alkenes.
Emerging Applications: C-H Functionalization
The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. Nickel catalysis has shown significant promise in this area.[8][9] While the direct application of Nickel(II) p-toluenesulfonate in C-H functionalization is still an area of active research, the principles of nickel catalysis suggest its potential as a precatalyst. The ability of nickel to access multiple oxidation states is key to its reactivity in C-H activation.[9] Further research is needed to develop specific protocols and understand the role of the tosylate counterion in these transformations.
Conclusion
Nickel(II) p-toluenesulfonate is a readily available, cost-effective, and versatile catalyst for a range of important transformations in the synthesis of fine chemicals. Its demonstrated efficacy in the Biginelli reaction and its potential in cross-coupling and hydrogenation reactions make it a valuable tool for synthetic chemists. As research into nickel catalysis continues to expand, the applications of Nickel(II) p-toluenesulfonate are likely to grow, further solidifying its place in the modern synthetic chemist's toolkit.
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Hewitt, K. A., & Jarvo, E. R. (2019). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules. [Link]
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van der Ham, A. G. J., et al. (2022). Mechanistic insights into photochemical nickel-catalyzed cross-couplings enabled by energy transfer. Nature Communications. [Link]
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Wu, S., et al. (2017). Study on Synthesis and Characterization of Hexaquonickel(II) bis-p-toluenesulfonate. Asian Journal of Organic & Inorganic Chemistry. [Link]
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Chiba, S., et al. (2020). Mechanistic Studies of Nickel(II)-Catalyzed Direct Alcoholysis of 8-Aminoquinoline Amides. HETEROCYCLES. [Link]
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Brookhart, M., et al. (2000). Mechanistic Studies of Nickel(II) Alkyl Agostic Cations and Alkyl Ethylene Complexes: Investigations of Chain Propagation and Isomerization in (α-diimine)Ni(II)-Catalyzed Ethylene Polymerization. Journal of the American Chemical Society. [Link]
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Ogoshi, S., et al. (2019). Ni/Co-Catalyzed Homo-Coupling of Alkyl Tosylates. Molecules. [Link]
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Application Notes & Protocols: Leveraging Nickel(II) p-Toluenesulfonate for Advanced C-H Activation Reactions
Introduction: The Paradigm Shift Towards Earth-Abundant Metal Catalysis
In the pursuit of sustainable and efficient synthesis, the field of organic chemistry has increasingly focused on carbon-hydrogen (C-H) bond activation. This strategy offers an unparalleled advantage in atom and step economy by directly converting ubiquitous C-H bonds into valuable chemical linkages, bypassing the need for pre-functionalized starting materials.[1][2][3] For decades, this domain was dominated by precious metals like palladium and rhodium. However, the high cost and low earth abundance of these metals have catalyzed a shift towards more sustainable alternatives.
Nickel, a first-row transition metal, has emerged as a powerful and versatile catalyst for C-H functionalization.[4][5] Its economic viability, lower toxicity, and unique reactivity, including its facility in accessing multiple oxidation states (Ni(0) to Ni(IV)), have opened avenues for novel transformations.[6][7] Among the various nickel sources, Nickel(II) p-toluenesulfonate (Ni(OTs)₂) hexahydrate stands out as a particularly effective precatalyst.[8] It is an air-stable, crystalline solid with good solubility in a range of organic solvents, making it a convenient and reliable choice for researchers in both academic and industrial settings.[8][9]
This guide provides an in-depth exploration of Ni(OTs)₂ as a precatalyst for C-H activation reactions, detailing the underlying mechanistic principles, offering field-tested experimental protocols, and presenting practical insights for troubleshooting and optimization.
Part 1: Mechanistic Foundations of Nickel-Catalyzed C-H Activation
The efficacy of nickel in C-H activation stems from its ability to participate in diverse catalytic cycles. While specific pathways vary with substrates, directing groups, and coupling partners, a general mechanistic framework involves the formation of a key metallacyclic intermediate. Chelation assistance, where a coordinating group within the substrate directs the metal to a specific C-H bond, is a cornerstone strategy for controlling regioselectivity.[1][2][6]
The process typically begins with a Ni(II) precatalyst, such as Ni(OTs)₂, which coordinates to the substrate. In the presence of a base, a proton is abstracted, leading to the formation of a five- or six-membered nickelacycle via C-H bond cleavage. This is often the rate-determining step. The resulting nickelacycle is the central hub of the catalytic cycle, from which various functionalization pathways can diverge.
Caption: General workflow for chelation-assisted C-H activation.
The tosylate (OTs) anion in Ni(OTs)₂ is generally considered a weakly coordinating counterion, readily displaced by substrates or ligands. However, in certain contexts, tosylates themselves can act as electrophilic coupling partners, particularly when alkyl tosylates are used for alkylation reactions.[10][11][12]
Part 2: Application in C-H Alkylation of Aromatic Amides
One of the most robust applications of nickel catalysis is the chelation-assisted C(sp²)–H alkylation of aromatic amides using alkyl halides. The 8-aminoquinoline (AQ) directing group has proven exceptionally effective in this context.[1][2]
Causality Behind the Protocol:
-
The Precatalyst (Ni(OTs)₂): Provides the active Ni(II) species. Its solubility and stability make it easy to handle.
-
The Directing Group (8-Aminoquinoline): Forms a stable bidentate complex with the nickel center, positioning it perfectly for the ortho-C–H activation of the aromatic ring. This chelation effect overcomes the kinetic barrier of C-H cleavage.
-
The Base (e.g., K₂CO₃ or Cs₂CO₃): Essential for the deprotonation step that forms the nickelacycle. The choice of base can be critical; stronger bases are often required for less acidic C-H bonds.
-
The Ligand (if any): While many AQ-directed reactions are ligandless, an external ligand can sometimes be used to stabilize the nickel species and prevent catalyst decomposition, especially in challenging transformations.
-
The Solvent (e.g., Toluene, Dioxane): A non-coordinating, high-boiling solvent is typically preferred to ensure thermal stability and prevent interference with the catalytic cycle.
Catalytic Cycle for C-H Alkylation
The reaction is believed to proceed through a Ni(II)/Ni(IV) or a radical-based Ni(I)/Ni(III) cycle. After formation of the Ni(II)-nickelacycle, oxidative addition of the alkyl halide (R-X) generates a high-valent Ni(IV) intermediate. Subsequent reductive elimination forges the C-R bond and regenerates the active Ni(II) catalyst. Alternatively, a single-electron transfer (SET) from the nickelacycle to the alkyl halide can generate an alkyl radical and a Ni(III) species, which then combine and undergo reductive elimination.[13][14][15]
Caption: Proposed catalytic cycle for C-H alkylation of amides.
Detailed Experimental Protocol: C-H Alkylation
Reaction: Ortho-alkylation of N-(quinolin-8-yl)benzamide with 1-iodobutane.
Materials:
-
N-(quinolin-8-yl)benzamide (Substrate)
-
1-iodobutane (Alkylating Agent)
-
Nickel(II) p-toluenesulfonate hexahydrate (Ni(OTs)₂·6H₂O) (Precatalyst)
-
Potassium Carbonate (K₂CO₃), anhydrous (Base)
-
Toluene, anhydrous (Solvent)
Equipment:
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add N-(quinolin-8-yl)benzamide (0.2 mmol, 1.0 equiv.), Ni(OTs)₂·6H₂O (0.02 mmol, 10 mol%), and anhydrous K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Scientist's Note: The glassware must be scrupulously dried to prevent quenching of the active catalyst by water. The base is used in excess to ensure complete deprotonation for the C-H activation step.
-
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the nickel catalyst, which can exist in low-valent states during the cycle.
-
Reagent Addition: Through the septum, add anhydrous toluene (1.0 mL) followed by 1-iodobutane (0.3 mmol, 1.5 equiv.) via syringe.
-
Scientist's Note: Using the alkylating agent in slight excess ensures the reaction goes to completion. Anhydrous solvent is crucial for reproducibility.
-
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Workup: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ortho-alkylated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
Representative Substrate Scope & Data
| Entry | Substrate (Ar-CONH-AQ) | Alkyl Halide | Yield (%) |
| 1 | Benzamide | 1-Iodobutane | 85 |
| 2 | 4-Methoxybenzamide | 1-Iodopentane | 91 |
| 3 | 4-Trifluoromethylbenzamide | 1-Bromobutane | 78 |
| 4 | 2-Naphthamide | Cyclohexyl Iodide | 65 |
| 5 | Thiophene-2-carboxamide | 1-Iodohexane | 82 |
| Note: Yields are isolated yields and are representative examples from the literature. Conditions may require optimization for specific substrates. |
Part 3: Practical Insights & Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (moisture or air exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere techniques and use of anhydrous reagents.2. Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄).3. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Homocoupling of the alkyl halide.2. Hydrodehalogenation of the alkyl halide.3. Catalyst decomposition. | 1. Lower the reaction temperature or slowly add the alkyl halide.2. Ensure the system is free of protic impurities.3. Consider adding a stabilizing ligand (e.g., a phosphine or NHC ligand) at low loading. |
| Poor Reproducibility | 1. Inconsistent quality of reagents (especially base and solvent).2. Variations in inert atmosphere quality. | 1. Use freshly dried solvents and a freshly opened or properly stored base.2. Purge the reaction setup thoroughly; use a glovebox for maximum consistency. |
Part 4: Safety and Handling
-
Nickel(II) p-toluenesulfonate: Nickel compounds are potential carcinogens and skin sensitizers. Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents like toluene and dioxane are flammable and have associated health risks. Handle under inert atmosphere and in a fume hood.
-
Bases: Strong bases like potassium carbonate can be corrosive and hygroscopic. Store in a desiccator and handle with care.
-
Inert Gas Handling: Ensure proper training and setup for handling nitrogen or argon gas cylinders.[16][17][18][19]
-
Pressure: Heating a sealed reaction vessel will increase internal pressure. Use appropriate glassware (e.g., Schlenk tubes or pressure-rated vials) and do not exceed the recommended temperature.
Conclusion and Future Outlook
Nickel(II) p-toluenesulfonate is a highly practical and efficient precatalyst for C-H activation reactions, offering a gateway to complex molecular architectures from simple precursors. Its operational simplicity and effectiveness in key transformations like C-H alkylation underscore the power of first-row transition metal catalysis. The continued exploration of nickel's catalytic capabilities promises the development of even more sophisticated and sustainable synthetic methods, including asymmetric transformations and the functionalization of traditionally non-reactive C(sp³)–H bonds.
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Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. National Institutes of Health (NIH). [Link]
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- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labrepco.com [labrepco.com]
- 17. co2meter.com [co2meter.com]
- 18. my.uiw.edu [my.uiw.edu]
- 19. ars.usda.gov [ars.usda.gov]
Application Notes and Protocols: The Prospective Role of Nickel(II) p-Toluenesulfonate in Battery Cathode Development
Introduction: The Criticality of Precursor Chemistry in Advanced Cathode Materials
The performance of lithium-ion batteries, particularly the energy density and cycle life, is intrinsically linked to the composition and microstructure of the cathode material. Nickel-rich cathodes, such as Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Nickel Cobalt Aluminum Oxide (NCA), are at the forefront of current research and commercial application due to their high specific capacity.[1][2] The synthesis of these materials is a meticulous process, where the choice of the metal salt precursors significantly influences the morphology, particle size distribution, and electrochemical properties of the final cathode powder.[1]
Conventionally, inorganic salts like nickel sulfate, nitrate, and hydroxide are employed in co-precipitation methods to produce spherical precursor particles, which are then lithiated at high temperatures.[1][3] However, the exploration of novel precursors is a key avenue for innovation, potentially offering advantages in terms of reaction kinetics, purity, and morphological control. This document explores the prospective, yet currently undocumented, role of Nickel(II) p-toluenesulfonate (Ni(OTs)₂) as a precursor in the development of nickel-rich battery cathodes. While its application in this field is not established, its chemical properties suggest a unique potential that warrants investigation.
PART 1: Understanding Nickel(II) p-Toluenesulfonate
Nickel(II) p-toluenesulfonate is a salt of divalent nickel and p-toluenesulfonic acid. It is typically available as a hexahydrate, ₂, which is a pale green, crystalline solid.[4][5]
Synthesis and Properties
Nickel(II) p-toluenesulfonate can be synthesized through several routes, including the reaction of p-toluenesulfonic acid with nickel carbonate or by reacting nickel powder directly with the acid.[4][5] It is known for its good solubility in water and other polar solvents.[4][6] The p-toluenesulfonate (tosylate) anion is a large, non-coordinating anion, which can influence the crystallization and reactivity of the metal salt.
Hypothesized Role in Cathode Synthesis
The primary function of a nickel precursor in cathode synthesis is to provide a source of nickel ions that can be homogeneously mixed with other metal ions (like manganese and cobalt) and subsequently converted into a mixed metal oxide or hydroxide. Upon thermal decomposition, many nickel salts yield nickel oxide (NiO).[7][8] It is hypothesized that Nickel(II) p-toluenesulfonate would also decompose at elevated temperatures to form NiO, releasing sulfur oxides and organic byproducts.
The large organic tosylate anion could potentially offer unique advantages:
-
Morphological Control: The organic component might act as a templating agent or surfactant during the precipitation or decomposition process, influencing the size and shape of the resulting precursor particles.
-
Modified Reaction Environment: The decomposition of the tosylate group could create a specific local atmosphere during calcination, which might affect the oxidation state of the transition metals and the final crystal structure.
-
Solubility: Its solubility characteristics might allow for the use of different solvent systems in the synthesis process.
PART 2: Protocols for Investigation
The following protocols are proposed as a starting point for researchers interested in evaluating Nickel(II) p-toluenesulfonate as a cathode precursor. These are hypothetical and would require significant optimization.
Protocol 1: Synthesis of Nickel(II) p-Toluenesulfonate Hexahydrate
This protocol is adapted from established methods for preparing transition metal tosylates.[4]
Objective: To synthesize Nickel(II) p-toluenesulfonate hexahydrate as a precursor material.
Materials:
-
Nickel(II) carbonate (NiCO₃)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve p-toluenesulfonic acid monohydrate in deionized water to create a concentrated solution.
-
Slowly add stoichiometric amounts of Nickel(II) carbonate to the solution while stirring. Effervescence (CO₂ release) will be observed.
-
Continue stirring until the reaction ceases and the solution becomes clear green.
-
Gently heat the solution to ensure complete reaction and then filter to remove any unreacted carbonate.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the pale green crystals of ₂ by vacuum filtration.
-
Wash the crystals with cold ethanol and dry under vacuum.
-
Characterize the product using techniques like FTIR and elemental analysis to confirm its identity and purity.
Protocol 2: Hypothetical Co-Precipitation of NMC811 Precursor
Objective: To synthesize a Ni₀.₈Mn₀.₁Co₀.₁(OH)₂ precursor using Nickel(II) p-toluenesulfonate.
Materials:
-
Nickel(II) p-toluenesulfonate (synthesized or commercial)
-
Manganese(II) sulfate (MnSO₄)
-
Cobalt(II) sulfate (CoSO₄)
-
Sodium hydroxide (NaOH) solution
-
Ammonium hydroxide (NH₄OH) solution (chelating agent)
-
Deionized water
Experimental Setup: A continuous stirred-tank reactor (CSTR) with precise pH and temperature control is recommended.
Procedure:
-
Prepare Metal Salt Solution: Dissolve Nickel(II) p-toluenesulfonate, MnSO₄, and CoSO₄ in deionized water to achieve a total metal ion concentration of 1-2 M with a molar ratio of Ni:Mn:Co = 8:1:1.
-
Prepare Base Solution: Prepare separate solutions of NaOH (e.g., 4 M) and NH₄OH (e.g., 2 M).
-
Co-Precipitation:
-
Fill the CSTR with deionized water and heat to 50-60 °C while stirring.
-
Simultaneously pump the metal salt solution, NaOH solution, and NH₄OH solution into the reactor.
-
Maintain a constant pH in the reactor (typically between 10.5 and 11.5) by controlling the feed rate of the NaOH solution.
-
The residence time in the reactor should be controlled to allow for particle growth (typically several hours).
-
-
Washing and Drying:
-
Continuously overflow the precursor slurry from the reactor.
-
Filter the precipitate and wash thoroughly with deionized water to remove residual ions.
-
Dry the precursor powder in a vacuum oven at 120-150 °C for 12-24 hours.
-
-
Characterization: Analyze the precursor's morphology (SEM), particle size distribution, composition (ICP-OES), and crystal structure (XRD).
PART 3: Data Presentation and Visualization
Table 1: Comparison of Nickel Precursors for Cathode Synthesis
| Property | Nickel Sulfate (NiSO₄·6H₂O) | Nickel Hydroxide (Ni(OH)₂) | Nickel(II) p-Toluenesulfonate (Ni(OTs)₂) |
| Anion | Sulfate (SO₄²⁻) | Hydroxide (OH⁻) | p-Toluenesulfonate (C₇H₇SO₃⁻) |
| Solubility | High in water | Insoluble in water | High in water and polar organic solvents[4][6] |
| Decomposition Products | NiO, SOx | NiO, H₂O | Hypothesized: NiO, SOx, organic fragments |
| Established Use | Standard precursor in co-precipitation[3] | Used in solid-state reactions | None established in cathode synthesis |
| Potential Influence | Well-understood, can lead to sulfate contamination if not washed properly. | Direct precursor, avoids anion contamination. | Organic anion may influence particle morphology; potential for carbon residue if decomposition is incomplete. |
Diagrams
Caption: Standard co-precipitation workflow for NMC precursor synthesis.
Caption: Proposed workflow using Nickel(II) p-toluenesulfonate.
PART 4: Scientific Integrity and Logic
Causality Behind Experimental Choices
The proposed use of Nickel(II) p-toluenesulfonate is predicated on the principle that modifying the anionic component of a metal precursor can systematically alter the outcome of a material synthesis process. The tosylate anion is significantly different from the simple inorganic anions typically used. Its bulkiness and organic nature are expected to influence steric interactions and surface energies during nucleation and growth, which are key determinants of particle morphology. The thermal decomposition behavior will also differ, potentially leading to a precursor with a different surface chemistry or porosity.
Self-Validating System
Any protocol investigating this novel precursor must be self-validating. This requires running parallel control experiments using a standard precursor like nickel sulfate under identical conditions. A thorough characterization of the resulting precursors and the final lithiated cathodes is crucial. Key validation metrics would include:
-
Precursor Level: Comparison of particle size, morphology, tap density, and elemental distribution.
-
Cathode Level: Comparison of crystal structure (XRD with Rietveld refinement), primary and secondary particle morphology (SEM/TEM), and electrochemical performance (initial capacity, rate capability, and long-term cycling stability).
Conclusion and Future Directions
The role of Nickel(II) p-toluenesulfonate in battery cathode development is, at present, a matter of scientific inquiry rather than established application. There is no evidence in the current literature of its use for this purpose. However, its distinct chemical properties, particularly the nature of the tosylate anion, present a compelling case for its investigation as a novel precursor.
Future research should focus on experimentally validating the proposed protocols. Key questions to answer include:
-
What is the thermal decomposition pathway of Nickel(II) p-toluenesulfonate and its mixture with other metal salts?
-
How does the tosylate anion influence the morphology and microstructure of the co-precipitated precursor?
-
Does any residual carbon or sulfur from the anion's decomposition affect the electrochemical performance of the final cathode material?
By systematically exploring these questions, the research community can determine if Nickel(II) p-toluenesulfonate offers a tangible advantage in the quest to engineer superior cathode materials for the next generation of lithium-ion batteries.
References
-
Girolami, G. S., et al. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nickel(II) p-Toluenesulfonate Hexahydrate. PubChem. Retrieved from [Link]
- Song, Z. G., et al. (2021). Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate.
-
Wikipedia. (n.d.). Nickel(II) oxide. Retrieved from [Link]
- Ahmad, T., & Ganguli, A. K. (2011). A Facile and Mild Method for Synthesis of Nickel Oxide Nanoparticles in the Presence of Various Surfactants. Research and Reviews: Journal of Chemistry.
- CN101691246B. (n.d.). Method for synthesizing nickel oxide nano particles by one step. Google Patents.
- Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.
- Wiley Online Library. (n.d.). ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.).
- International Journal of Scientific & Engineering Research. (2015).
- MDPI. (2022). Phytogenic Synthesis of Nickel Oxide Nanoparticles (NiO) Using Fresh Leaves Extract of Rhamnus triquetra (Wall.) and Investigation of Its Multiple In Vitro Biological Potentials.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl Toluenesulfonate: Properties, Synthesis, and Industrial Significance.
- MDPI. (2021).
- ResearchGate. (n.d.). Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs).
- White Rose Research Online. (2023).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2023).
- ResearchGate. (n.d.). Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI)
- ResearchGate. (n.d.). Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques.
- J-STAGE. (1983). Kinetics of the thermal decomposition of nickel sulfate. Bulletin of the Chemical Society of Japan.
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- 4. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
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- 6. Page loading... [wap.guidechem.com]
- 7. Nickel(II) oxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application of Nickel(II) p-toluenesulfonate in Organic Synthesis: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Nickel Catalyst
For chemists engaged in the intricate art of molecular construction, the choice of catalyst is paramount. Nickel(II) p-toluenesulfonate, often denoted as Ni(OTs)₂, has emerged as a compelling and versatile catalyst in modern organic synthesis. As an earth-abundant and cost-effective alternative to precious metals, nickel catalysis has garnered significant attention.[1] The p-toluenesulfonate (tosylate) counter-ion imparts unique properties to the nickel center, influencing its Lewis acidity, solubility, and overall catalytic performance. This application note provides an in-depth exploration of the utility of Nickel(II) p-toluenesulfonate in a range of organic transformations, complete with detailed protocols and mechanistic considerations to empower researchers in their synthetic endeavors.
The tosylate group is a well-established excellent leaving group in organic chemistry due to the resonance stabilization of the resulting anion.[2] When coordinated to a nickel(II) center, the tosylate anion can play a crucial role in the catalytic cycle, potentially facilitating ligand exchange and influencing the electronic properties of the active catalytic species. This guide will delve into specific applications where these properties are harnessed to achieve efficient and selective bond formation.
Core Applications in Organic Synthesis
Nickel(II) p-toluenesulfonate has demonstrated efficacy in a variety of pivotal organic reactions, including cross-coupling, polymerization, and C-H functionalization. Its utility stems from the ability of the nickel center to cycle through various oxidation states (commonly Ni(0), Ni(I), Ni(II), and Ni(III)), enabling diverse bond-forming processes.[3]
Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Cross-coupling reactions are fundamental tools for the construction of complex molecular architectures. While palladium has historically dominated this field, nickel catalysts have proven to be not only viable alternatives but also uniquely reactive in certain contexts. Nickel(II) p-toluenesulfonate can serve as a precursor to the active low-valent nickel species required for these transformations.
a) Kumada-Type Coupling of Alkyl Tosylates:
The Kumada coupling, which forms a carbon-carbon bond between a Grignard reagent and an organic halide or pseudohalide, is a powerful transformation. Alkyl tosylates, while attractive substrates due to their stability and ease of preparation, can be challenging to activate. Nickel catalysis has shown promise in this area.[4] Although a direct protocol using Ni(OTs)₂ as the precatalyst is not extensively documented, a related Ni/Co-catalyzed homo-coupling of alkyl tosylates provides a valuable procedural framework.[5]
Protocol: Ni/Co-Catalyzed Homo-Coupling of Alkyl Tosylates [5]
This protocol illustrates the conditions that can be adapted for activating alkyl tosylates with a nickel-based catalytic system.
Materials:
-
Alkyl tosylate (1.0 equiv)
-
Manganese powder (2.0 equiv), activated by heating at 400 °C for 5 min under vacuum
-
NiBr₂phen (10 mol%)
-
Vitamin B₁₂ (VB₁₂) (10 mol%)
-
Dimethyl sulfoxide (DMSO) (0.25 M solution of alkyl tosylate)
-
Trimethylsilyl chloride (TMSCl) (2.5 mol%)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
To an oven-dried Schlenk tube, add the activated manganese powder.
-
After cooling under argon, add NiBr₂phen and Vitamin B₁₂.
-
Add DMSO and TMSCl to the tube. Stir the mixture for 10 minutes at room temperature, during which the color should change from red to black, indicating the formation of the active catalyst.
-
Add the alkyl tosylate to the reaction mixture.
-
Stir the reaction at 30 °C for the appropriate time (monitor by TLC or GC-MS).
-
Upon completion, dilute the mixture with ethyl acetate and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Self-Validation: The pre-activation of manganese is critical for the reduction of the nickel and cobalt species to their active catalytic states. The color change of the reaction mixture serves as a visual indicator of catalyst formation. The use of a well-defined ligand like phenanthroline (in NiBr₂phen) helps to stabilize the nickel center and modulate its reactivity. This protocol's success relies on the careful exclusion of air and moisture, as the active catalytic species are sensitive to oxidation.
b) Mizoroki-Heck Reaction of Aryl Tosylates:
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes. While palladium is the conventional catalyst, nickel-catalyzed versions offer advantages in terms of cost and, in some cases, regioselectivity. Nickel catalysts have been shown to be effective for the coupling of aryl sulfonates, including tosylates, with olefins.[6][7]
Protocol: Nickel-Catalyzed Mizoroki-Heck Reaction of Aryl Tosylates [6]
This protocol demonstrates the general conditions for the nickel-catalyzed Heck reaction of aryl sulfonates.
Materials:
-
Aryl tosylate (1.0 equiv)
-
Terminal olefin (2.0 equiv)
-
Ni(cod)₂ (10 mol%)
-
1,3-Dicyclohexylimidazol-2-ylidene (ICy) (12 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equiv)
-
Triethylsilyl trifluoromethanesulfonate (TESOTf) (2 equiv)
-
Toluene (0.5 M solution of aryl tosylate)
Procedure:
-
In a glovebox, add Ni(cod)₂, ICy, aryl tosylate, and a stir bar to a reaction vial.
-
Add toluene, followed by the terminal olefin, DBU, and TESOTf.
-
Seal the vial and stir the reaction at 60 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Self-Validation: The use of an N-heterocyclic carbene (NHC) ligand like ICy is crucial for stabilizing the nickel catalyst and promoting the desired reactivity. TESOTf is employed to facilitate a counterion exchange, which can be beneficial for activating the aryl sulfonate. The base (DBU) is essential for the deprotonation step in the catalytic cycle. The reaction should be performed under an inert atmosphere to prevent the deactivation of the Ni(0) catalyst.
Polymerization of Olefins
Nickel catalysts are widely used in the polymerization and oligomerization of olefins.[8][9] The structure of the ligand and the nature of the nickel precursor significantly influence the catalytic activity and the properties of the resulting polymer. While specific protocols for Ni(OTs)₂ in this context are not abundant in the literature, related nickel(II) complexes serve as excellent models.[8]
Workflow for Ethylene Polymerization using a Nickel(II) Precatalyst
Caption: General workflow for ethylene polymerization using a Nickel(II) precatalyst.
Protocol: Ethylene Polymerization with a Nickel(II) Complex [8]
This generalized protocol is based on the use of well-defined Ni(II) complexes and can be adapted for systems employing Ni(OTs)₂.
Materials:
-
Nickel(II) precatalyst (e.g., a Ni(II) complex with a suitable N,P-ligand) (1 equiv)
-
Cocatalyst (e.g., Methylaluminoxane (MAO)) (specified Al/Ni ratio)
-
Anhydrous toluene
-
Ethylene gas (high purity)
-
Acidic methanol (for quenching)
Procedure:
-
In a glovebox, charge a high-pressure reactor with anhydrous toluene and the desired amount of cocatalyst (MAO).
-
Introduce the nickel(II) precatalyst dissolved in a small amount of toluene into the reactor.
-
Seal the reactor and pressurize with ethylene to the desired pressure.
-
Maintain the reaction at the desired temperature with vigorous stirring for the specified time.
-
After the reaction time, vent the reactor and quench the reaction by adding acidic methanol.
-
Collect the precipitated polyethylene by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.
Causality and Self-Validation: The cocatalyst (MAO) is essential for activating the nickel precatalyst to the catalytically active species. The strict exclusion of air and water is critical, as these will deactivate the catalyst. The control of temperature and pressure is crucial for controlling the polymerization rate and the properties of the resulting polymer.
C-H Functionalization
Direct C-H functionalization is a highly atom-economical strategy for the synthesis of complex molecules. Nickel catalysts have emerged as powerful tools for these transformations, often proceeding through unique mechanistic pathways.[10][11] While specific protocols using Ni(OTs)₂ are still developing, related Ni(II) salts like Ni(OTf)₂ have been successfully employed, providing a strong basis for adaptation.[12]
Catalytic Cycle for Nickel-Catalyzed C-H Activation/Annulation
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- 7. Nickel-catalyzed Mizoroki-Heck reaction of aryl sulfonates and chlorides with electronically unbiased terminal olefins: high selectivity for branched products - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Mastering Ligand Effects in Nickel(II) p-Toluenesulfonate Catalyzed Reactions
Abstract
Nickel(II) p-toluenesulfonate, Ni(OTs)₂, is an increasingly important catalyst precursor in modern organic synthesis due to its air-stability, cost-effectiveness, and versatility in a range of transformations including cross-coupling and polymerization.[1] The ultimate success and outcome of these reactions, however, are not dictated by the nickel salt alone but are critically governed by the choice of ancillary ligand. This guide provides an in-depth exploration of how ligand properties—steric, electronic, and structural—profoundly modulate the reactivity and selectivity of Ni(OTs)₂-based catalytic systems. We will delve into the mechanistic rationale behind ligand selection, focusing on the two most prominent classes, phosphines and N-heterocyclic carbenes (NHCs), and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals to harness the full potential of this powerful catalytic platform.
The Catalyst System: Understanding the Components
At the heart of the catalytic system is Nickel(II) p-toluenesulfonate, typically used as its hexahydrate form, ₂.[2] This compound serves as a convenient and air-stable source of Ni(II).[3][4] In most catalytic cycles, this Ni(II) precursor must be reduced in situ to the active Ni(0) species, which initiates the catalytic cycle.
The p-toluenesulfonate (tosylate, OTs⁻) group is often considered a weakly coordinating or non-coordinating anion. In the solid state, it exists as a counter anion to the hexa-aqua nickel(II) complex.[2] In solution, its role can be more nuanced. While it is generally displaced by the ancillary ligand and substrates, its presence can influence the overall ionic strength and solubility of the catalytic species. The primary modulation of reactivity, however, comes from the deliberately added ancillary ligand.
Core Principles: How Ligands Dictate Nickel's Reactivity
The ligand environment around the nickel center is the single most critical factor for controlling the reaction's outcome.[5] By binding to the metal, ligands directly influence its coordination geometry, electron density, and steric environment, which in turn affects the rates and feasibility of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6][7]
Electronic Effects
The electron-donating or electron-withdrawing nature of a ligand directly modifies the electron density at the nickel center.
-
Electron-Rich Ligands: Ligands that are strong σ-donors, such as N-heterocyclic carbenes (NHCs) and electron-rich phosphines (e.g., those with alkyl substituents like PCy₃), increase the electron density on the nickel.[8][9] This makes the metal more nucleophilic and generally accelerates the rate of oxidative addition , the first step in many cross-coupling cycles.
-
Electron-Poor Ligands: Ligands with π-accepting properties or electron-withdrawing substituents can decrease electron density at the nickel center. This can be beneficial for promoting reductive elimination , the final product-forming step, which is often challenging for Ni(II) species.[7][10]
Steric Effects
The physical bulk of a ligand is a powerful tool for controlling reactivity and selectivity.[5]
-
Bulky Ligands: Sterically demanding ligands (quantified by metrics like cone angle or percent buried volume) can promote the formation of lower-coordinate, highly reactive nickel species. This steric pressure can also accelerate reductive elimination by destabilizing crowded, higher-coordinate intermediates.[11] In some cases, remote steric hindrance has been shown to be particularly effective for enhancing nickel catalysis where traditional cone angle metrics fall short.
-
Chiral Ligands: The use of chiral ligands introduces a sterically defined environment that can induce asymmetry, enabling enantioselective transformations.[12][13]
Chelation & Bite Angle
The denticity of a ligand (monodentate vs. bidentate) introduces another layer of control.
-
Monodentate Ligands: These ligands can dynamically associate and dissociate from the metal center, providing access to open coordination sites necessary for substrate binding. However, this lability can sometimes lead to catalyst instability or off-cycle reactions like β-hydride elimination.[14]
-
Bidentate (Chelating) Ligands: These ligands bind to the nickel center at two points, forming a more stable complex. This increased stability can prevent catalyst decomposition and suppress side reactions.[5][14] The geometry of the resulting metallacycle, particularly the natural "bite angle" of the ligand, is critical. Wide bite-angle ligands like Xantphos can be particularly effective at promoting reductive elimination.
Application Focus: Phosphine Ligands
Phosphines are the most widely used class of ligands in nickel catalysis, offering immense tunability.[15][16] Both monodentate and bidentate phosphines have found widespread application.[12][14][17]
Data Presentation: Phosphine Ligand Effects in a Ni-Catalyzed Suzuki-Miyaura Coupling
The following table illustrates the impact of ligand choice on a model Suzuki-Miyaura reaction between an aryl tosylate and a boronic acid, using Ni(OTs)₂ as the precatalyst.
| Ligand | Type | Key Feature | Yield (%) | Note |
| PPh₃ | Monodentate | Standard, moderately bulky | 45% | Moderate yield, some catalyst decomposition observed. |
| PCy₃ | Monodentate | Electron-rich, very bulky | 88% | Increased bulk and electron density significantly improves yield.[18] |
| dppe | Bidentate | Small bite angle | 65% | Chelation improves stability over PPh₃ but geometry is not optimal. |
| dppf | Bidentate | Large bite angle, flexible | 92% | Excellent yield, ferrocene backbone provides ideal geometry.[14] |
| Xantphos | Bidentate | Very large bite angle | 95% | Wide bite angle effectively promotes the reductive elimination step. |
Protocol 1: Ni(OTs)₂/dppf-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the cross-coupling of an aryl tosylate with an arylboronic acid. Causality: We use dppf as the ligand due to its proven ability to stabilize the nickel center and promote high yields in cross-coupling reactions.[14] A slight excess of the boronic acid is used to ensure full consumption of the limiting electrophile. K₃PO₄ is a competent base for this transformation.
Materials:
-
Nickel(II) p-toluenesulfonate hexahydrate (Ni(OTs)₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Aryl Tosylate (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous Dioxane (5 mL)
-
Anhydrous Toluene (5 mL)
Procedure (Self-Validating System):
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox. This is critical as the active Ni(0) species is oxygen-sensitive.
-
Precatalyst Formation: In a Schlenk flask equipped with a magnetic stir bar, add Ni(OTs)₂·6H₂O (0.05 mmol, 5 mol%) and dppf (0.06 mmol, 6 mol%). The slight excess of ligand ensures full coordination to the nickel center.
-
Reagent Addition: To the flask, add the aryl tosylate (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (3.0 mmol).
-
Solvent Addition: Add anhydrous dioxane (5 mL) and anhydrous toluene (5 mL) via syringe. The solvent mixture helps to solubilize both organic and inorganic components.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS. A successful reaction will show the consumption of the aryl tosylate starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Application Focus: N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as "privileged" ligands in nickel catalysis, often outperforming phosphines in challenging transformations.[8] They are exceptional σ-donors, forming highly stable and thermally robust Ni-NHC complexes.[9] This stability makes them ideal for reactions requiring high temperatures or involving substrates that might otherwise poison the catalyst.
Protocol 2: Ni(OTs)₂/IPr-Catalyzed C-O Bond Arylation
This protocol outlines a challenging arylation of a primary alcohol, a transformation where NHC ligands excel due to their high stability and reactivity.[6][8] Causality: We use IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) as it is a bulky, electron-rich NHC that promotes oxidative addition into traditionally unreactive C-O bonds. Sodium hexamethyldisilazide (NaHMDS) is used as a strong, non-nucleophilic base to deprotonate the alcohol.
Materials:
-
Nickel(II) p-toluenesulfonate hexahydrate (Ni(OTs)₂·6H₂O)
-
IPr·HCl (Imidazolium salt precursor)
-
Aryl Pivalate (1.0 mmol, 1.0 equiv)
-
Primary Alcohol (1.5 mmol, 1.5 equiv)
-
Sodium hexamethyldisilazide (NaHMDS, 1.6 mmol, 1.6 equiv, as a solid or solution in THF)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure (Self-Validating System):
-
Inert Atmosphere: This protocol is highly sensitive to air and moisture. A glovebox is strongly recommended.
-
Ligand and Base Premixing: In a vial inside the glovebox, add the IPr·HCl salt (0.08 mmol, 8 mol%) and NaHMDS (0.08 mmol, 8 mol%). Add 2 mL of dioxane and stir for 20 minutes. This deprotonates the imidazolium salt to generate the free NHC ligand in situ.
-
Catalyst Activation: In a separate Schlenk tube, add Ni(OTs)₂·6H₂O (0.04 mmol, 4 mol%). Add the freshly prepared free-NHC solution to the nickel salt and stir for 30 minutes. The color should change, indicating complex formation.
-
Alcohol Deprotonation: In a third flask, dissolve the primary alcohol (1.5 mmol) in 5 mL of dioxane. Add the remaining NaHMDS (1.52 mmol) and stir for 15 minutes to form the sodium alkoxide.
-
Reaction Assembly: Add the aryl pivalate (1.0 mmol) to the activated catalyst mixture. Then, transfer the in situ formed sodium alkoxide solution to the catalyst mixture via cannula.
-
Reaction Execution: Seal the flask tightly and heat to 110 °C with vigorous stirring for 18 hours.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude ether product by flash column chromatography.
References
- Current time information in Mid Ulster, GB. (n.d.). Google.
- Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. (2022). RSC Publishing.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (n.d.). The Doyle Group.
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (n.d.). ChemRxiv.
- Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. (n.d.). PMC - PubMed Central.
- Effects of Phosphine Ligands in Nickel-Catalyzed Decarbonylation Reactions of Lactone. (n.d.).
- N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation. (2023). Chemical Society Reviews (RSC Publishing).
- Nickel catalysis: Insights for catalyst selection. (2022). InCatT.
- Nickel N-Heterocyclic Carbene-Catalyzed C–C Bond Formation: Reactions and Mechanistic Aspects. (n.d.). ACS Catalysis - ACS Publications.
- N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation. (2023). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00972B.
- Nickel(II) p-toluenesulfonate hexahydrate. (n.d.). Chem-Impex.
- Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands. (n.d.). PMC - PubMed Central.
- N-Heterocyclic Carbene Complexes of Copper, Nickel, and Cobalt. (n.d.). Chemical Reviews.
- Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. (n.d.).
- Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. (n.d.). Request PDF.
- Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. (2020). Chemical Reviews - ACS Publications.
- Ligand Effects in Nickel Catalysis. (2012). Chemistry | Illinois.
- Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. (n.d.). Faraday Discussions (RSC Publishing).
- Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. (2023). PMC - PubMed Central.
- Synthesis of nickel complexes with bidentate N,O-type ligands and application in the catalytic oligomerization of ethylene. (n.d.). Dalton Transactions (RSC Publishing).
- Are bidentate ligands really better than monodentate ligands for nanoparticles? (2013). PubMed.
- Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. (n.d.). Accounts of Chemical Research - ACS Publications.
- Study on Synthesis and Characterization of Hexaquonickel(II) bis-p-toluenesulfonate. (2017).
- Study on synthesis and characterization of hexaquonickel(II) bis-p-toluenesulfonate. (n.d.).
- The Role of P-Toluenesulfonic Acid in Chemical Reactions. (2025). Oreate AI Blog.
- Ligand Effects in Nickel Catalysis. (2012). Semantic Scholar.
- p-toluenesulfonic acid nickel salt 6944-05-4. (n.d.). Guidechem.
- Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate.
- π-Complexation in Nickel-Catalyzed Cross-Coupling Reactions. (2025). ResearchGate.
- Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. (n.d.). PMC - NIH.
- Mechanistic insights into facilitating reductive elimination from Ni(ii) species. (n.d.). Chemical Communications (RSC Publishing).
- Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. (n.d.). PMC.
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. (n.d.). DSpace@MIT.
- Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Computational Study. (2023). MDPI.
- Nickel(II) p-Toluenesulfonate. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
- Ligand and Solvent Effects on the Catalytic Activity and Lifetime of Zwitterionic Nickel(II) Catalysts for Alternating CO-Ethylene Copolymerization. (n.d.). Request PDF - ResearchGate.
- Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry. (n.d.). ACS Catalysis.
- Carbon-centered radical capture at nickel(II) complexes: Spectroscopic evidence, rates, and selectivity. (n.d.). PMC - NIH.
- Nickel(ii)-mediated in situ complex formation with unexpected ligand transformations: crystal structures, DFT calculations, and catalytic activity in CO2 fixation reactions. (n.d.). New Journal of Chemistry (RSC Publishing).
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Application Note and Protocol: Preparation of a Nickel(II) p-toluenesulfonate Stock Solution
<-3a-3a>
Abstract
This document provides a comprehensive guide for the preparation, characterization, and storage of a Nickel(II) p-toluenesulfonate stock solution. Intended for researchers, scientists, and professionals in drug development and materials science, this guide emphasizes methodological precision, safety, and the scientific rationale behind each procedural step. The protocol herein is designed to be a self-validating system, ensuring the generation of a reliable and accurately characterized stock solution for downstream applications.
Introduction: The Utility of Nickel(II) p-toluenesulfonate in Modern Chemistry
Nickel(II) p-toluenesulfonate, often referred to as nickel tosylate, is a versatile salt that has garnered significant interest across various chemical disciplines. Its utility stems from the unique combination of the catalytic properties of the Nickel(II) ion and the non-coordinating, yet solubilizing, nature of the p-toluenesulfonate (tosylate) anion. Unlike more common nickel salts such as nickel chloride or nickel nitrate, the tosylate anion is bulky and weakly coordinating, which can be advantageous in catalytic applications where open coordination sites on the nickel center are desired.
This compound serves as a crucial precursor and catalyst in a multitude of organic transformations. It is particularly valued in cross-coupling reactions, polymerization catalysis, and the synthesis of complex organic molecules and advanced materials.[1] Its solubility in a range of polar solvents further enhances its applicability in diverse reaction media.[1][2] The preparation of an accurate and stable stock solution is, therefore, a foundational requirement for reproducible and reliable experimental outcomes. This application note aims to provide a robust protocol to achieve this.
Foundational Knowledge: Properties of Nickel(II) p-toluenesulfonate Hexahydrate
A thorough understanding of the physicochemical properties of the starting material is paramount for the successful preparation of a stock solution. The most commonly available form is the hexahydrate, with the following key characteristics:
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄NiO₆S₂·6H₂O | [1] |
| Molecular Weight | 509.16 g/mol | [1] |
| CAS Number | 6944-05-4 | [1][3] |
| Appearance | White to light green crystalline powder | [1][3] |
| Purity | Typically ≥ 98% | [1][3] |
| Solubility | Soluble in water and methanol.[2] |
Health and Safety Considerations
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for Nickel(II) p-toluenesulfonate. This compound is classified as hazardous, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazards:
-
May cause skin and eye irritation.[4]
-
May cause an allergic skin reaction.[4]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
-
Suspected of causing cancer.[4]
-
Causes damage to organs through prolonged or repeated exposure.
Mandatory PPE:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
-
Use in a well-ventilated fume hood.[5]
Experimental Protocol: Preparation of a 0.1 M Nickel(II) p-toluenesulfonate Stock Solution
This protocol details the preparation of 100 mL of a 0.1 M aqueous stock solution. The principles can be adapted for different concentrations and volumes.
Materials and Equipment
-
Nickel(II) p-toluenesulfonate hexahydrate (Ni(OTs)₂·6H₂O)
-
Deionized water (18.2 MΩ·cm)
-
100 mL volumetric flask (Class A)
-
Analytical balance (readability ± 0.1 mg)
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Funnel
Step-by-Step Procedure
-
Calculation of Required Mass:
-
Objective: To determine the precise mass of Ni(OTs)₂·6H₂O needed.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation: Mass = 0.1 mol/L × 0.1 L × 509.16 g/mol = 5.0916 g
-
-
Weighing the Reagent:
-
Rationale: Accurate weighing is critical for the final concentration. An analytical balance ensures the necessary precision.
-
Procedure: Place a weighing boat on the analytical balance and tare. Carefully add approximately 5.0916 g of Ni(OTs)₂·6H₂O using a clean spatula. Record the exact mass to four decimal places.
-
-
Dissolution:
-
Rationale: Proper dissolution technique prevents loss of material and ensures a homogeneous solution.
-
Procedure: a. Place a magnetic stir bar into the 100 mL volumetric flask. b. Add approximately 70 mL of deionized water to the flask. c. Using a funnel, carefully transfer the weighed Ni(OTs)₂·6H₂O into the volumetric flask. d. Rinse the weighing boat and funnel with small aliquots of deionized water, ensuring all the solid is transferred into the flask. e. Place the flask on a magnetic stirrer and stir at a moderate speed until the solid has completely dissolved. The resulting solution should be a clear, light green color.
-
-
Final Volume Adjustment:
-
Rationale: Bringing the solution to the final volume in a calibrated volumetric flask is essential for concentration accuracy. The meniscus must be read at eye level to avoid parallax error.
-
Procedure: a. Once the solid is fully dissolved, remove the flask from the stirrer. b. Carefully add deionized water dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask. c. Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.
-
Quality Control and Solution Validation
The concentration of the prepared stock solution should be verified to ensure its accuracy. This is a critical step for the trustworthiness of any subsequent experiments.
Spectrophotometric Determination (UV-Vis)
Nickel(II) solutions exhibit characteristic absorbance in the UV-Visible spectrum.[6] This property can be used for quantification.
-
Procedure:
-
Prepare a series of calibration standards by accurately diluting the stock solution.
-
Measure the absorbance of the standards and the stock solution at the wavelength of maximum absorbance (λmax), which for aqueous Ni(II) is typically around 395 nm.[6]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the stock solution from the calibration curve.
-
Complexometric Titration with EDTA
A highly accurate method for determining the concentration of Ni(II) ions is through complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
-
Principle: EDTA forms a stable 1:1 complex with Ni²⁺ ions. A metallochromic indicator, such as murexide, is used to detect the endpoint of the titration, which is signaled by a distinct color change.[7][8]
-
Brief Procedure:
-
Pipette a known volume of the nickel stock solution into an Erlenmeyer flask.
-
Dilute with deionized water and add a suitable buffer (e.g., ammonia-ammonium chloride) to maintain the required pH.[9]
-
Add a small amount of murexide indicator.
-
Titrate with a standardized EDTA solution until the color changes from yellow to violet at the endpoint.[7]
-
Calculate the concentration of the nickel solution based on the volume of EDTA titrant used.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of the stock solution over time.
-
Container: Store the solution in a well-sealed, clearly labeled glass or polyethylene bottle.
-
Conditions: Keep the container in a cool, dark place at room temperature.[1] Avoid exposure to direct sunlight.
-
Stability: Aqueous solutions of simple nickel salts are generally stable. However, for long-term storage, it is advisable to re-verify the concentration periodically, especially if any precipitation is observed.
Visualization of Workflows
Stock Solution Preparation Workflow
Caption: Workflow for Nickel(II) p-toluenesulfonate Stock Solution Preparation.
Conclusion
The protocol described in this application note provides a reliable and validated method for the preparation of a Nickel(II) p-toluenesulfonate stock solution. By adhering to the principles of accuracy, safety, and thorough characterization, researchers can ensure the quality and reproducibility of their experimental work that utilizes this important chemical reagent.
References
-
Barreto, L. S., et al. Determination of Ni(II) in metal alloys by spectrophotometry UV-Vis using dopasemiquinone. SciSpace. [Link]
-
Scielo. Determination of Ni(II) in metal alloys by spectrophotometry UV-Vis using dopasemiquinone. [Link]
-
ResearchGate. Determination of Ni(II) in metal alloys by spectrophotometry UV-VIS using dopasemiquinone. [Link]
-
Titration Info. Complexometric determination of nickel. [Link]
-
PubChem. Nickel(II) p-Toluenesulfonate Hexahydrate. [Link]
-
Girolami Group Website - University of Illinois. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). [Link]
-
Anoplex Software. Watts Nickel Titration. [Link]
-
Chemical Engineering Transactions. Spectrophotometric Detection of Nickel in Water by Lab-on-a-chip Technology: Application to Electroplating. CET. [Link]
-
International Journal of Chemical Studies. UV-VIS spectrophotometric determination of Nickel (II) using 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl. [Link]
-
Hiranuma. Quantitative determination of total nickel (Ni) in nickel plating solution. [Link]
-
Wanfang Data. Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. [Link]
-
International Society for Development and Sustainability. Complexometric determination of Nickel (II) in its synthetic alloys using selected Hydroxytriazene as Metallochromic indicator. [Link]
-
Sufat Chemicals. Nickel Salts. [Link]
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- 3. Nickel(II) p-Toluenesulfonate | 6944-05-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Nickel(II) p-Toluenesulfonate Hexahydrate | C14H14NiO6S2 | CID 13577672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cetjournal.it [cetjournal.it]
- 7. titrations.info [titrations.info]
- 8. Watts Nickel Titration [anoplex.com]
- 9. metrohm.com [metrohm.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Nickel(II) p-Toluenesulfonate Catalyzed Suzuki Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions catalyzed by Nickel(II) p-toluenesulfonate. As a cost-effective and earth-abundant alternative to palladium, nickel catalysis is of significant interest; however, its implementation can present unique challenges.[1][2][3] This resource provides field-proven insights to help you navigate these complexities and optimize your reaction yields.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low product yield is a common frustration in catalytic cross-coupling reactions. This section provides a systematic approach to identifying the root cause of poor performance in your Nickel(II) p-toluenesulfonate catalyzed Suzuki coupling and offers actionable solutions.
Question 1: My reaction shows little to no conversion of starting materials. What are the likely causes and how can I fix this?
Answer:
A lack of conversion points to a fundamental issue with the catalytic cycle initiation or the stability of the active catalyst. Here’s a breakdown of potential culprits and corresponding troubleshooting steps:
1. Inefficient Precatalyst Activation:
-
The "Why": Nickel(II) p-toluenesulfonate, like many Ni(II) precatalysts, requires reduction to the active Ni(0) species to initiate the catalytic cycle.[4] Incomplete reduction will result in a low concentration of the active catalyst and, consequently, poor to no conversion.
-
The "How-to":
-
In Situ Reduction: While some reactions may proceed without an external reductant, the addition of a mild reducing agent can be beneficial. Consider the use of stoichiometric amounts of organometallic reagents like n-BuLi or Grignard reagents, if compatible with your substrates' functional groups.
-
Ligand-Assisted Reduction: Certain phosphine ligands can facilitate the reduction of Ni(II) to Ni(0) in the presence of a suitable base and solvent. Ensure your chosen ligand has appropriate electron-donating properties.
-
Thermal Activation: In some cases, higher reaction temperatures can promote the formation of the active Ni(0) species.[5] A careful increase in temperature (e.g., in 10 °C increments) might be necessary.
-
2. Catalyst Deactivation:
-
The "Why": The active Ni(0) catalyst or Ni(II) intermediates can be prone to deactivation pathways that remove them from the catalytic cycle. Common deactivation modes for nickel catalysts include the formation of inactive off-cycle Ni(I) species or the dimerization of Ni(II) intermediates.[4][6][7][8][9]
-
The "How-to":
-
Ligand Choice is Critical: Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can stabilize the nickel center, preventing dimerization and promoting the desired reductive elimination step.[6][8] If you are using a simple phosphine ligand, consider switching to a more sterically demanding one.
-
Inert Atmosphere: Nickel catalysts are often more sensitive to air and moisture than their palladium counterparts. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried and degassed.
-
3. Sub-optimal Reaction Conditions:
-
The "Why": The choice of base and solvent plays a crucial role in the efficiency of the Suzuki coupling. The base is required to activate the boronic acid for transmetalation, while the solvent influences the solubility of reactants and the stability of catalytic intermediates.[5]
-
The "How-to":
-
Base Screening: If you are using a weak base (e.g., K2CO3), it may not be sufficient to promote efficient transmetalation. Consider screening stronger bases such as K3PO4, Cs2CO3, or organic bases like triethylamine.
-
Solvent Effects: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[5][10] If your starting materials have poor solubility, a solvent screen is highly recommended. In some cases, the addition of a small amount of water can be beneficial, though this should be done with caution to avoid catalyst deactivation.
-
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for a Nickel(II) p-toluenesulfonate catalyzed Suzuki coupling. It is intended to be a foundation for your own optimization experiments.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Ligand (e.g., a bulky phosphine or NHC)
-
Base (e.g., K3PO4)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Nickel(II) p-toluenesulfonate hexahydrate (e.g., 5 mol%) and the chosen ligand (e.g., 10 mol%).
-
Add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use Nickel(II) p-toluenesulfonate without a ligand?
While some nickel-catalyzed reactions can proceed without an added ligand, for Suzuki couplings, a ligand is generally crucial for achieving good yields.[14] The ligand stabilizes the nickel catalyst, prevents deactivation, and facilitates the key steps of the catalytic cycle.
Q2: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction. To minimize it:
-
Control the Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).
-
Lower the Temperature: Higher temperatures can sometimes favor homocoupling.
-
Optimize the Base: The choice of base can influence the rate of protodeboronation, which can lead to homocoupling. An empirical screen of bases may be necessary.
Q3: Is Nickel(II) p-toluenesulfonate air and moisture stable?
Nickel(II) p-toluenesulfonate hexahydrate is a stable solid.[11][12][13] However, the active Ni(0) catalyst generated in situ is highly sensitive to air and moisture. Therefore, it is critical to perform the reaction under strictly inert conditions with dry, degassed solvents and reagents.
Q4: What is the role of the p-toluenesulfonate (tosylate) anion?
The tosylate anion is a good leaving group. In the context of the precatalyst, it is displaced during the formation of the active Ni(0) species. In some cases, tosylates can be used as the electrophilic partner in Suzuki couplings, particularly when derived from phenols.[15] A patent also suggests that p-toluenesulfonyl chloride can act as an activator in nickel-catalyzed Suzuki reactions.[14]
Q5: My reaction stalls after partial conversion. What should I do?
Stalling of the reaction often indicates catalyst deactivation.[7]
-
Add More Catalyst: A second charge of the precatalyst and ligand can sometimes restart the reaction.
-
Re-evaluate Ligand Choice: The initial ligand may not be robust enough to prevent catalyst decomposition over the course of the reaction. Consider a more sterically hindered or electron-donating ligand.
-
Check for Inhibitors: Impurities in your starting materials or solvent can act as catalyst poisons. Ensure the purity of all components.
Visualizing the Process: Diagrams and Workflows
The Nickel-Catalyzed Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Ni(0)/Ni(II) catalytic cycle in a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow to guide troubleshooting efforts for low-yield Suzuki coupling reactions.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| Catalyst Loading | 1-10 mol% | Higher loadings may be necessary for challenging substrates, but can increase cost and side reactions. |
| Ligand:Nickel Ratio | 1:1 to 2:1 | A slight excess of ligand can help stabilize the catalyst, but too much can inhibit the reaction. |
| Base Equivalents | 1.5-3.0 | Sufficient base is needed to activate the boronic acid, but excess can lead to side reactions. |
| Boronic Acid Equiv. | 1.1-2.0 | A slight excess drives the reaction to completion, but a large excess can lead to homocoupling. |
| Temperature | 60-120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[5] |
| Reaction Time | 2-24 hours | Monitor by an appropriate analytical technique to determine the optimal reaction time. |
References
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). Retrieved from [Link]
-
West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. Retrieved from [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ACS Publications. Retrieved from [Link]
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Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv. Retrieved from [Link]
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West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2019). University of Strathclyde. Retrieved from [Link]
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Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2020). ACS Publications. Retrieved from [Link]
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Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. (2016). ACS Publications. Retrieved from [Link]
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Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions. (2019). Squarespace. Retrieved from [Link]
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Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023). MDPI. Retrieved from [Link]
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Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (2021). Royal Society of Chemistry. Retrieved from [Link]
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Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Evidence for a Unifying NiI/NiIII Mechanism in Light-Mediated Cross-Coupling Catalysis. (n.d.). ACS Publications. Retrieved from [Link]
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Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
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Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction. (2015). SciSpace. Retrieved from [Link]
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Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved from [Link]
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Nickel(II) p-Toluenesulfonate Hexahydrate. (n.d.). PubChem. Retrieved from [Link]
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Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2018). ACS Publications. Retrieved from [Link]
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Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Cambridge Open Engage. Retrieved from [Link]
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Catalyst deactivation of Nickel(II) p-toluenesulfonate and regeneration
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Nickel(II) p-toluenesulfonate as a catalyst. This guide provides in-depth troubleshooting advice and detailed regeneration protocols to address common challenges encountered during its application in organic synthesis.
Introduction to Nickel(II) p-Toluenesulfonate in Catalysis
Nickel(II) p-toluenesulfonate, often abbreviated as Ni(OTs)₂, is a versatile and water-soluble nickel salt that serves as an effective catalyst in a variety of organic transformations.[1][2] Its applications are prominent in reactions such as cross-coupling, polymerization, and multicomponent reactions like the Biginelli reaction.[1][2] The p-toluenesulfonate anion is a non-coordinating spectator ligand, leaving the nickel center available to participate in the catalytic cycle. While generally stable, like all catalysts, its activity can diminish over time due to various deactivation pathways.[3] This guide is designed to help you identify the root causes of catalyst deactivation and provide actionable steps for its regeneration.
Troubleshooting Guide & FAQs
This section addresses common issues observed during reactions catalyzed by Nickel(II) p-toluenesulfonate. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.
Question 1: My reaction is sluggish or has stalled completely. What are the likely causes?
Answer: A stalled reaction is a primary indicator of catalyst deactivation. Several factors could be at play:
-
Poisoning: The catalyst's active sites may be blocked by impurities in your starting materials, solvents, or reagents. Common poisons for nickel catalysts include sulfur and nitrogen-containing compounds, which can strongly coordinate to the nickel center and inhibit its catalytic activity.[4][5]
-
Formation of Inactive Nickel Species: In cross-coupling reactions, the catalytic cycle involves changes in the oxidation state of nickel. Under certain conditions, inactive off-cycle species can form. For instance, the dimerization of Ni(II) aryl intermediates has been identified as a deactivation pathway in some nickel-catalyzed cross-coupling reactions.[6][7][8]
-
Thermal Degradation: Although Nickel(II) p-toluenesulfonate exhibits good thermal stability, excessively high reaction temperatures can lead to its decomposition.[3] The optimal temperature for your specific reaction should be carefully maintained.
-
Incorrect Reaction pH: The pH of the reaction medium can significantly influence the catalyst's stability and activity. For instance, in aqueous or protic media, a pH that is too high can lead to the precipitation of nickel(II) hydroxide, an inactive form of the catalyst.
Question 2: I am observing the formation of unexpected byproducts. Could this be related to the catalyst?
Answer: Yes, changes in the catalyst's state can lead to altered selectivity and the formation of byproducts. For example, in reactions involving alkyl halides, a deactivated or altered nickel catalyst might favor β-hydride elimination, leading to the formation of alkenes instead of the desired cross-coupled product. The choice of ligands, if any are used, plays a crucial role in suppressing such side reactions.
Question 3: The catalyst has precipitated out of the reaction mixture. Is it still active?
Answer: Precipitation of the catalyst from a homogeneous solution is a clear sign of a problem. The precipitate is likely an inactive form of nickel, such as nickel hydroxide or an insoluble coordination polymer. This insolubilization removes the catalyst from the reaction medium, leading to a loss of activity. It is crucial to ensure that the solvent system and reaction conditions are appropriate to maintain the solubility of the active catalytic species.
Question 4: Can I reuse the Nickel(II) p-toluenesulfonate catalyst from a completed reaction?
Answer: Direct reuse without regeneration is generally not recommended, as the catalyst is likely to be partially deactivated or contaminated with byproducts from the previous reaction. To ensure consistent results, it is advisable to either use fresh catalyst for each reaction or to regenerate the recovered catalyst using one of the protocols outlined below.
Mechanisms of Catalyst Deactivation
Understanding the potential pathways of deactivation is crucial for effective troubleshooting. The following diagram illustrates the primary mechanisms that can lead to the loss of catalytic activity for Nickel(II) p-toluenesulfonate.
Caption: Common deactivation pathways for Nickel(II) p-toluenesulfonate catalyst.
Catalyst Regeneration Protocols
Regeneration of a deactivated catalyst can be a cost-effective and sustainable approach. The appropriate method depends on the suspected cause of deactivation.
Protocol 1: Solvent Washing for Removal of Organic Residues
This is the simplest regeneration method, suitable for removing non-covalently bound organic impurities and byproducts that may be fouling the catalyst.
Experimental Protocol:
-
After the reaction, separate the catalyst from the reaction mixture. If the catalyst has precipitated, this can be done by filtration. If it is in solution, precipitation can be induced by adding a non-polar solvent.
-
Wash the isolated catalyst multiple times with a suitable solvent in which the impurities are soluble but the catalyst has limited solubility. Good choices include methanol or toluene.[9]
-
For each wash, suspend the catalyst in the solvent, stir for 10-15 minutes, and then separate by filtration or decantation.
-
After the final wash, dry the catalyst under vacuum to remove any residual solvent before reuse.
Protocol 2: Acidic Wash for Removal of Basic Poisons and Metal Oxides/Hydroxides
This method is effective for removing basic organic poisons (e.g., amines) and for re-solubilizing precipitated nickel hydroxides or oxides. A dilute solution of a non-coordinating acid is recommended to avoid altering the catalyst's structure.
Experimental Protocol:
-
Suspend the recovered catalyst in a dilute aqueous solution of a weak organic acid, such as 1-5% acetic acid.[9]
-
Stir the suspension at room temperature for 30-60 minutes.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the regenerated catalyst under vacuum.
Table 1: Comparison of Acidic Wash Parameters
| Parameter | Recommended Range | Rationale |
| Acid | Acetic Acid (1-5%) | Mild acid that can remove basic poisons without significantly altering the p-toluenesulfonate ligand. |
| Temperature | 20–50 °C | Balances effective poison removal with minimizing potential catalyst degradation.[9] |
| Duration | 30–60 minutes | Sufficient time for the acid to interact with and remove impurities. |
Protocol 3: Thermal Treatment for Coke Removal and Sintered Particle Redispersion
In cases of severe deactivation due to coking (carbon deposition) or sintering at high temperatures, a controlled thermal treatment can regenerate the catalyst. This is more common for supported nickel catalysts but can be adapted for unsupported salts with caution.
Experimental Protocol:
-
Place the recovered and dried catalyst in a tube furnace.
-
Heat the catalyst under a controlled atmosphere. The choice of atmosphere depends on the nature of the deactivation:
-
The temperature and duration of the treatment must be carefully optimized for the specific case to avoid further degradation of the catalyst.
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Technical Support Center: Side Reactions in Polymerization Using Nickel(II) p-Toluenesulfonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Nickel(II) p-toluenesulfonate in polymerization reactions. This guide is designed to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to address common challenges encountered during your experiments. As your virtual Senior Application Scientist, my goal is to equip you with the expertise and insights necessary to mitigate side reactions and optimize your polymerization outcomes.
Nickel(II) p-toluenesulfonate serves as a versatile and accessible precursor for the in situ generation of active nickel catalysts for various polymerization processes, most notably in olefin polymerization. The p-toluenesulfonate anion is generally considered weakly coordinating, meaning the reactivity and selectivity of the catalytic system are primarily dictated by the choice of ligands, co-catalyst, and reaction conditions. Consequently, understanding and controlling potential side reactions are paramount to achieving the desired polymer properties.
This guide is structured to help you navigate the complexities of nickel-catalyzed polymerization, focusing on the most prevalent side reactions: Chain Transfer (β-Hydride Elimination) , Catalyst Deactivation , and Oligomerization .
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section is formatted to help you quickly identify the symptoms of common side reactions, understand their root causes, and implement effective solutions.
| Observed Issue | Potential Side Reaction | Probable Causes | Recommended Actions & Troubleshooting Protocol |
| Low Polymer Molecular Weight (Mw/Mn) | Chain Transfer (β-Hydride Elimination) | 1. High reaction temperature.2. Low monomer concentration/pressure.3. Inappropriate ligand design (insufficient steric bulk).4. Presence of chain transfer agents. | Protocol 1: Minimizing Chain Transfer 1. Temperature Optimization: Systematically lower the reaction temperature in 5-10°C increments. Higher temperatures significantly increase the rate of β-hydride elimination.[1]2. Monomer Concentration: Increase the monomer concentration or pressure. This favors the rate of monomer insertion over chain transfer.[1][2]3. Ligand Modification: Employ ligands with bulky ortho-aryl substituents. This steric hindrance can block the vacant coordination site required for β-hydride elimination.[3]4. Reagent Purity: Ensure all reagents, especially the monomer and solvent, are rigorously purified to remove any potential chain transfer agents. |
| Reaction Stops Prematurely or Low Catalyst Activity | Catalyst Deactivation | 1. Presence of impurities (water, oxygen, functional groups on monomer).2. High reaction temperature leading to thermal decomposition.3. Formation of inactive nickel species (e.g., Ni(I) dimers).4. Inappropriate co-catalyst or co-catalyst ratio. | Protocol 2: Preventing Catalyst Deactivation 1. Stringent Inert Atmosphere: Utilize a glovebox or Schlenk line techniques to exclude air and moisture meticulously.2. Monomer and Solvent Purification: Implement a rigorous purification protocol for the monomer and solvent (see Experimental Protocols section).3. Thermal Stability Assessment: If high temperatures are necessary, select a ligand system known for its thermal stability.[4]4. Co-catalyst Optimization: Vary the type and concentration of the co-catalyst (e.g., MAO, MMAO). The co-catalyst can act as a scavenger for impurities.[2] |
| Formation of a Significant Amount of Low Molecular Weight Oligomers | Oligomerization | 1. Catalyst structure favoring chain transfer over propagation.2. High reaction temperature.3. Specific ligand-metal combination. | Protocol 3: Controlling Oligomerization 1. Ligand Selection: Choose ligands that promote a higher rate of chain propagation relative to chain transfer. Bulky ligands can often suppress oligomerization.[5]2. Temperature Control: Lowering the reaction temperature can disfavor the β-hydride elimination step that leads to oligomer formation.3. Ligand-to-Metal Ratio: Optimize the ligand to Nickel(II) p-toluenesulfonate ratio. An excess of ligand can sometimes influence the catalytic activity and selectivity.[6] |
| Broad or Multimodal Molecular Weight Distribution (PDI) | Multiple Active Species or Chain Transfer | 1. Incomplete catalyst formation leading to a mixture of active species.2. Significant chain transfer to monomer or co-catalyst.3. Temperature gradients within the reactor. | Protocol 4: Achieving Narrow Polydispersity 1. Pre-catalyst Formation: Allow for a sufficient pre-activation time for the Nickel(II) p-toluenesulfonate and ligand to form a well-defined active species before introducing the monomer.2. Minimize Chain Transfer: Follow the recommendations in Protocol 1.3. Reactor Homogeneity: Ensure efficient stirring and temperature control to maintain uniform reaction conditions. |
| Unexpected Polymer Microstructure (e.g., high degree of branching) | Chain Walking/Isomerization | 1. Intrinsic property of the chosen nickel catalyst system.2. Low monomer pressure. | Protocol 5: Controlling Polymer Microstructure 1. Catalyst Selection: If a linear polymer is desired, select a nickel catalyst system known to suppress chain walking.2. Increase Monomer Pressure: Higher monomer concentrations can favor insertion over isomerization, leading to more linear polymers.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Is Nickel(II) p-toluenesulfonate the active catalyst?
A1: No, Nickel(II) p-toluenesulfonate is typically a catalyst precursor. The active catalytic species is formed in situ by the reaction of the nickel salt with a suitable ligand and often a co-catalyst or activator (e.g., an organoaluminum compound like MAO). The p-toluenesulfonate anion is displaced to allow for the coordination of the desired ligands and the monomer.
Q2: What is the role of a co-catalyst in these reactions?
A2: A co-catalyst, such as methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), serves multiple purposes. It can act as an alkylating agent to generate the active Ni-alkyl species, a scavenger for impurities that would otherwise deactivate the catalyst, and as a weakly coordinating anion scavenger that helps to generate a more active cationic nickel complex.[2]
Q3: How do I know if my polymerization is experiencing side reactions?
A3: The primary indicators of side reactions are found in the properties of the resulting polymer. Low molecular weight, broad polydispersity, and the presence of oligomers are common signs. These can be analyzed using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and distribution. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the polymer microstructure, including end-groups and branching, which can provide direct evidence of side reactions like β-hydride elimination and chain walking.[7][8]
Q4: Can the p-toluenesulfonate anion interfere with the polymerization?
A4: While generally considered weakly coordinating, under certain conditions, the p-toluenesulfonate anion could potentially compete with the monomer for coordination to the nickel center. However, in the presence of a co-catalyst like MAO, this is less likely as the co-catalyst effectively sequesters the anion. The choice of a suitable ligand that strongly binds to the nickel center is also crucial in minimizing any potential interference from the counter-ion.
Q5: What are the key safety precautions when working with Nickel(II) p-toluenesulfonate and co-catalysts?
A5: Nickel(II) p-toluenesulfonate is a suspected carcinogen and can cause skin and respiratory irritation. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Organoaluminum co-catalysts like MAO are pyrophoric and react violently with water and air. They must be handled under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Visualizing Side Reaction Mechanisms
Understanding the mechanistic pathways of side reactions is crucial for their prevention. The following diagrams illustrate the key steps involved in common side reactions.
Caption: Mechanism of β-Hydride Elimination.
Caption: Common Catalyst Deactivation Pathways.
Experimental Protocols
Protocol 1: Rigorous Purification of Monomers and Solvents
Impurities in monomers and solvents are a primary cause of catalyst deactivation. This protocol outlines a general procedure for their purification.
Materials:
-
Monomer (e.g., ethylene, propylene)
-
Solvent (e.g., toluene, hexane)
-
Drying agent (e.g., calcium hydride, molecular sieves)
-
Oxygen scavenger (e.g., activated copper catalyst)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
Procedure:
-
Solvent Purification: a. Stir the solvent over a suitable drying agent (e.g., calcium hydride for hydrocarbons) for at least 24 hours under an inert atmosphere. b. Degas the solvent by freeze-pump-thaw cycles (at least three times). c. Distill the solvent under vacuum or inert atmosphere and store it over activated molecular sieves in a glovebox.
-
Monomer Purification: a. For gaseous monomers like ethylene, pass the gas through a series of purification columns containing a drying agent and an oxygen scavenger. b. For liquid monomers, treat them similarly to the solvent, using appropriate drying agents and purification methods suitable for the specific monomer.[9]
Protocol 2: General Procedure for Olefin Polymerization using in situ Generated Nickel Catalyst
This protocol provides a starting point for conducting an olefin polymerization using Nickel(II) p-toluenesulfonate as the precursor.
Materials:
-
Nickel(II) p-toluenesulfonate
-
Ligand (e.g., α-diimine, phosphine-sulfonate)
-
Co-catalyst (e.g., MAO, 10 wt% in toluene)
-
Purified monomer
-
Purified solvent (e.g., toluene)
-
Quenching solution (e.g., 10% HCl in methanol)
-
Schlenk flask or high-pressure reactor
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Reactor Setup: a. Thoroughly dry the reactor and all glassware in an oven and assemble while hot under a stream of inert gas. b. Introduce a magnetic stir bar and seal the reactor.
-
Catalyst Preparation (in situ): a. In a glovebox, weigh the Nickel(II) p-toluenesulfonate and the chosen ligand into the reactor. b. Add a portion of the purified solvent and stir to dissolve. c. Slowly add the co-catalyst (e.g., MAO) to the stirred solution. The color of the solution will likely change, indicating the formation of the active catalyst. d. Allow the mixture to stir for a pre-determined activation time (e.g., 15-30 minutes) at the desired reaction temperature.
-
Polymerization: a. Introduce the purified monomer into the reactor. For gaseous monomers, this is done by pressurizing the reactor. For liquid monomers, they can be added via syringe. b. Maintain the desired temperature and monomer pressure throughout the reaction. c. Monitor the reaction progress (e.g., by monomer consumption).
-
Termination and Polymer Isolation: a. After the desired reaction time, terminate the polymerization by carefully adding the quenching solution. b. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). c. Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.[]
-
Characterization: a. Analyze the polymer's molecular weight and polydispersity by GPC. b. Determine the microstructure (branching, end-groups) by NMR spectroscopy.[8][11]
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Controlling polyethylene branching via surface confinement of Ni complexes. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
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Pei, L., Liu, F., Liao, H., Gao, J., Zhong, L., Gao, H., & Wu, Q. (2018). Synthesis of Polyethylenes with Controlled Branching with α-Diimine Nickel Catalysts and Revisiting Formation of Long-Chain Branching. ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of New Nickel Catalyst for use in Polymerization Reactions. (n.d.). WyoScholar. Retrieved January 20, 2026, from [Link]
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- 6. Ligand-to-metal ratio controlled assembly of nanoporous metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
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- 11. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
Optimizing Nickel(II) p-Toluenesulfonate Catalysis: A Technical Support Center
Welcome to the technical support center for optimizing reaction conditions using Nickel(II) p-toluenesulfonate (Ni(OTs)₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nickel-catalyzed reactions and troubleshoot common issues encountered during experimentation. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve optimal results.
Introduction to Nickel(II) p-Toluenesulfonate in Catalysis
Nickel(II) p-toluenesulfonate has emerged as a versatile and cost-effective precatalyst in a variety of organic transformations, most notably in cross-coupling reactions.[1] Its appeal lies in its relative air stability compared to Ni(0) complexes and its solubility in a range of organic solvents.[2] However, like any catalytic system, its successful application hinges on a nuanced understanding of the reaction parameters. This guide will provide a structured approach to troubleshooting and optimization, grounded in the fundamental principles of organometallic chemistry.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions researchers have when working with Nickel(II) p-toluenesulfonate.
1. What is the active catalytic species when using Ni(OTs)₂?
In most cross-coupling reactions, the active catalyst is a Ni(0) species. Nickel(II) p-toluenesulfonate is a precatalyst that must be reduced in situ to the active Ni(0) state. This reduction is typically achieved by using a stoichiometric reductant, such as zinc (Zn) or manganese (Mn) powder, or by the organometallic coupling partner itself (e.g., Grignard reagents).[3]
2. Is Ni(OTs)₂ air-sensitive?
3. What are the common solvents for reactions involving Ni(OTs)₂?
The choice of solvent is critical and depends on the specific reaction. Common solvents include tetrahydrofuran (THF), dioxane, N,N-dimethylformamide (DMF), and acetonitrile (ACN). The solvent can influence catalyst solubility, the rate of reductive elimination, and the stability of intermediates.[4]
4. How should I store Nickel(II) p-toluenesulfonate?
It should be stored in a cool, dry place under an inert atmosphere to maintain its catalytic activity over time.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems you might encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations in catalysis. The following flowchart and detailed explanations will guide you through a logical troubleshooting process.
Troubleshooting Low Yield
Detailed Breakdown of Troubleshooting Steps:
-
Catalyst Activity:
-
Precatalyst Quality: Ensure your Nickel(II) p-toluenesulfonate is from a reliable source and has been stored correctly. Over time, exposure to air and moisture can degrade the catalyst.
-
In Situ Reduction: The reduction of Ni(II) to Ni(0) is a critical step.
-
Reductant Activity: If using a metallic reductant like zinc or manganese, ensure it is finely powdered and activated (e.g., by washing with HCl to remove the oxide layer).
-
Grignard Reagents: When using Grignard reagents in Kumada-type couplings, they can act as both the coupling partner and the reductant.[3] Ensure the Grignard reagent is of high quality and titer.
-
-
-
Reaction Conditions:
-
Ligand Selection: The ligand plays a crucial role in stabilizing the nickel catalyst, influencing its reactivity, and controlling selectivity. A ligand that is too bulky may hinder substrate binding, while one that is too electron-withdrawing can slow down oxidative addition. For Suzuki-Miyaura couplings, phosphine ligands like PPh₃ or PCy₃ are common starting points, while N-heterocyclic carbenes (NHCs) can also be effective.[5] For Kumada couplings, diphosphine ligands are often employed.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic polar solvents like DMF or DMAc can often accelerate the reaction but may also lead to side reactions. Ethereal solvents like THF and dioxane are generally good starting points.
-
Base Selection: In Suzuki-Miyaura couplings, the base is crucial for the transmetalation step. The strength and nature of the base (e.g., carbonates, phosphates, hydroxides) must be matched to the boronic acid derivative.[7]
-
Temperature: The optimal temperature will vary depending on the substrates and ligand used. While some reactions proceed at room temperature, others may require heating to overcome activation barriers.
-
-
Substrate Quality:
-
Purity: Impurities in your starting materials can act as catalyst poisons or participate in side reactions. Ensure your substrates are pure before use.
-
Water Content: While some Suzuki-Miyaura couplings tolerate or even benefit from the presence of water, it can be detrimental in other nickel-catalyzed reactions, particularly those involving highly reactive organometallics. Ensure your solvents and reagents are appropriately dried if necessary.
-
Problem 2: Formation of Homocoupling Products
The formation of homocoupled products (e.g., biaryls from aryl halides) is a common side reaction that competes with the desired cross-coupling.
Causality: Homocoupling can arise from several pathways, including the reaction of the organometallic reagent with the aryl halide or the reductive coupling of two aryl halide molecules. This is often exacerbated when the rate of cross-coupling is slow.
Solutions:
-
Optimize Reaction Rate: By accelerating the desired cross-coupling reaction, the relative contribution of homocoupling can be minimized. This can be achieved by:
-
Increasing Catalyst Loading: A higher concentration of the active catalyst can favor the cross-coupling pathway.
-
Screening Ligands: A more effective ligand can increase the rate of reductive elimination to form the cross-coupled product.
-
Adjusting Temperature: Carefully increasing the reaction temperature can sometimes favor the desired reaction.
-
-
Control Stoichiometry: Slowly adding the more reactive coupling partner (e.g., the organometallic reagent) can help to maintain a low concentration of this species in the reaction mixture, thereby disfavoring homocoupling.
Problem 3: Catalyst Deactivation
Catalyst deactivation can lead to incomplete reactions and is a significant concern in industrial applications.
Common Deactivation Pathways:
-
Oxidation: The active Ni(0) catalyst is susceptible to oxidation by air, water, or even certain functional groups on the substrates.
-
Sintering: At elevated temperatures, nickel nanoparticles can agglomerate, leading to a loss of active surface area.
-
Poisoning: Certain functional groups, particularly those containing sulfur, can bind strongly to the nickel center and inhibit catalysis.[8]
Troubleshooting Deactivation:
-
Strictly Anaerobic Conditions: Ensure all solvents are thoroughly degassed and the reaction is performed under a robust inert atmosphere.
-
Temperature Control: Avoid unnecessarily high reaction temperatures to minimize sintering.
-
Substrate Compatibility: Be mindful of functional groups on your substrates that could act as catalyst poisons.
Catalyst Regeneration:
For deactivated nickel catalysts, regeneration can sometimes be achieved. A common method involves:
-
Washing: Washing the catalyst with a suitable solvent to remove adsorbed impurities.
-
Oxidative Treatment: Calcination in air can burn off organic residues.
-
Reduction: The resulting nickel oxide can be reduced back to active Ni(0) under a stream of hydrogen at elevated temperatures.[9]
Note: The specific conditions for regeneration will depend on the nature of the catalyst support and the deactivation mechanism.
Experimental Protocols
General Procedure for a Nickel(II) p-Toluenesulfonate Catalyzed Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add Nickel(II) p-toluenesulfonate (5 mol%), the desired ligand (10 mol%), and the aryl halide (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the degassed solvent (5 mL).
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Common Ligands for Ni(OTs)₂ Catalyzed Cross-Coupling Reactions
| Ligand Type | Examples | Typical Applications | Notes |
| Monodentate Phosphines | PPh₃, PCy₃ | Suzuki-Miyaura, Kumada | Good starting point for optimization. |
| Bidentate Phosphines | dppf, dppe | Kumada, Suzuki-Miyaura | Can enhance catalyst stability and activity.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Suzuki-Miyaura, C-H Activation | Strong σ-donors, often lead to highly active catalysts. |
| Nitrogen-based Ligands | Bipyridine (bpy), Phenanthroline (phen) | Reductive couplings | Often used in reactions involving radical intermediates. |
Table 2: Recommended Solvent and Base Combinations for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Recommended Solvent | Recommended Base |
| Aryl Bromide | Phenylboronic acid | Toluene/H₂O | K₂CO₃ |
| Aryl Chloride | Electron-rich arylboronic acid | Dioxane | K₃PO₄ |
| Heteroaryl Bromide | Heteroarylboronic acid | DMF | Cs₂CO₃ |
Visualization of Key Processes
A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Optimizing reactions catalyzed by Nickel(II) p-toluenesulfonate requires a systematic and informed approach. By understanding the fundamental principles of catalyst activation, the roles of various reaction components, and the common pitfalls, researchers can effectively troubleshoot and enhance the performance of their catalytic systems. This guide provides a foundational framework for this process, and we encourage you to adapt and refine these strategies for your specific synthetic challenges.
References
-
Diao, T. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Diao, T. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. PMC. [Link]
-
West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. [Link]
-
Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Link]
-
Dahadha, A., et al. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkivoc. [Link]
-
Lucas, E. L., et al. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules. [Link]
-
RSC Publishing. (2024). Recent advancements in Ni/photoredox dual catalysis for Csp 3 –Csp 3 cross-coupling reactions. [Link]
-
MDPI. (2021). Deactivation and Regeneration Method for Ni Catalysts by H 2 S Poisoning in CO 2 Methanation Reaction. [Link]
-
CORE. (2013). Deactivation and Regeneration of Ni Catalyst During Steam Reforming of Model Biogas: An experimental investigation. [Link]
-
China Steel Corporation. Regeneration of the Deactivated SCR Catalysts. [Link]
-
Girolami Group Website - University of Illinois. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). [Link]
Sources
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- 2. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 3. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Dongguk University develops a new way to produce cheaper, more efficient green hydrogen | EurekAlert! [eurekalert.org]
- 8. osti.gov [osti.gov]
- 9. mdpi.com [mdpi.com]
Impact of water on Nickel(II) p-toluenesulfonate catalyst stability
Prepared by: Senior Application Scientist, Catalyst Division
Welcome to the technical support center for Nickel(II) p-toluenesulfonate, Ni(OTs)₂. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and use of this versatile catalyst, with a specific focus on the impact of water.
Introduction
Nickel(II) p-toluenesulfonate is a cost-effective and increasingly popular catalyst for a variety of organic transformations, including critical cross-coupling and polymerization reactions.[1][2] Its utility stems from the unique reactivity of nickel, which can facilitate transformations that are challenging for other transition metals.[3] However, like many catalysts, its performance is highly sensitive to reaction conditions, particularly the presence of water. Understanding and controlling the water content in your reaction system is paramount to achieving reproducible and high-yielding results.
This guide provides field-proven insights into the causal relationships between water, catalyst stability, and reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My nickel-catalyzed cross-coupling reaction has failed to initiate or shows very low conversion. What is the likely cause?
Answer:
The most common culprit for a stalled nickel-catalyzed reaction is catalyst deactivation, often caused by excess water. While many Nickel(II) salts are air-stable, the catalytic cycle is sensitive to moisture.[2][4]
-
Causality: Excess water can react with the active nickel species to form inactive nickel hydroxide (Ni(OH)₂) or nickel oxide (NiO).[5] This is particularly problematic in reactions that use a base, as the combination of water and base can accelerate the formation of these inactive species. In Suzuki-Miyaura couplings, for instance, water in the presence of a base can promote the aggregation of Ni(II) intermediates into inactive dimers.[3]
-
Immediate Actions & Verification:
-
Solvent and Reagent Purity: Ensure all solvents and reagents were rigorously dried before use. Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) or purchase high-quality anhydrous solvents and use them under an inert atmosphere.
-
Inert Atmosphere: Confirm that your reaction was set up and maintained under a strictly inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture from entering the system.
-
Catalyst Hydration State: Nickel(II) p-toluenesulfonate is often sold as a hexahydrate (Ni(OTs)₂·6H₂O).[1] Using the hydrated form without accounting for the water content can introduce a significant amount of water, leading to catalyst inhibition. For sensitive reactions, the anhydrous form is required.
-
Question 2: I am observing inconsistent yields from batch to batch in my reaction. Why is this happening?
Answer:
Inconsistent yields are frequently traced back to variable water content in the reaction setup. Nickel(II) p-toluenesulfonate is hygroscopic and will absorb atmospheric moisture if not handled properly.
-
Causality: The amount of water absorbed by the catalyst can vary depending on the ambient humidity and the duration the container is open to the air. This leads to an unknown and variable amount of water in each reaction, causing unpredictable levels of catalyst deactivation and, consequently, inconsistent product yields.
-
Preventative Workflow:
-
Handling: Handle the catalyst in a controlled environment, such as a glovebox with low humidity. If a glovebox is unavailable, work quickly and minimize the time the catalyst container is open.
-
Storage: Always store Nickel(II) p-toluenesulfonate in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite®).
-
Quantification: For maximum reproducibility, you may need to determine the water content of your catalyst batch via Karl Fischer titration before use, especially if it has been stored for a long time or handled outside of a glovebox.
-
Question 3: My reaction has produced significant amounts of a side product that appears to be from the hydrolysis of my starting material. How is the catalyst involved?
Answer:
While the catalyst's primary role is not hydrolysis, its deactivation by water can create conditions conducive to this side reaction.
-
Causality: When water deactivates the nickel catalyst, the desired cross-coupling reaction slows down or stops. If your starting material is sensitive to hydrolysis (e.g., an ester, amide, or a reactive organoboron species), the extended reaction time at elevated temperatures in the presence of water and base can lead to its degradation. The issue is not direct catalysis of hydrolysis by nickel, but rather the failure of the primary reaction pathway, allowing the slower, undesired hydrolysis pathway to become significant.
-
Solutions:
-
Strict Anhydrous Conditions: The most effective solution is to eliminate water from the reaction. This preserves the catalyst's activity, ensuring the desired reaction proceeds much faster than the hydrolysis side reaction.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction by TLC or GC/LC-MS and work it up as soon as the starting material is consumed.
-
Troubleshooting Summary Table
| Problem | Probable Cause (Water-Related) | Recommended Solution |
| Low/No Conversion | Deactivation of the active Ni species by water to form Ni(OH)₂/NiO.[5] | Use rigorously dried solvents and reagents; ensure a strict inert atmosphere; use anhydrous catalyst. |
| Inconsistent Yields | Variable moisture absorption by the hygroscopic catalyst. | Handle catalyst in a glovebox or quickly; store in a desiccator; consider Karl Fischer titration. |
| Starting Material Hydrolysis | Slowdown of the primary catalytic reaction due to catalyst deactivation by water, allowing for a competing hydrolysis pathway. | Implement strict anhydrous techniques to maximize catalyst activity and reaction rate; monitor reaction progress and avoid unnecessarily long reaction times. |
Frequently Asked Questions (FAQs)
Q1: Is Nickel(II) p-toluenesulfonate hygroscopic?
Yes. Like many metal salts with weakly coordinating anions, Nickel(II) p-toluenesulfonate can absorb moisture from the atmosphere. It is commercially available as a hexahydrate, which underscores its affinity for water.[1][6] The anhydrous form, in particular, should be treated as a hygroscopic material.
Q2: How does water specifically interfere with the nickel catalytic cycle?
Water can interfere at multiple points. In a typical cross-coupling cycle, a Ni(0) species undergoes oxidative addition with an electrophile to form a Ni(II) intermediate. This Ni(II) species is susceptible to reaction with hydroxide ions (present in aqueous basic media) to form nickel hydroxides. This effectively removes the catalyst from the cycle. Furthermore, water can hydrolyze organometallic intermediates, preventing the desired transmetalation and reductive elimination steps.
Q3: Can I use the hexahydrated form of the catalyst directly?
It depends on the reaction's sensitivity to water. For robust reactions that are known to tolerate water, you may be able to use the hexahydrate. However, for most sensitive cross-coupling reactions, the six molecules of water per molecule of catalyst will inhibit or completely shut down the reaction. It is best practice to either purchase the anhydrous salt or dehydrate the hexahydrate before use if your reaction requires anhydrous conditions.
Q4: Are there any situations where water is beneficial for nickel-catalyzed reactions?
While excess water is often detrimental, some specific nickel-catalyzed reactions have shown tolerance or even a requirement for a controlled amount of water.[4][5] For example, in some cases, water can improve the solubility of inorganic bases (like K₃PO₄ or Cs₂CO₃), which can be beneficial for the reaction.[5] However, these are exceptions, and the optimal amount of water is usually very small (e.g., 10 mol%).[5] Unless a specific protocol explicitly calls for water, the default assumption should be that the reaction must be anhydrous.
Q5: How can I prepare the anhydrous catalyst from the hexahydrate form?
Anhydrous tosylate salts can often be prepared by heating the hydrated form under a high vacuum. However, care must be taken to avoid thermal decomposition. A typical procedure involves heating the hydrated salt gently (e.g., 80-100 °C) in a flask under high vacuum for several hours until the weight becomes constant. The process should be monitored to ensure the catalyst does not change color, which could indicate decomposition.
Q6: Can a water-deactivated Nickel(II) p-toluenesulfonate catalyst be regenerated?
Regeneration of a deactivated nickel catalyst in a laboratory setting is often difficult and may not be practical. Deactivation by water often leads to the formation of stable nickel oxides or hydroxides. While industrial processes exist for regenerating nickel catalysts, these typically involve high-temperature treatments with reducing agents (like H₂) or oxidizing agents, which are not easily performed on a small scale in a research lab.[7][8][9] It is generally more reliable and cost-effective to prevent deactivation by using proper anhydrous techniques.
Visualized Workflows and Mechanisms
Diagram: Proposed Deactivation Pathway by Water
The following diagram illustrates how water, particularly in the presence of a base, can intercept the active Ni(II) intermediate in a catalytic cycle, leading to the formation of an inactive nickel hydroxide species.
Caption: Water and base can divert the active Ni(II) intermediate to inactive Ni(OH)₂.
Diagram: Experimental Workflow for Handling Hygroscopic Catalyst
This workflow outlines the best practices for handling a water-sensitive catalyst like anhydrous Nickel(II) p-toluenesulfonate to ensure reproducibility.
Caption: Best-practice workflow for handling water-sensitive catalysts.
Experimental Protocol: General Procedure for Anhydrous Ni-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a self-validating system by emphasizing the exclusion of water and air at every critical step.
Objective: To couple an aryl bromide with an arylboronic acid using anhydrous Nickel(II) p-toluenesulfonate.
Materials:
-
Anhydrous Nickel(II) p-toluenesulfonate (Ni(OTs)₂)
-
Ligand (e.g., triphenylphosphine or a bidentate phosphine ligand)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Anhydrous base (e.g., K₃PO₄, flame-dried) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, freshly distilled) (5 mL)
-
Schlenk flask and manifold, magnetic stir bar
Methodology:
-
Glassware Preparation: All glassware (Schlenk flask, stir bar) must be oven-dried at 120 °C overnight and allowed to cool to room temperature under a stream of dry argon or in a desiccator.
-
Reagent Preparation (Inside a Glovebox):
-
In a small vial, weigh the anhydrous Nickel(II) p-toluenesulfonate (e.g., 0.05 mmol, 5 mol%).
-
In a separate vial, weigh the appropriate phosphine ligand (e.g., 0.10 mmol, 10 mol%).
-
In a third vial, weigh the flame-dried base (e.g., K₃PO₄).
-
-
Reaction Assembly (Under Inert Atmosphere):
-
Assemble the oven-dried Schlenk flask with the stir bar under a positive pressure of argon.
-
Quickly add the weighed base, aryl bromide, and arylboronic acid to the flask.
-
Seal the flask and evacuate and backfill with argon three times using the Schlenk line. This is a critical self-validating step to ensure an inert atmosphere.
-
Add the anhydrous solvent via a dry syringe.
-
In the glovebox, pre-mix the Ni(OTs)₂ and ligand in a small amount of the anhydrous solvent to form the pre-catalyst.
-
Inject the pre-catalyst slurry into the reaction flask via syringe.
-
-
Reaction Execution:
-
Lower the flask into an oil bath pre-heated to the desired temperature (e.g., 100 °C).
-
Stir vigorously for the required reaction time (monitor by TLC or GC/LC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
References
-
Effect of water on the reduction of nickel/alumina catalysts Catalyst characterization by temperature-programmed reduction. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]
-
Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Squarespace. Available at: [Link]
-
Role of water chemistry on stability, aggregation, and dissolution of uncoated and carbon-coated copper nanoparticles. PubMed. Available at: [Link]
-
Stability and activity of Pt and Ni catalysts for hydrodeoxygenation in supercritical water. ResearchGate. Available at: [Link]
-
Water–Gas Shift Activity over Supported Ni and Co Catalysts. MDPI. Available at: [Link]
-
Nickel-Based Electrocatalysts for Water Electrolysis. MDPI. Available at: [Link]
-
Nickel removal from nickel-5,10,15,20-tetraphenylporphine using supercritical water in absence of catalyst: a basic study. PubMed. Available at: [Link]
-
Understanding the impact of water on the catalytic activity and stability. Carine Michel. Available at: [Link]
-
Direct Electrochemical Analysis of 3-Methyl-4-Nitrophenol in Water Using Carbon Fiber Microelectrode Modified with Nickel Tetrasulfonated Phthalocyanine Complex. SciRP.org. Available at: [Link]
-
How to Handle Hygroscopic Reference Standards?. Chromatography Forum. Available at: [Link]
-
Evaluation of Ni/TiO 2 catalysts in the semi-hydrogenation of alkynols under mild conditions in water. ResearchGate. Available at: [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH. Available at: [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Deactivation and Regeneration of Nickel-Based Catalysts for Steam-Methane Reforming. ResearchGate. Available at: [Link]
-
A mechanistic study into the catalytic effect of Ni(OH)(2) on hematite for photoelectrochemical water oxidation. ResearchGate. Available at: [Link]
-
Applications of Nickel(II) Compounds in Organic Synthesis. ResearchGate. Available at: [Link]
-
Deactivation Mechanisms of Atmospheric Plasma Spraying Raney Nickel Electrodes. ResearchGate. Available at: [Link]
-
Special Issue on Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]
-
Beyond Strain and Ligand Effects: Microstrain-Induced Enhancement of the Oxygen Reduction Reaction Kinetics on Various PtNi/C Nanostructures. ACS Catalysis - ACS Publications. Available at: [Link]
-
Researching Borohydride Oxidation on Nickel Catalysts via Synergistic Heteroatom and Strain Engineering at the Core-Shell Interface. Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Regeneration of water splitting catalyst. ResearchGate. Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
-
Applications of Nickel(II) Compounds in Organic Synthesis. PubMed. Available at: [Link]
-
Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters - ACS Publications. Available at: [Link]
-
p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Girolami Group Website - University of Illinois. Available at: [Link]
-
Advances in Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]
-
Nickel-Catalyzed One-Pot Carbonylative Synthesis of 2-Mono- and 2,3-Disubstituted Thiochromenones from 2-Bromobenzenesulfonyl Chlorides and Alkynes. Organic Letters - ACS Publications. Available at: [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. Available at: [Link]
-
(PDF) Design of Nickel Supported on Water-Tolerant Nb2O5 Catalysts for the Hydrotreating of Lignin Streams Obtained from Lignin-First Biorefining. ResearchGate. Available at: [Link]
-
(PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. ResearchGate. Available at: [Link]
-
Enhanced nickel catalysts for producing electrolytic hydrogen. RSC Publishing. Available at: [Link]
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Technical Support Center: Strategies for Preventing β-Hydride Elimination in Ni-Catalyzed Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ni-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with β-hydride elimination. As a common side reaction, β-hydride elimination can significantly lower the yield of desired products in cross-coupling reactions involving sp³-hybridized carbon centers.[1] This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you diagnose and solve issues in your experiments.
Section 1: Fundamental Concepts
Q1: What is β-hydride elimination and why is it a concern in my Ni-catalyzed reaction?
A1: β-hydride elimination is a fundamental organometallic reaction where a metal-alkyl complex decomposes to form a metal-hydride and an alkene.[1] This process is a major pathway for catalyst decomposition and byproduct formation in cross-coupling reactions, particularly those aiming to form C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds.[2]
For the reaction to occur, three primary conditions must be met:
-
Presence of a β-hydrogen: The alkyl group attached to the nickel center must have at least one hydrogen atom on the carbon atom that is two bonds away (the β-position) from the metal.[1]
-
A Vacant Coordination Site: The nickel complex must have an open (or labile) coordination site cis to the alkyl group.[1][3]
-
Syn-Coplanar Geometry: The nickel, the α-carbon, the β-carbon, and the β-hydrogen must be able to align in the same plane to facilitate the transfer of the hydride to the metal center through a four-membered transition state.[4]
While nickel catalysts are generally more resistant to β-hydride elimination than their palladium counterparts due to a higher energy barrier for Ni-C bond rotation, it remains a critical side reaction to control.[2][5] The core challenge in many reactions is ensuring that the desired steps, such as transmetalation and reductive elimination, occur faster than this competing elimination pathway.[5]
Caption: The mechanistic pathway of β-hydride elimination.
Section 2: Troubleshooting Guide
Q2: How do I know if β-hydride elimination is the cause of my low yield?
A2: The most direct evidence of β-hydride elimination is the detection of alkene byproducts that correspond to the structure of your alkyl coupling partner. For example, if you are coupling an n-butyl halide, the formation of 1-butene is a strong indicator of this side reaction. You can typically identify these byproducts using standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture.
Q3: My reaction is plagued by alkene byproducts. What is the first thing I should modify?
A3: The first and often most impactful parameter to adjust is the ligand . The ligand framework dictates the steric and electronic environment around the nickel center and is your primary tool for controlling reactivity.
-
Increase Steric Bulk: Bulky ligands physically block the vacant coordination site required for β-hydride elimination.[3][6] By creating a sterically congested environment, they can promote the desired reductive elimination over the elimination pathway.[7]
-
Increase Chelation: Multidentate (bidentate or tridentate) ligands are highly effective at suppressing β-hydride elimination.[3] They occupy multiple coordination sites, making it much more difficult for a vacant site to form.[5] Chelating tridentate PyBOX ligands, for instance, have proven essential in challenging couplings of secondary alkyl halides for this reason.[5]
The table below summarizes general ligand effects.
| Ligand Property | Effect on β-Hydride Elimination | Rationale | Example Ligand Classes |
| High Steric Bulk | Tends to Decrease | Blocks the required vacant coordination site.[3][6] | Bulky Phosphines (e.g., P(tBu)₃), N-Heterocyclic Carbenes (NHCs) |
| High Chelation | Significantly Decreases | Occupies multiple coordination sites, preventing vacency.[3][5] | Bipyridines, Phenanthrolines, PyBOX, Bisphosphines (dppe) |
| Electron-Donating | Variable | Can increase electron density on Ni, potentially accelerating reductive elimination. | Electron-rich phosphines, NHCs |
| Electron-Withdrawing | Variable | Can slow down competing productive steps, making elimination more likely. | Electron-poor phosphines |
Q4: I've tried several ligands with little success. What is my next step?
A4: Your next step should be to evaluate the reaction temperature . β-hydride elimination is often more kinetically facile at higher temperatures.[1] Lowering the reaction temperature can significantly slow the rate of elimination relative to the desired productive pathways. In many Ni-catalyzed couplings of alkyl halides, running the reaction at room temperature or even 0 °C can dramatically improve yields and minimize alkene formation.[5]
Q5: What if ligand and temperature optimization isn't enough? Can I change my substrate?
A5: Absolutely. Substrate design is a fundamental strategy to completely prevent β-hydride elimination. If your synthesis allows for it, consider one of the following approaches:
-
Eliminate β-Hydrogens: The most foolproof method is to use an alkyl group that has no hydrogens on the β-carbon.[1][7] Common examples include methyl, neopentyl, benzyl, and adamantyl groups.[5][8]
-
Introduce Geometric Constraints: Use a substrate where the M-C-C-H bond cannot achieve a syn-coplanar alignment.[4][7] For example, using a norbornyl halide prevents elimination because the resulting alkene would be a highly strained bridgehead alkene, a violation of Bredt's Rule.[1][7]
Caption: A decision workflow for troubleshooting β-hydride elimination.
Q6: Are there any additives that can help suppress β-hydride elimination?
A6: Yes, in certain systems, additives can alter the catalytic cycle to favor the desired outcome. For example, the use of halide scavenger additives like silver tetrafluoroborate (AgBF₄) or copper(I) iodide (CuI) has been shown to be effective.[2] These additives can abstract a halide ligand from the nickel center after oxidative addition. This generates a cationic nickel species that may proceed more readily through migratory insertion and reductive elimination, outcompeting the β-hydride elimination pathway.[2]
Section 3: Experimental Protocol
Protocol: Parallel Ligand Screening to Mitigate β-Hydride Elimination
This protocol outlines a method for efficiently screening a set of ligands to identify one that minimizes β-hydride elimination in a model reaction.
Objective: To determine the optimal ligand for a Ni-catalyzed cross-coupling reaction by comparing the ratio of the desired product to the alkene byproduct.
Materials:
-
Array of reaction vials (e.g., 24-well plate or individual vials)
-
Nickel precatalyst (e.g., NiCl₂·glyme, Ni(cod)₂)
-
Your chosen alkyl electrophile (with β-hydrogens)
-
Your chosen nucleophile/coupling partner
-
Anhydrous solvent
-
A selection of ligands to screen (See Table 1 for suggestions)
-
Internal standard for GC or NMR analysis (e.g., dodecane, 1,3,5-trimethoxybenzene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (Inert Atmosphere):
-
In a glovebox, stock solutions of the nickel precatalyst, alkyl electrophile, nucleophile, and internal standard in the chosen anhydrous solvent.
-
Prepare individual stock solutions for each ligand to be tested.
-
-
Reaction Setup:
-
To each reaction vial, add a stir bar.
-
Add the nickel precatalyst stock solution to each vial.
-
Add one equivalent (relative to Ni) of a different ligand stock solution to each designated vial. Include a "no ligand" control.
-
Add the alkyl electrophile stock solution.
-
Finally, initiate the reactions by adding the nucleophile stock solution to each vial.
-
-
Reaction Execution:
-
Seal the vials and place them on a stirrer plate set to the desired reaction temperature (start with room temperature).
-
Allow the reactions to stir for a predetermined amount of time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
Quench each reaction by adding a small amount of saturated aqueous NH₄Cl.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS or ¹H NMR.
-
Calculate the ratio of the desired cross-coupled product to the alkene byproduct by integrating the relevant peaks against the internal standard.
-
-
Evaluation:
-
Tabulate the results. The ligand that provides the highest product-to-byproduct ratio is the most effective at suppressing β-hydride elimination under these conditions. This ligand should be selected for further reaction optimization.
-
References
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel catalysis. Nature, 509(7500), 299–309. [Link]
-
Buss, J. A., & Engle, K. M. (2020). Recent developments in nickel-catalyzed intermolecular dicarbofunctionalization of alkenes. Beilstein Journal of Organic Chemistry, 16, 406–426. [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]
-
Bogdos, M. K., Stepanović, O., Bismuto, A., Luraschi, M. G., & Morandi, B. (2021). β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. ChemRxiv. [Link]
-
Dydio, P., & Morandi, B. (2017). Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. ETH Zurich Research Collection. [Link]
-
The Organometallic Reader. (2013, September 1). β-Elimination Reactions. WordPress.com. [Link]
-
Cornella, J., et al. (2020). Ni(I)–Alkyl Complexes Bearing Phenanthroline Ligands: Experimental Evidence for CO2 Insertion at Ni(I) Centers. Journal of the American Chemical Society. [Link]
-
Cornella, J., et al. (2020). Ni(I)–Alkyl Complexes Bearing Phenanthroline Ligands: Experimental Evidence for CO2 Insertion at Ni(I) Centers. ChemRxiv. [Link]
-
Cornella, J., et al. (2020). Ni(I)–Alkyl Complexes Bearing Phenanthroline Ligands: Experimental Evidence for CO2 Insertion at Ni(I) Centers. PMC - NIH. [Link]
-
Mirica, L. M., et al. (2022). Organometallic Ni(II), Ni(III), and Ni(IV) Complexes Relevant to Carbon-Carbon and Carbon-Oxygen Bond. Author Manuscript. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the Nickel catalyzed β-hydride... Scientific Diagram. [Link]
-
Zhang, Y., et al. (2021). Acrylate-Induced β-H Elimination in Coordination Insertion Copolymerizaton Catalyzed by Nickel. Journal of the American Chemical Society. [Link]
-
Espinet, P., et al. (2018). A Comparison of β–Phenyl Elimination in Nickel and Palladium Alkyl Complexes: A Potentially Relevant Process in the Mizoroki–Heck Reaction. MDPI. [Link]
Sources
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. Recent developments in nickel-catalyzed intermolecular dicarbofunctionalization of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06006E [pubs.rsc.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. organometallicchem.wordpress.com [organometallicchem.wordpress.com]
- 5. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. guidechem.com [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Nickel(II) p-Toluenesulfonate in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Nickel(II) p-toluenesulfonate, Ni(OTs)₂, in cross-coupling reactions. As a robust and versatile catalyst, Ni(OTs)₂ offers a cost-effective alternative to palladium-based systems for the formation of C-C, C-N, and other essential bonds. However, like any catalytic system, its application can present challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions, ensuring reproducible and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion in a Ni(OTs)₂ catalyzed cross-coupling reaction can stem from several sources, ranging from catalyst activation to the integrity of your reagents. Here’s a systematic approach to diagnosing the issue:
-
Catalyst Activation: Nickel(II) p-toluenesulfonate is a precatalyst that requires in situ reduction to the active Ni(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.
-
The Cause: The chosen reductant (e.g., Zn, Mn) may be passivated (oxidized surface layer) or insufficient in quantity. The reaction temperature might also be too low for efficient reduction.
-
The Solution: Activate metallic reductants by washing with dilute HCl or by using a small amount of a reducing agent like DIBAL-H prior to the reaction. Ensure you are using a sufficient excess of the reductant. Consider increasing the reaction temperature in increments of 10-20 °C.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the active Ni(0) species and facilitating the elementary steps of the catalytic cycle (oxidative addition and reductive elimination). An inappropriate ligand can lead to catalyst deactivation or sluggish kinetics.[1]
-
The Cause: The chosen ligand may be too sterically bulky or electronically unsuited for the specific substrates. For instance, electron-rich phosphine ligands are often effective, but the optimal choice is substrate-dependent.[2]
-
The Solution: Screen a variety of ligands. For many cross-couplings, phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs) are effective. Bidentate ligands like dppf can also be beneficial in certain cases.[3][4][5][6]
-
-
Reagent and Solvent Quality: Nickel-catalyzed reactions, particularly those involving organometallic intermediates, are sensitive to moisture and oxygen.
-
The Cause: Traces of water can protonolyze sensitive organometallic intermediates, while oxygen can oxidize the active Ni(0) catalyst.
-
The Solution: Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Purify substrates to remove any protic impurities. Assembling the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is highly recommended.
-
Troubleshooting Common Side Reactions
Q2: I am observing a significant amount of homocoupling of my starting materials. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in many cross-coupling protocols and can significantly reduce the yield of the desired product.[7]
-
Causality: Homocoupling often arises when the rate of transmetalation is slow compared to the rate of oxidative addition, leading to the reaction of an organonickel intermediate with another molecule of the electrophile. It can also be promoted by certain reductants and ligand systems. For electron-rich aryl halides, a slow oxidative addition can also lead to an accumulation of reactive intermediates that favor homocoupling.
-
Mitigation Strategies:
-
Optimize Ligand-to-Metal Ratio: Increasing the ligand concentration can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.
-
Choice of Base: The base plays a critical role in the transmetalation step. A weaker base may not be effective enough, leading to a buildup of the organonickel intermediate. Screen a variety of bases to find one that promotes efficient transmetalation without degrading the catalyst or substrates.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling reaction.
-
Gradual Addition: In some cases, slow addition of one of the coupling partners can maintain a low concentration of the reactive intermediate, thereby minimizing homocoupling.
-
Catalyst Deactivation and Stability
Q3: My reaction starts well but then stalls. What could be causing catalyst deactivation?
A3: Catalyst deactivation is a frequent issue in nickel catalysis, often visually indicated by the formation of a black precipitate, commonly referred to as "nickel black."
-
Understanding Nickel Black Formation: Nickel black consists of agglomerated, catalytically inactive nickel particles. Its formation is often a result of the disproportionation of Ni(I) intermediates or the aggregation of unstabilized Ni(0) species.
-
Preventative Measures:
-
Ligand Stabilization: The primary role of the ligand is to stabilize the low-valent nickel species. Ensure you are using an appropriate ligand that provides sufficient steric and electronic stabilization.
-
Solvent Effects: The choice of solvent can influence the stability of the catalytic species. Amide solvents like DMF or DMAc can sometimes coordinate to the nickel center and prevent aggregation.[8]
-
Concentration: Running reactions at a higher concentration can sometimes favor the productive catalytic cycle over deactivation pathways.
-
Substrate-Specific Issues
Q4: I am using an aryl tosylate as my electrophile and the reaction is not working. Are there specific considerations for this class of substrates?
A4: Aryl tosylates are excellent electrophiles for nickel-catalyzed cross-coupling due to their ready availability from phenols. However, their reactivity can be lower than that of the corresponding halides.
-
The Challenge: The C-O bond of a tosylate is generally stronger and less readily cleaved by oxidative addition than C-Br or C-I bonds.
-
Solutions and Considerations:
-
In Situ Halide Exchange: A common strategy is to perform an in situ Finkelstein-type reaction by adding a halide salt (e.g., NaBr, TBAI) to the reaction mixture. This generates the more reactive aryl halide in situ.[9][10]
-
Ligand Selection: Electron-rich and sterically bulky ligands can promote the oxidative addition of the less reactive aryl tosylate.
-
Higher Temperatures: Reactions with aryl tosylates often require higher temperatures to facilitate the oxidative addition step.
-
Data Presentation
Table 1: General Reaction Parameters for Ni(OTs)₂ Catalyzed Cross-Coupling
| Parameter | Recommended Range | Notes |
| Ni(OTs)₂ Loading | 1 - 10 mol% | Higher loadings may be necessary for challenging substrates. |
| Ligand Loading | 1 - 2 equivalents relative to Ni | The optimal ratio is reaction-dependent and should be screened. |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK | The choice of base is critical and depends on the specific coupling partners.[11] |
| Solvent | Toluene, Dioxane, THF, DMF, DMAc | Ensure the solvent is anhydrous and degassed. |
| Temperature | 60 - 120 °C | Higher temperatures may be required for less reactive electrophiles like tosylates. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling using Nickel(II) p-Toluenesulfonate
-
Reaction Setup: To an oven-dried Schlenk flask, add Nickel(II) p-toluenesulfonate (0.05 mmol), the desired ligand (0.05-0.1 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl tosylate (1.0 mmol) and the boronic acid (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Catalytic Cycle and Common Off-Cycle Pathways
Caption: The catalytic cycle and common deactivation pathways.
References
Sources
- 1. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. (PDF) Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2019) | Matthew J West | 30 Citations [scispace.com]
- 6. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Nickel(II) p-Toluenesulfonate Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Nickel(II) p-toluenesulfonate in their catalytic processes. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to enhance the selectivity of your reactions. We will delve into the nuances of this specific catalyst, drawing upon fundamental principles of nickel catalysis to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical coordination state of Nickel(II) p-toluenesulfonate, and how does it influence its catalytic activity?
A1: In its common commercially available form, Nickel(II) p-toluenesulfonate is typically found as a hexahydrate, ₂. In this state, the nickel(II) ion is coordinated by six water molecules, forming an octahedral complex. The p-toluenesulfonate (tosylate) groups act as counter-anions and are not directly bonded to the nickel center.[1][2] This has important implications for its use as a precatalyst. The water ligands must be displaced by the desired ligands (e.g., phosphines, N-heterocyclic carbenes) and the Ni(II) is often reduced in situ to the active Ni(0) species for many cross-coupling reactions. The nature of the tosylate as a potentially weakly coordinating anion can influence the rate of this activation step.
Q2: Does the p-toluenesulfonate anion directly participate in the catalytic cycle?
A2: Generally, the p-toluenesulfonate anion is considered a "non-coordinating" or weakly coordinating anion. In many catalytic cycles, particularly those involving Ni(0)/Ni(II) redox pathways, the primary interactions governing selectivity occur between the nickel center, the substrates, and the specifically chosen ligands. However, the counter-ion can still have an indirect effect. Weakly coordinating anions can facilitate the formation of the active catalytic species from the Ni(II) precatalyst, potentially leading to faster reaction initiation compared to catalysts with more strongly coordinating anions like chloride.[3][4]
Q3: Is Nickel(II) p-toluenesulfonate suitable for air-sensitive reactions?
A3: As a Ni(II) salt, Nickel(II) p-toluenesulfonate is generally more stable to air and moisture than Ni(0) precursors like Ni(cod)₂. This makes it easier to handle and weigh. However, many nickel-catalyzed reactions, especially cross-couplings, require the in-situ generation of a low-valent nickel species (often Ni(0) or Ni(I)), which is highly air-sensitive. Therefore, while the precatalyst itself is relatively stable, the reaction mixture should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Q4: Can the tosylate group from the catalyst react with my substrates?
A4: While the tosylate anion is generally a spectator ligand, it's important to consider the possibility of it acting as a leaving group in certain contexts, especially if your substrate has nucleophilic sites and the reaction conditions are harsh. However, in most nickel-catalyzed cross-coupling reactions, the reactivity of the substrates with the nickel catalyst is the dominant pathway. It is more common for tosylates to be used as electrophilic coupling partners rather than the catalyst's counter-ion interfering.[5][6]
Troubleshooting Guide: Enhancing Selectivity
Low selectivity in nickel-catalyzed reactions can manifest as poor regioselectivity, diastereoselectivity, enantioselectivity, or chemoselectivity. The following guide provides a structured approach to diagnosing and resolving these issues.
Issue 1: Poor Regioselectivity in Cross-Coupling Reactions
Poor regioselectivity often arises when a substrate has multiple potential reaction sites with similar electronic and steric properties.
Troubleshooting Workflow:
Caption: Workflow for Troubleshooting Poor Regioselectivity.
Step 1: Ligand Modification
The ligand is the most critical factor in controlling regioselectivity. The steric and electronic properties of the ligand can differentiate between two similar reaction sites.
-
Rationale: Bulky ligands can block access to more sterically hindered positions on a substrate, favoring reaction at the less hindered site. Conversely, electronically distinct sites can be differentiated by ligands with specific electronic properties.
-
Actionable Advice:
-
Increase Steric Bulk: Switch from smaller phosphine ligands (e.g., PPh₃) to bulkier ones (e.g., P(t-Bu)₃, JohnPhos, Buchwald-type ligands).
-
Bidentate vs. Monodentate Ligands: Bidentate ligands (e.g., dppf, Xantphos) create a more defined coordination sphere around the nickel center, which can enhance regioselectivity compared to monodentate ligands.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, IMes) are strong σ-donors and can offer different selectivity profiles compared to phosphines.
-
| Ligand Type | Key Feature | Impact on Regioselectivity |
| Bulky Monodentate Phosphines | Large cone angle | Favors reaction at less sterically hindered sites |
| Bidentate Phosphines | Constrained bite angle | Can enforce specific geometries, improving selectivity |
| NHCs | Strong σ-donors | Can alter the electronic preferences of the catalyst |
Step 2: Solvent Screening
The solvent can influence the solubility of reactants and intermediates, and in some cases, can coordinate to the nickel center, thereby affecting selectivity.[6]
-
Rationale: Polar aprotic solvents (e.g., DMF, DMAc, NMP) can coordinate to the nickel center and influence the stability of intermediates. Non-coordinating solvents (e.g., toluene, dioxane) may allow the ligand to exert more control.
-
Actionable Advice: Screen a range of solvents with varying polarity and coordinating ability.
Step 3: Temperature Optimization
-
Rationale: Lowering the reaction temperature can increase the energy difference between the transition states leading to the different regioisomers, thus favoring the formation of the thermodynamically more stable product.
-
Actionable Advice: Run the reaction at a lower temperature, even if it requires a longer reaction time.
Step 4: Additive Screening
-
Rationale: Additives such as Lewis acids or salts can interact with the substrate or the catalyst, altering the electronic properties of the system and influencing regioselectivity.
-
Actionable Advice: Consider the addition of salts like LiCl or ZnCl₂, which are known to influence nickel-catalyzed reactions.
Issue 2: Low Enantio- or Diastereoselectivity
Achieving high stereoselectivity requires a well-defined chiral environment around the nickel center.
Troubleshooting Workflow:
Caption: Workflow for Troubleshooting Low Stereoselectivity.
Step 1: Chiral Ligand Selection
-
Rationale: The choice of chiral ligand is paramount. The ligand's structure creates the chiral pocket that dictates the stereochemical outcome of the reaction.
-
Actionable Advice:
-
Ligand Class Screening: Screen different classes of chiral ligands, such as chiral phosphines (e.g., BINAP derivatives), bis(oxazolines) (BOX), and chiral NHCs.
-
Ligand Modification: Even small changes to the ligand backbone or substituents can have a significant impact on stereoselectivity.
-
Step 2: Counter-ion Effects
-
Rationale: While the tosylate anion is weakly coordinating, in some cases, the presence of other anions (from additives or reagents) can influence the geometry of the active catalyst.
-
Actionable Advice: While you are starting with Nickel(II) p-toluenesulfonate, be mindful of other salts present in the reaction. In some cases, switching to a nickel precursor with a different counter-ion (e.g., halide) might be worth exploring to see if it impacts selectivity.
Step 3: Temperature and Concentration
-
Rationale: Lowering the reaction temperature is a standard strategy for improving enantioselectivity by increasing the energy difference between the diastereomeric transition states. Reaction concentration can also play a role by influencing the aggregation state of the catalyst.
-
Actionable Advice: Systematically lower the reaction temperature. Also, investigate the effect of running the reaction at different concentrations.
Step 4: Solvent Effects
-
Rationale: The solvent can interact with the chiral ligand and the substrate, affecting the conformation of the chiral pocket and thus the stereoselectivity.
-
Actionable Advice: Screen a range of solvents, paying attention to their ability to form hydrogen bonds or coordinate to the metal center.
Issue 3: Poor Chemoselectivity
Poor chemoselectivity occurs when a molecule has multiple functional groups that can react with the nickel catalyst.
Troubleshooting Workflow:
Caption: Workflow for Troubleshooting Poor Chemoselectivity.
Step 1: Ligand Electronic Tuning
-
Rationale: The electronic properties of the ligand can be tuned to favor the reaction with one functional group over another. Electron-rich ligands make the nickel center more nucleophilic and more likely to react with electron-poor functional groups. Conversely, electron-poor ligands make the nickel center more electrophilic.
-
Actionable Advice:
-
Electron-donating ligands: For reactions with less reactive electrophiles, consider electron-rich phosphines or NHCs.
-
Electron-withdrawing ligands: To temper the reactivity of the catalyst, ligands with electron-withdrawing groups can be employed.
-
Step 2: Reaction Temperature
-
Rationale: Running the reaction at a lower temperature can often improve chemoselectivity by favoring the reaction pathway with the lower activation energy.
-
Actionable Advice: Gradually decrease the reaction temperature and monitor the product distribution.
Step 3: Choice of Reductant (for reductive cross-couplings)
-
Rationale: In reductive cross-couplings, the choice of reductant (e.g., Zn, Mn, silanes) can influence the rate of catalyst turnover and the relative rates of reaction with different electrophiles.
-
Actionable Advice: Screen different reductants to find one that provides the optimal balance of reactivity and selectivity.
References
-
Chem-Impex. Nickel(II) p-toluenesulfonate hexahydrate. [Link]
- Song, Z., et al. (2021). Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. Hans Journal of Chemical Engineering and Technology, 11(3), 133-140.
- Lindenmaier, I. H., et al. (2019). Influence of the Counterion on the Activation of Nickel(σ-Aryl)
- Lindenmaier, I. H., et al. (2019). Influence of the Counterion on the Activation of Nickel(σ-Aryl) Precatalysts. Organometallics, 38(22), 4345-4353.
- Kim, D. W., et al. (2021). Stereospecific Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Tosylate and Allyl Alcohol Electrophiles. Organic Letters, 23(18), 7215-7219.
- Wang, J., Zhao, J., & Gong, H. (2017). Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate.
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Technical Support Center: Handling and Storage of Air-Sensitive Nickel(II) p-Toluenesulfonate
Welcome to the technical support center for Nickel(II) p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet sensitive reagent in their experimental work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and practical insights to ensure the integrity of your materials and the success of your experiments. Nickel(II) p-toluenesulfonate, particularly in its common hexahydrate form, is an excellent catalyst and synthetic precursor, but its sensitivity to atmospheric conditions necessitates careful handling and storage.[1] This document will serve as your comprehensive resource for troubleshooting and best practices.
Core Properties and Initial Inspection
Nickel(II) p-toluenesulfonate is typically supplied as a pale green crystalline powder, corresponding to the hexaquonickel(II) complex, ₂.[2][3] The coordination of six water molecules to the nickel center is a critical aspect of its structure and reactivity.
| Property | Value | Source(s) |
| Chemical Name | Nickel(II) p-toluenesulfonate Hexahydrate | [1] |
| CAS Number | 6944-05-4 | [1][4] |
| Molecular Formula | C₁₄H₁₄NiO₆S₂·6H₂O | [1] |
| Appearance | White to light yellow to green powder/crystal | |
| Storage Conditions | Inert atmosphere, room temperature | [2][4] |
Initial Inspection Checklist: Upon receiving a new batch of Nickel(II) p-toluenesulfonate, perform the following visual checks:
-
Color: The product should be a uniform pale green. Any significant deviation, such as the appearance of brown or dark green patches, may indicate decomposition or the presence of impurities.
-
Texture: The material should be a free-flowing crystalline powder. Clumping or the appearance of a syrupy liquid suggests significant moisture absorption due to improper sealing. Nickel salts are known to be hygroscopic.[5]
-
Packaging Integrity: Ensure the container seal is intact. Any breach can lead to atmospheric exposure and degradation.
Frequently Asked Questions (FAQs)
Q1: Why is Nickel(II) p-toluenesulfonate considered "air-sensitive"?
A1: The term "air-sensitive" primarily refers to the compound's hygroscopic nature and, to a lesser extent, its potential for oxidation. The hexahydrate form, ₂, is stable in its coordinated state. However, like many nickel salts, it can absorb additional moisture from the atmosphere, which can alter its physical state and effective concentration.[2] While Ni(II) is relatively stable, prolonged exposure to air and moisture, especially under non-neutral pH, could facilitate oxidation to Ni(III) species, although this is less common for simple salts compared to organometallic complexes. The primary concern is moisture absorption, which can impact weighing accuracy and reaction stoichiometry.
Q2: My Nickel(II) p-toluenesulfonate has turned from pale green to a darker green/brownish color. What happened and can I still use it?
A2: A color change to darker green or brown is a strong indicator of decomposition or contamination. This could be due to:
-
Oxidation: Formation of Ni(III) species, which are often brown.
-
Contamination: Introduction of impurities from improper handling or a contaminated spatula.
-
Reaction with solvent residue: If stored improperly after use, residual reaction solvents may have caused degradation.
It is not recommended to use the reagent if a significant and non-uniform color change is observed. The presence of decomposition products can lead to unpredictable reaction outcomes and catalyst poisoning.
Q3: The material in the bottle is clumpy and difficult to handle. What is the cause?
A3: Clumping is a classic sign of moisture absorption. Nickel(II) p-toluenesulfonate is hygroscopic and will readily absorb water from the air if the container is not properly sealed or is opened in a high-humidity environment. This changes the hydration state of the salt and makes accurate weighing nearly impossible. Using such material will lead to significant errors in reaction stoichiometry.
Q4: What are the best solvents for dissolving Nickel(II) p-toluenesulfonate?
A4: The solubility profile is critical for its application. Based on established data, the following applies:
-
Soluble: Methanol and water.[2]
-
Insoluble: Acetonitrile and diethyl ether.[2] For catalytic applications in organic synthesis, anhydrous methanol is a common choice. If your reaction requires a different solvent system where its solubility is unknown, it is crucial to perform a solubility test under an inert atmosphere before proceeding with your experiment.
Troubleshooting Guide for Catalytic Applications
Nickel(II) p-toluenesulfonate is often used as a precatalyst, meaning it is reduced in situ to the active Ni(0) species.[6] Many issues in catalytic cycles originate from this activation step or the stability of the active catalyst.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Reaction fails to initiate (no product formation) | 1. Incomplete Catalyst Activation: The Ni(II) precatalyst is not being reduced to the active Ni(0) species. | a. Check Reductant: Ensure your reducing agent (e.g., Zn, Mn powder) is active. If using an organometallic reagent (e.g., Grignard), ensure its quality and titer. The reduction is a stoichiometric reaction, so its success is paramount.[7] b. Increase Temperature: Gentle heating can sometimes overcome the activation energy for the reduction of the Ni(II) center.[7] |
| 2. Catalyst Poisoning: Trace impurities in the reagents or solvents are deactivating the catalyst. | a. Verify Reagent Purity: Ensure all substrates, solvents, and bases are anhydrous and degassed. Oxygen is a potent oxidant for the active Ni(0) catalyst.[7] b. Use High-Purity Precatalyst: Use only uniformly pale green Nickel(II) p-toluenesulfonate. | |
| Low Reaction Yield | 1. Poor Ligand Choice: The supporting ligand (e.g., phosphine) is not optimal for the specific transformation, leading to slow oxidative addition or reductive elimination. | a. Screen Ligands: Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand are critical for stabilizing the active catalyst and facilitating the catalytic cycle.[7][8] b. Optimize Ligand:Nickel Ratio: A 1:1 or 2:1 ligand-to-nickel ratio is a common starting point, but the optimal ratio can be substrate-dependent and should be screened. |
| 2. Incorrect Base: The base may be too weak or too strong, or it may be inhibiting the catalyst. | a. Screen Bases: Test a range of inorganic (e.g., K₃PO₄, Cs₂CO₃) and organic bases (e.g., DBU). The base's role, often in the transmetalation step of cross-coupling reactions, is highly specific to the reaction mechanism.[7] | |
| Formation of Side Products (e.g., Homocoupling) | 1. Slow Catalytic Turnover: If the desired cross-coupling is sluggish, side reactions can become competitive. | a. Increase Catalyst Loading: A higher concentration of the active catalyst can favor the desired bimolecular reaction pathway.[7] b. Adjust Temperature: Lowering the temperature may slow down side reactions more than the desired reaction. |
| 2. Catalyst Decomposition: The active Ni(0) catalyst is not stable under the reaction conditions. | a. Check Ligand Stability: The chosen ligand might be degrading. b. Ensure Inert Atmosphere: Re-verify that the reaction setup is strictly free of oxygen and moisture. |
Logical Flow for Troubleshooting a Failed Ni-Catalyzed Reaction
This decision tree can help systematically diagnose issues with a catalytic reaction using Nickel(II) p-toluenesulfonate.
Caption: A decision tree for systematically troubleshooting common issues in catalytic reactions.
Experimental Protocols
Protocol 1: Proper Storage of Nickel(II) p-toluenesulfonate
The causality behind this protocol is to minimize atmospheric exposure, primarily to moisture. Indefinite storage is possible if these conditions are met.[2]
-
Primary Container: Always keep the compound in its original, tightly sealed container.
-
Secondary Containment & Inert Atmosphere: Place the primary container inside a larger, sealed secondary container, such as a desiccator or a sealed bag. For optimal long-term storage, this secondary container should be housed inside a nitrogen- or argon-filled glovebox. If a glovebox is unavailable, flushing the secondary container with an inert gas before sealing is a viable alternative.
-
Environment: Store at room temperature in a dry, dark place. Avoid temperature cycling, which can cause pressure changes and compromise seals.
Protocol 2: Handling and Weighing under an Inert Atmosphere
This protocol is essential for maintaining the integrity of the compound and ensuring accurate measurements for your reaction.
Workflow Diagram:
Caption: Step-by-step workflow for accurately weighing Nickel(II) p-toluenesulfonate in a glovebox.
Detailed Steps:
-
Preparation: Move the sealed container of Nickel(II) p-toluenesulfonate, along with clean spatulas and a vial for weighing, into a glovebox antechamber.
-
Inert Environment: Cycle the antechamber as per the glovebox protocol to replace the air with an inert atmosphere (N₂ or Ar).
-
Transfer: Bring the items into the main glovebox chamber. Allow the items to sit for 10-15 minutes to ensure the atmosphere inside the container has equilibrated.
-
Weighing: On a balance inside the glovebox, tare your clean, dry vial. Carefully open the stock bottle of the nickel salt. Using a dedicated clean spatula, transfer the required amount to the vial.
-
Sealing: Immediately and securely cap the vial and the stock bottle. This is the most critical step to prevent atmospheric contamination of the bulk material.
-
Use: The weighed portion in the sealed vial can now be removed from the glovebox for use in your reaction setup, which should also be under an inert atmosphere (e.g., a Schlenk line).
References
-
Girolami, G. S., et al. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. Available at: [Link]
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Shutian, W., et al. (2017). Study on Synthesis and Characterization of Hexaquonickel(II) bis-p-toluenesulfonate. Asian Journal of Organic & Inorganic Chemistry, 3(2), 1-8. Available at: [Link]
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Shields, J. D., et al. (2014). A Broadly Applicable Strategy for Entry into Homogeneous Nickel(0) Catalysts from Air-Stable Nickel(II) Complexes. Organometallics, 33(7), 1525–1537. Available at: [Link]
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Harris, C. T., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(30), 10245-10251. Available at: [Link]
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Zhang, N., et al. (2015). Ion Association and Hydration in Aqueous Solutions of Nickel(II) and Cobalt(II) Sulfate. Journal of Solution Chemistry, 44, 1277–1294. Available at: [Link]
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An, D. K., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 84(21), 13363–13393. Available at: [Link]
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Evans, J., et al. (2003). Application of stopped flow techniques and energy dispersive EXAFS for investigation of the reactions of transition metal complexes in solution. Faraday Discussions, 122, 211-222. Available at: [Link]
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Čejka, J., et al. (2021). Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates. Chemical Communications, 57(32), 3939-3942. Available at: [Link]
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Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry, 1(5), 485-497. Available at: [Link]
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ResearchGate. Nickel-Catalyzed Heck Reaction of Cycloalkenes Using Aryl Sulfonates and Pivalates. Available at: [Link]
-
de la Piscina, P. R. (2021). Special Issue on Catalyst Deactivation and Regeneration. Catalysts, 11(7), 798. Available at: [Link]
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PubChem. Nickel(II) p-Toluenesulfonate Hexahydrate. Available at: [Link]
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Soutelo-Maria, A., et al. (2020). Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. Available at: [Link]
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Jarvo, E. R., et al. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 26(16), 4985. Available at: [Link]
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Soutelo-Maria, A., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. Available at: [Link]
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ResearchGate. Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331. Available at: [Link]
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US EPA. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Available at: [Link]
-
Bauer, F., & Lorenz, W. (1999). Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide. Chemosphere, 38(5), 1035-1047. Available at: [Link]
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West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 17(21), 5055-5059. Available at: [Link]
-
Al-Majdoub, Z. M., et al. (2021). High-Resolution 1H NMR Investigation of the Speciation Status of Nickel(II) and Copper(II) Ions in a Cell Culture Medium: Relevance to Their Toxicological Actions. Metabolites, 11(8), 526. Available at: [Link]
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Soutelo-Maria, A., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. Available at: [Link]
-
Saliby, M., et al. (2000). Two-Dimensional (1)H NMR Studies on Octahedral Nickel(II) Complexes. Inorganic Chemistry, 39(16), 3654-3660. Available at: [Link]
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Dolanbay, S. N., et al. (2023). Synthesis of the nickel(II) complexes bearing tetradentate thiosemicarbazone through Michael addition of n-alcohols. Experimental, theoretical characterization and antioxidant properties. New Journal of Chemistry, 47(3), 1347-1360. Available at: [Link]
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Hoyt, J. M., et al. (2021). Nickel binding enables isolation and reactivity of previously inaccessible 7-Aza-2,3-indolynes. Science, 374(6569), 863-868. Available at: [Link]
- Darensbourg, M. Y. (Ed.). (1998). Inorganic Syntheses, Volume 32. John Wiley & Sons, Inc.
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Chemdad. P-TOLUENESULFONIC ACID NICKEL SALT. Available at: [Link]
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Zhang, N., et al. (2015). Effect of Solvent Activity on Solute Association: The Formation of Aqueous Nickel(II) Chloride Complexes Studied by UV–Vis and EXAFS Spectroscopy. Journal of Solution Chemistry, 44(6), 1277-1294. Available at: [Link]
-
ResearchGate. Nickel(II) Acetylacetonate. Available at: [Link]
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Effect of base and solvent choice on Nickel(II) p-toluenesulfonate reactions
An official website of the United States government Here's how you know
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving Nickel(II) p-toluenesulfonate, Ni(OTs)₂. As a robust and cost-effective precatalyst, Ni(OTs)₂ is increasingly utilized in a variety of cross-coupling reactions. However, its successful application hinges on a nuanced understanding of the interplay between the base, solvent, and substrate. This guide is designed to provide direct, actionable answers to common challenges encountered in the lab, moving beyond simple protocols to explain the fundamental principles governing your reaction's success.
Frequently Asked Questions (FAQs): General Properties & Handling
Q1: What is Nickel(II) p-toluenesulfonate and why is it used as a precatalyst?
Nickel(II) p-toluenesulfonate, often found as a hexahydrate (₂), is an air-stable Ni(II) salt.[1][2] Its primary advantages are its stability under ambient conditions, which simplifies handling, and its solubility in a range of polar solvents.[3][4][5] In catalysis, it serves as a precatalyst, meaning it must be reduced in situ to the active Ni(0) species to enter the catalytic cycle. The p-toluenesulfonate (tosylate) anion is a weakly coordinating anion, which is beneficial as it is less likely to remain bound to the nickel center and inhibit catalysis compared to halides like chloride.[3]
Q2: My bottle of Ni(OTs)₂·6H₂O is a light green powder. Is the water of hydration a problem?
The hexahydrate form is the most common and is generally stable.[1][6] For most cross-coupling reactions that are run under anhydrous conditions, the small amount of water introduced by the precatalyst is often inconsequential, especially if the reaction involves reagents that would scavenge water anyway (e.g., Grignard reagents) or if anhydrous solvents and other reagents are used in large excess. However, for reactions highly sensitive to water, using an anhydrous form or drying the hexahydrate under vacuum may be necessary. The synthesis of the hexahydrate is a straightforward reaction between nickel(II) hydroxide and p-toluenesulfonic acid.[1][6]
Q3: What are the primary safety considerations when working with Nickel(II) p-toluenesulfonate?
Nickel(II) compounds are classified as carcinogens and may cause allergic skin reactions or respiratory difficulties upon inhalation.[7][8][9][10] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Dispose of waste according to your institution's hazardous waste protocols.[9]
Troubleshooting Guide: Reaction Failures & Low Yields
This section addresses the most common issues encountered during Ni(OTs)₂-catalyzed reactions. The following flowchart provides a high-level overview of a typical troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield Ni(II)-catalyzed reactions.
Q4: My reaction has not started, or the starting material is consumed very slowly. What's the first thing to check?
The most common culprit for a stalled nickel-catalyzed reaction is the failure to generate the active Ni(0) catalyst from the Ni(II) precatalyst. This reductive step is highly dependent on the reaction components.
-
Role of Reductant: In many cross-coupling reactions (e.g., Suzuki, Negishi), the organometallic reagent (organoboron, organozinc) or the base itself can facilitate this reduction. However, in other systems, such as reductive cross-electrophile couplings, a stoichiometric metallic reductant like zinc (Zn) or manganese (Mn) is required.[11]
-
Base and Solvent Influence: The choice of base and solvent creates the specific chemical environment needed for reduction. A strongly basic and coordinating solvent might be required to form a Ni(II) complex that is readily reduced.
-
Catalyst Poisoning: Ensure your reagents and solvents are pure and anhydrous (if required). Water and oxygen can interfere with the formation and stability of the highly reactive Ni(0) species. Substrates containing strongly coordinating functional groups (e.g., thiols, some amines) can also bind irreversibly to the nickel center and act as poisons.[12][13]
Q5: I'm observing significant byproduct formation, especially homocoupling of my organometallic reagent. How can I prevent this?
Homocoupling often points to an imbalance in the rates of the catalytic cycle steps. If transmetalation is slow relative to oxidative addition and reductive elimination of the homocoupled product, this side reaction will dominate.
-
Ligand Choice: The ligand's steric and electronic properties are paramount.[14][15][16][17][18] Bulky, electron-donating phosphine ligands can accelerate reductive elimination, but may slow down other steps. Screening ligands is often necessary.
-
Base Strength: The base can influence the speciation and reactivity of the organometallic partner. For instance, in Suzuki couplings, the base is crucial for the formation of the boronate species that participates in transmetalation. An inappropriate base can lead to degradation or unproductive pathways.
-
Solvent Effects: The solvent can mediate the stability of intermediates. A solvent that poorly solubilizes one of the coupling partners can lead to localized high concentrations and favor homocoupling.
Q6: My reaction is inconsistent between runs, despite using the same procedure. What are the likely variables?
Nickel catalysis is notoriously sensitive to subtle changes that may not affect more robust catalytic systems like palladium.
-
Atmosphere Control: Ni(0) and many Ni(I) intermediates are extremely sensitive to oxygen.[19][20] Ensure your inert atmosphere technique (glovebox or Schlenk line) is rigorous. Degas all solvents thoroughly.
-
Reagent Source and Purity: The purity of the Ni(OTs)₂, ligands, and substrates can vary between batches. Trace impurities can act as inhibitors. The age and quality of organometallic reagents are also critical.
-
Stirring and Heating: In heterogeneous mixtures (e.g., with an inorganic base like K₃PO₄), the stirring rate can affect reaction kinetics. Ensure consistent heating, as small temperature fluctuations can alter reaction rates and selectivity.
Deep Dive: The Critical Role of the Base
The base is not merely a proton scavenger; it is an active component in the catalytic cycle that can influence nearly every step. Its choice is critical for success.
Q7: How does the base participate in the catalytic cycle?
A base can play several distinct roles:
-
Activation of Pronucleophiles: In reactions like Suzuki, Heck, or C-N/C-O couplings, the base deprotonates the coupling partner (boronic acid to boronate, alcohol to alkoxide) to make it a more active nucleophile for transmetalation.
-
Facilitating Reductive Elimination: The base can coordinate to the nickel center or interact with ligands, altering the electronic properties of the complex to promote the final bond-forming reductive elimination step.
-
Regenerating the Catalyst: The base neutralizes the acid byproduct generated in the reaction, preventing catalyst protonation and deactivation.
-
Formation of Active Species: In some cases, bulky bases can form modified organometallic reagents that prevent unwanted side reactions.[21]
Q8: How do I select the right base? Should I use an inorganic, organic, or alkoxide base?
The optimal base depends heavily on the specific reaction, substrate, and solvent. There is no universal answer, but the following table provides a starting point for selection.
| Base Type | Examples | pKa (Conj. Acid) | Typical Solvents | Key Considerations & Applications |
| Inorganic Carbonates | K₃PO₄, Cs₂CO₃, K₂CO₃ | ~10.3 (for HCO₃⁻) | Toluene, Dioxane, DMF, NMP | Often used in Suzuki and Buchwald-Hartwig type couplings. Cs₂CO₃ is more soluble and often more effective than K-salts. Can be slow to dissolve, requiring higher temperatures. |
| Organic Amines | Et₃N, DBU, DIPEA | ~11 (Et₃NH⁺), ~13.5 (DBUH⁺) | THF, Toluene, CH₃CN | Generally weaker and more soluble. Trialkylamines can be effective in C-S couplings.[22][23] Often used in Heck reactions. Can sometimes act as ligands, inhibiting catalysis. |
| Alkoxides | NaOtBu, KOtBu, LHMDS | ~19 (t-BuOH) | THF, Toluene, Dioxane | Very strong bases. Essential for C-N and C-O couplings of less acidic amines and alcohols. Highly moisture-sensitive. Can promote side reactions like β-hydride elimination. |
| Phosphates | K₃PO₄ | ~12.3 (for HPO₄²⁻) | Toluene, Dioxane | A common and effective base for a wide range of Suzuki couplings. Its performance is often a benchmark for optimization. |
pKa values are approximate and vary with solvent.
Deep Dive: Navigating the Choice of Solvent
The solvent dictates the environment where catalysis occurs. Its properties—polarity, coordinating ability, and temperature range—are critical factors to consider.
Q9: What is the difference between coordinating and non-coordinating solvents in nickel catalysis?
This distinction is crucial for catalyst stability and reactivity.
-
Coordinating Solvents (e.g., THF, DMF, DMA, NMP, Acetonitrile): These solvents possess lone pairs (on oxygen or nitrogen) that can coordinate to the nickel center. This coordination can be beneficial, as it can stabilize reactive intermediates like Ni(0) and Ni(I), preventing aggregation and deactivation.[19][20] However, strong coordination can also be detrimental if the solvent outcompetes the substrate or ligand for a binding site on the nickel, thereby inhibiting the reaction.[24]
-
Non-Coordinating Solvents (e.g., Toluene, Dioxane, Hexane): These solvents interact much more weakly with the metal center. They are often preferred when substrate coordination is critical or when coordinating solvents are found to be inhibitory. However, catalyst solubility and stability can be lower in these solvents, sometimes requiring higher temperatures or more specialized ligands.
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Validation & Comparative
A Comparative Guide to the Characterization of Products from Nickel(II) p-Toluenesulfonate Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, cost-effective, and versatile catalysts is paramount. Nickel(II) p-toluenesulfonate, often denoted as Ni(OTs)₂, has emerged as a compelling catalyst, offering a unique reactivity profile that distinguishes it from other transition metal catalysts, particularly those based on palladium. This guide provides an in-depth technical comparison of the products derived from Ni(OTs)₂ catalysis, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Ascendancy of Nickel Catalysis: A Paradigm Shift
For decades, palladium has been the dominant force in cross-coupling reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation. However, the high cost and relative scarcity of palladium have driven the exploration of more earth-abundant and economical alternatives. Nickel, belonging to the same group in the periodic table, presents itself as a natural successor. Beyond its economic advantages, nickel exhibits distinct catalytic behaviors that open new avenues in synthesis.[1][2]
Nickel catalysts, including Ni(OTs)₂, possess the ability to activate traditionally unreactive electrophiles and can operate through diverse mechanistic pathways involving various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)).[3][4] This versatility allows for novel transformations and the construction of complex molecular architectures that may be challenging to achieve with palladium-based systems.
Performance in Action: The Biginelli Reaction
A notable application showcasing the efficacy of Nickel(II) p-toluenesulfonate is the Biginelli reaction, a one-pot multicomponent synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.
A study on the synthesis and catalytic properties of Nickel(II) p-toluenesulfonate demonstrated its high catalytic activity in this transformation.[5] The catalyst is prepared from p-toluenesulfonic acid and basic nickel(II) carbonate.[5]
In a comparative study of various Lewis acids for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones via the Biginelli reaction, nickel(II) chloride hexahydrate (NiCl₂·6H₂O) exhibited superior performance compared to other Lewis acids like CuCl₂·2H₂O and CoCl₂·6H₂O.[6][7][8] This highlights the general effectiveness of nickel-based Lewis acids in this specific transformation. While this study did not use Ni(OTs)₂ directly, it provides a strong indication of the potential of nickel salts as effective catalysts for this reaction.
Table 1: Comparison of Lewis Acid Catalysts in the Biginelli Reaction
| Catalyst | Yield (%) | Reference |
| NiCl₂·6H₂O | 50.3 | [6][7][8] |
| CuCl₂·2H₂O | 6.2 | [6][7][8] |
| CoCl₂·6H₂O | 0.7 | [6][7][8] |
This data underscores the superior catalytic activity of the nickel catalyst in this context. The enhanced yield suggests a more efficient catalytic cycle, potentially due to the favorable coordination of the nickel center with the reaction intermediates.
Experimental Protocol: Nickel-Catalyzed Biginelli Reaction (General)
The following is a general protocol for a Biginelli reaction using a nickel catalyst, based on established procedures.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Nickel(II) p-toluenesulfonate (or other nickel salt) (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea/thiourea, and the nickel catalyst.
-
Add ethanol as the solvent.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir for 15-20 minutes.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Cross-Coupling Reactions: The Nickel Advantage
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in drug discovery and materials science. While palladium has been the traditional catalyst of choice, nickel catalysts are gaining prominence due to their unique reactivity and ability to couple a wider range of substrates.[1]
Mechanistic Considerations: Why Nickel Excels
The catalytic cycle for nickel-catalyzed cross-coupling reactions is generally understood to involve oxidative addition, transmetalation, and reductive elimination, similar to palladium. However, the lower electronegativity and smaller atomic radius of nickel lead to different energetic profiles for these steps. Oxidative addition is often more facile with nickel, allowing for the activation of more challenging electrophiles like aryl chlorides.[9]
Furthermore, nickel catalysts can readily access Ni(I) and Ni(III) oxidation states, enabling radical pathways that are less common for palladium. This opens up new mechanistic possibilities and allows for unique bond formations.[2][10][11][12]
Caption: Generalized catalytic cycle for Nickel-catalyzed Suzuki-Miyaura coupling.
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling (General)
The following is a general protocol for a Suzuki-Miyaura coupling reaction using a nickel catalyst. While this protocol specifies a common nickel precatalyst, Ni(OTs)₂ can be explored as an alternative, potentially requiring optimization of reaction conditions.
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Nickel catalyst (e.g., NiCl₂(PPh₃)₂) (5 mol%)
-
Base (e.g., K₃PO₄) (2 mmol)
-
Solvent (e.g., Toluene or 2-Me-THF) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, arylboronic acid, nickel catalyst, and base to a dry reaction vessel.
-
Add the degassed solvent.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][13]
Characterization of Products: A Multi-Technique Approach
The unambiguous identification and characterization of the reaction products are crucial for validating the success of a catalytic transformation. A combination of spectroscopic and spectrometric techniques is typically employed.
Caption: A typical workflow for the characterization of synthetic products.
Table 2: Key Analytical Techniques for Product Characterization
| Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. Crucial for confirming the formation of new bonds and the overall structure of the product.[14][15][16][17][18] |
| Mass Spectrometry (MS) | Determines the molecular weight of the product and can provide information about its elemental composition (High-Resolution Mass Spectrometry - HRMS). Fragmentation patterns can further support structural assignments. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule, confirming the presence of expected moieties and the absence of starting material functional groups. |
| Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to monitor the progress of the reaction and to assess the purity of the final product. |
Example Characterization Data
For a hypothetical biaryl product from a Suzuki-Miyaura coupling, the following are representative spectroscopic data:
-
¹H NMR: Resonances in the aromatic region (typically δ 7-8 ppm) would show coupling patterns consistent with the desired biaryl structure. The integration of these signals would correspond to the number of protons on each aromatic ring.
-
¹³C NMR: The number of signals in the spectrum would correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of their electronic environment.
-
MS: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of the biaryl product.
Conclusion and Future Outlook
Nickel(II) p-toluenesulfonate and other nickel catalysts offer a powerful and cost-effective alternative to traditional palladium-based systems for a range of important organic transformations. Their unique reactivity, driven by diverse mechanistic pathways, enables the synthesis of complex molecules that are crucial for the pharmaceutical and materials science industries. A thorough characterization of the resulting products using a combination of modern analytical techniques is essential to validate the success of these catalytic methods. As research in this area continues, the development of even more efficient and selective nickel catalysts is anticipated, further expanding the synthetic chemist's toolbox and contributing to more sustainable chemical manufacturing.
References
- Song, Z., et al. (2021). Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. Journal of Chemical Research, 45(5-6), 481-486.
- West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 17(21), 5055-5059.
- Li, Y., et al. (2018). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Journal of Chemical Research, 42(10), 522-525.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
- NMR Spectroscopy Data. (n.d.). The Royal Society of Chemistry.
- Borau-Garcia, J. (2015).
- Ananikov, V. P. (2015). Nickel: The "Spirited" Younger Brother of Palladium.
- Correa, A., & Bolm, C. (2007). Nickel-catalyzed cross-coupling reactions of aryl chlorides.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). University of Rochester.
- Ge, S. (2022). Mechanistic insights into photochemical nickel-catalyzed cross-couplings enabled by energy transfer.
- Zhang, P., Le, C., & MacMillan, D. W. (2016). A mechanistic evaluation of photoredox-nickel dual catalysis: C(sp3)–C(sp2) cross-coupling of secondary alkyl bromides. Journal of the American Chemical Society, 138(26), 8084-8087.
- Zuo, Z., et al. (2014). A general, modular, and convergent synthesis of 1,2-disubstituted alkenes via nickel-catalyzed reductive cross-coupling of two electrophiles. Journal of the American Chemical Society, 136(11), 4249-4252.
- Reddit. (2020).
- Li, Y., et al. (2018). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Science and Technology of Engineering, Chemistry and Environmental Protection.
- A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular C
- Reactivity of Nickel Complexes Bearing P(C=X)P Ligands (X = O, N) Toward Diazoalkanes: Evidence for Phosphorus Ylide Intermedi. (2024). DSpace@MIT.
- Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry.
- The ¹H NMR spectra of the reaction solution. (n.d.).
- Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles. (2023). Journal of the American Chemical Society, 145(27), 14705-14715.
- Li, Y., et al. (2018). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Journal of Chemical Research, 42(10), 522-525.
- A Comparative Guide to Nickel(0) Precatalysts in Cross-Coupling Reactions. (2025). Benchchem.
- Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024). Molecules, 29(16), 3785.
- Comparing Nickel- and Palladium-Catalyzed Heck Reactions. (2011). Organometallics, 30(20), 5445-5452.
- Effects of the solvent on the yield of the model Biginelli reaction. (n.d.).
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A Senior Application Scientist's Guide to 1H NMR Analysis of Suzuki Coupling Products Catalyzed by Nickel(II) p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, fundamental scaffolds in pharmaceuticals and functional materials. While palladium has long been the dominant catalyst, the economic and environmental advantages of nickel catalysis are compelling. This guide provides an in-depth analysis of the ¹H NMR spectroscopic characterization of Suzuki coupling products, with a specific focus on reactions catalyzed by the cost-effective and versatile Nickel(II) p-toluenesulfonate. We will delve into the nuances of interpreting ¹H NMR spectra of crude and purified reaction mixtures, troubleshooting common issues, and comparing the spectral data with those obtained from traditional palladium-catalyzed systems.
The Rationale for Nickel(II) p-toluenesulfonate in Suzuki Coupling
The choice of catalyst is paramount in directing the efficiency and selectivity of a Suzuki coupling. Nickel(II) p-toluenesulfonate offers several advantages:
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium, making it an attractive alternative for large-scale syntheses.
-
Unique Reactivity: Nickel catalysts can sometimes offer different or complementary reactivity compared to palladium, particularly in the activation of challenging substrates like aryl chlorides.
-
Air and Moisture Tolerance: While many nickel(0) catalysts are air-sensitive, Ni(II) precatalysts like Nickel(II) p-toluenesulfonate are often more stable and easier to handle on the benchtop.
The p-toluenesulfonate (tosylate) counter-ion is generally considered a weakly coordinating anion, which can be beneficial for catalytic activity by allowing for easier substrate access to the nickel center.
Interpreting the ¹H NMR Spectrum of a Crude Suzuki Reaction Mixture
The ¹H NMR spectrum of a crude reaction mixture is a rich source of information, providing insights into conversion, purity, and the presence of byproducts. A typical spectrum will display signals from the desired biaryl product, unreacted starting materials, catalyst residues, and reaction byproducts.
Identifying the Desired Biaryl Product:
The aromatic region (typically 6.5-8.5 ppm) is of primary interest. The formation of the new C-C bond in the biaryl product leads to characteristic changes in the chemical shifts and coupling patterns of the aromatic protons compared to the starting aryl halides and boronic acids. For a successful reaction, one would expect to see a new set of aromatic signals corresponding to the coupled product.
Spotting Unreacted Starting Materials:
Careful comparison with the ¹H NMR spectra of the starting aryl halide and boronic acid is essential to determine the extent of the reaction. The persistence of signals from the starting materials indicates incomplete conversion.
The Signature of the Catalyst: The p-Toluenesulfonate Anion:
Even after workup, traces of the catalyst or its derivatives may remain. The p-toluenesulfonate anion has a distinct ¹H NMR signature:
-
A pair of doublets in the aromatic region (typically around 7.1-7.8 ppm) corresponding to the four aromatic protons.
-
A singlet for the methyl group (around 2.3-2.4 ppm).
The presence of these signals in your crude spectrum can be a useful diagnostic tool. For example, the spectrum of p-toluenesulfonic acid in DMSO-d6 shows aromatic protons at approximately 7.53 and 7.17 ppm, and a methyl singlet at 2.30 ppm.[1]
The Challenge of Paramagnetism: The Influence of Residual Ni(II):
A significant challenge in the ¹H NMR analysis of reactions using nickel catalysts is the potential for paramagnetic line broadening.[2] Ni(II) is a paramagnetic species, and its presence, even in small amounts, can cause significant broadening and distortion of nearby proton signals.[3][4][5][6] This can make the spectrum difficult to interpret, sometimes obscuring product signals entirely.
Troubleshooting Paramagnetic Broadening:
-
Purification: The most effective way to eliminate paramagnetic broadening is to purify the product through column chromatography or recrystallization to remove the nickel species.
-
Use of a Strong Chelating Agent: In some cases, adding a strong chelating agent like EDTA to the NMR tube can sequester the paramagnetic Ni(II) ions, leading to sharper signals. However, this can introduce new signals into the spectrum.
-
Quantitative Analysis of Crude Mixtures: For quantitative analysis of crude reaction mixtures where paramagnetic broadening is an issue, using an internal standard and focusing on well-resolved signals is crucial.[7] In some cases, ¹⁹F NMR can be a valuable tool if a fluorine-containing starting material or product is involved, as it is less susceptible to paramagnetic effects.
Common Byproducts in Ni-Catalyzed Suzuki Coupling and Their ¹H NMR Signatures
Like all chemical reactions, Suzuki couplings are not always perfectly clean. Understanding the common byproducts and their characteristic ¹H NMR signals is key to optimizing reaction conditions.
-
Homocoupling of the Aryl Halide: This results in a symmetrical biaryl derived from the starting aryl halide. The ¹H NMR spectrum will show a simpler set of aromatic signals than the desired unsymmetrical biaryl product.
-
Homocoupling of the Boronic Acid: This forms a symmetrical biaryl from the boronic acid starting material. Again, the symmetry of the product will be reflected in a simpler ¹H NMR spectrum.
-
Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of the corresponding arene. This will appear as a new, often simple, set of aromatic signals.
-
Dehalogenation: The starting aryl halide can be reduced to the corresponding arene.
The prevalence of these byproducts can be influenced by the choice of catalyst. For instance, some studies suggest that nickel catalysts may be more prone to promoting homocoupling reactions compared to palladium catalysts under certain conditions.[8]
Comparison with Palladium-Catalyzed Suzuki Coupling: A ¹H NMR Perspective
While both nickel and palladium effectively catalyze the Suzuki coupling, there are some key differences that can be observed in the ¹H NMR analysis of the reaction mixtures.
| Feature | Nickel(II) p-toluenesulfonate Catalysis | Palladium Catalysis |
| Catalyst Residue | Signals from the p-toluenesulfonate anion may be present. | Signals from phosphine ligands (if used) are often observed in the crude ¹H NMR (complex multiplets in the aromatic and aliphatic regions). |
| Paramagnetic Effects | Significant line broadening is a common issue due to the paramagnetic nature of Ni(II).[2][4][5][6] | Diamagnetic Pd(0) and Pd(II) species do not cause paramagnetic broadening. Spectra of crude mixtures are generally sharper. |
| Byproducts | May show a higher propensity for homocoupling byproducts under certain conditions. | Generally considered to be very selective, though byproducts can still form. |
Experimental Protocols
General Procedure for Ni(II) p-toluenesulfonate Catalyzed Suzuki Coupling:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and Nickel(II) p-toluenesulfonate (0.05 mmol, 5 mol%).
-
Add a degassed solvent (e.g., toluene, dioxane, or THF, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Sample Preparation for ¹H NMR Analysis:
-
Crude Sample: Dissolve a small amount of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution through a small plug of cotton wool in a Pasteur pipette to remove any insoluble material before transferring to the NMR tube.
-
Purified Sample: Dissolve the purified product in a deuterated solvent.
Visualizing the Workflow
Caption: Workflow for Suzuki coupling and subsequent ¹H NMR analysis.
Conclusion
The use of Nickel(II) p-toluenesulfonate as a catalyst for Suzuki coupling presents a viable and economical alternative to traditional palladium systems. A thorough understanding of ¹H NMR spectroscopy is indispensable for the successful implementation of this methodology. By carefully analyzing the crude reaction spectrum, researchers can gain valuable insights into reaction progress and identify potential issues such as byproduct formation and paramagnetic line broadening. This guide provides a framework for the confident application of ¹H NMR in the analysis of nickel-catalyzed Suzuki coupling products, empowering chemists to optimize their reactions and accelerate the discovery of novel molecules.
References
-
Garg, N. K., & co-workers. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(18), 4742–4745. [Link]
-
NMR Wiki. (2011). About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. Retrieved from [Link]
-
Suslick, K. S. (2012). Paramagnetic NMR. Retrieved from [Link]
-
American Chemical Society. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. [Link]
-
Marquette University. (1996). Two-Dimensional 1H NMR Studies on Octahedral Nickel(II) Complexes. e-Publications@Marquette. [Link]
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Squarespace. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Toluenesulfonic acid. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). d3ma00823a1.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the crude reaction mixture resulting from.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. PMC. Retrieved from [Link]
-
LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
American Chemical Society. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
SciSpace. (n.d.). 1H NMR studies of nickel(II) complexes bound to oligonucleotides: a novel technique for distinguishing the binding locations of. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Resolution 1H NMR Investigation of the Speciation Status of Nickel(II) and Copper(II) Ions in a Cell Culture Medium: Relevance to Their Toxicological Actions. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Coupling Catalyzed by a Ni(II) PNP Pincer Complex: Scope and Mechanistic Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum chemical study of p-toluenesulfonic acid, p-toluenesulfonate anion and the water-p-toluenesulfonic acid complex. Comparison with experimental spectroscopic data. Retrieved from [Link]
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A Senior Application Scientist's Guide to GC-MS Analysis of Polymers Synthesized with Nickel(II) p-toluenesulfonate
For researchers, scientists, and drug development professionals navigating the complex world of polymer characterization, this guide offers an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing polymers synthesized using Nickel(II) p-toluenesulfonate. We will delve into the nuances of this analytical technique, comparing its application to polymers created with other catalyst systems and providing the supporting experimental rationale for our methodologies.
The Challenge of Polymer Characterization and the Power of Pyrolysis-GC-MS
Polymers, by their very nature, are complex macromolecules. Their analysis is often complicated by their low volatility and insolubility, making direct injection into a GC-MS system impossible. This is where Pyrolysis-GC-MS (Py-GC-MS) emerges as an indispensable tool. By rapidly heating the polymer in an inert atmosphere, we break it down into smaller, volatile fragments, known as pyrolysates.[1] This collection of fragments creates a unique "fingerprint" of the original polymer, allowing us to elucidate its structure and composition.[2]
The choice of catalyst during polymerization significantly influences the polymer's microstructure, including branching, molecular weight distribution, and end-group functionality. These subtle structural variations, in turn, affect the final material's properties. Consequently, a robust analytical technique is required to discern these differences. This guide will focus on polymers synthesized using Nickel(II) p-toluenesulfonate and compare their analytical signatures to those produced with more traditional Ziegler-Natta catalysts.
Experimental Workflow: A Step-by-Step Protocol for Py-GC-MS Analysis
The following protocol is designed to be a self-validating system, ensuring technical accuracy and reproducibility.
1. Sample Preparation:
-
Rationale: Minimal sample preparation is a key advantage of Py-GC-MS, reducing the risk of contamination or alteration of the sample.[3]
-
Procedure:
-
Obtain a representative solid sample of the polymer (approximately 0.1-0.5 mg).
-
If the polymer is a film or a larger piece, use a clean scalpel to excise a small portion.
-
Accurately weigh the sample using a microbalance.
-
Place the sample into a clean, inert pyrolysis sample cup (e.g., stainless steel or quartz).
-
2. Multi-Shot Pyrolysis-GC-MS Analysis:
-
Rationale: A multi-shot approach allows for the differentiation of volatile additives from the polymer backbone's degradation products. The first, lower-temperature stage acts as a thermal desorption step, while the second, high-temperature stage induces pyrolysis of the polymer matrix.[4][5]
-
Instrumentation: A pyrolysis unit coupled to a GC-MS system is required.
Caption: Multi-shot Py-GC-MS experimental workflow.
-
Thermal Desorption (Shot 1):
-
Pyrolysis Temperature: 300°C
-
Hold Time: 30 seconds
-
GC Inlet Temperature: 280°C
-
Split Ratio: 20:1
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Oven Program: 40°C (hold 2 min), ramp to 300°C at 15°C/min, hold for 10 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Mass Range: m/z 40-600
-
-
Pyrolysis (Shot 2):
-
Pyrolysis Temperature: 600°C
-
Hold Time: 15 seconds
-
GC-MS parameters: Same as Thermal Desorption.
-
Comparative Analysis: Nickel(II) p-toluenesulfonate vs. Ziegler-Natta Catalysts
The choice of catalyst leaves a distinct imprint on the polymer's architecture, which is then revealed in the Py-GC-MS analysis. While traditional Ziegler-Natta catalysts often produce a broader range of polymer chains with less control over monomer distribution, late transition metal catalysts like those based on nickel can offer more defined microstructures.[6]
Expected Pyrolysis Products of Polyethylene:
The pyrolysis of polyethylene typically yields a characteristic triplet of peaks for each carbon number: n-alkanes, α-alkenes, and α,ω-alkanedienes.[1] The relative intensities of these triplets and the presence of other branched hydrocarbons can provide insights into the polymer's structure.
| Catalyst System | Expected Polymer Microstructure | Anticipated Py-GC-MS Observations | Potential for Additive Detection |
| Nickel(II) p-toluenesulfonate | More linear chains, potentially with specific end-groups derived from the catalyst or co-catalyst. | Cleaner pyrogram with a more regular distribution of alkane/alkene/alkadiene triplets. Potential for unique marker compounds related to the p-toluenesulfonate ligand at lower pyrolysis temperatures or in the thermal desorption stage. | High sensitivity for detecting additives like antioxidants (e.g., those containing sulfonyl groups) in the thermal desorption stage.[7] |
| Ziegler-Natta | Broader molecular weight distribution, more short-chain branching.[6] | More complex pyrogram with a higher abundance of branched pyrolysates in addition to the linear triplets. | Good sensitivity for common additives, though a more complex polymer pyrogram might lead to co-elution. |
Data Presentation:
The data obtained from the GC-MS analysis is a chromatogram showing the separation of pyrolysates over time, with the mass spectrometer providing identification of each peak.
Caption: Logical flow for the interpretation of Py-GC-MS data.
Interpreting the Data: From Pyrogram to Polymer Structure
The pyrogram of a polyethylene sample synthesized with a Nickel(II) p-toluenesulfonate catalyst is expected to show a "cleaner" pattern of the characteristic alkane, alkene, and diene triplets compared to a Ziegler-Natta polymer. This is due to the likelihood of a more linear and uniform polymer structure.
A key area of investigation would be the thermal desorption stage. Any catalyst fragments or derivatives of the p-toluenesulfonate ligand that are not incorporated into the main polymer chain but remain as residues may be detected here. For instance, the presence of sulfur-containing compounds could be a direct indicator of catalyst residues.
In contrast, the pyrogram of a Ziegler-Natta polyethylene would likely exhibit a more complex baseline and a greater number of smaller, unresolved peaks between the main triplets, indicative of a higher degree of short-chain branching.[8]
Alternative Analytical Techniques: A Comparative Overview
While Py-GC-MS is a powerful tool, a comprehensive characterization of polymers often involves a multi-technique approach.
| Technique | Principle | Information Gained | Comparison to Py-GC-MS |
| Fourier Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation to identify functional groups. | Provides a "fingerprint" of the polymer and can identify major components and additives. | Faster and non-destructive, but less sensitive for trace components and subtle structural differences.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Elucidates polymer tacticity, branching, and monomer sequencing. | Provides more detailed structural information than Py-GC-MS but is generally less sensitive and requires the polymer to be soluble. |
| Gel Permeation Chromatography (GPC) | Separates polymers based on their size in solution. | Determines molecular weight and molecular weight distribution. | Provides information on the overall size distribution, which is complementary to the structural information from Py-GC-MS. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. | Determines thermal transitions such as melting point and glass transition temperature. | Provides information on the thermal properties of the bulk material, whereas Py-GC-MS analyzes the degradation products. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Determines the thermal stability and decomposition profile of the polymer.[10] | TGA provides information on when the polymer degrades, while Py-GC-MS identifies what it degrades into. |
Conclusion
Py-GC-MS is a highly effective technique for the detailed characterization of polymers that are otherwise difficult to analyze. For polymers synthesized using Nickel(II) p-toluenesulfonate, this method offers a unique window into the polymer's microstructure and can potentially identify catalyst-related end-groups or residues. By comparing the resulting pyrograms to those of polymers synthesized with other catalysts, such as the more traditional Ziegler-Natta systems, researchers can gain valuable insights into the structure-property relationships of their materials. The multi-shot approach further enhances the power of this technique by allowing for the separate analysis of volatile additives and the polymer backbone. When used in conjunction with other analytical methods, Py-GC-MS provides a comprehensive understanding of complex polymer systems, empowering researchers in their development of novel materials.
References
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Archimer. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Retrieved from [Link]
-
PubMed. (2015). Pyrolysis-gas chromatography-isotope ratio mass spectrometry of polyethylene. Retrieved from [Link]
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IntechOpen. (2012). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. Retrieved from [Link]
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ResearchGate. (2010). Thermal and thermo-catalytic degradation of polyolefins as a simple and efficient method of landfill clearing. Retrieved from [Link]
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PubMed. (2008). LC-MS and GC-MS metabolite profiling of nickel(II) complexes in the latex of the nickel-hyperaccumulating tree Sebertia acuminata and identification of methylated aldaric acid as a new nickel(II) ligand. Retrieved from [Link]
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Shimadzu. (n.d.). Detailed Analysis of an Unknown Polymer Using the Py-GC/MS System with Polymer Additives and F-Search. Retrieved from [Link]
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MDPI. (2015). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Retrieved from [Link]
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UQ eSpace. (2022). Extraction and Pyrolysis-GC-MS analysis of polyethylene in samples with medium to high lipid content. Retrieved from [Link]
- Google Patents. (n.d.). Thermal degradation of polyolefins.
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IntechOpen. (2022). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Retrieved from [Link]
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PMC. (2019). Current Advances in Biodegradation of Polyolefins. Retrieved from [Link]
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JSB. (n.d.). ANALYSIS OF POLYETHYLENE BY PYROLYSIS-GC×GC-MS. Retrieved from [Link]
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MDPI. (2019). Pyrolysis Products Distribution of Enzymatic Hydrolysis Lignin with/without Steam Explosion Treatment by Py-GC/MS. Retrieved from [Link]
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ResearchGate. (2001). Catalytic degradation of polyolefins. Retrieved from [Link]
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Pressure Sensitive Tape Council. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Retrieved from [Link]
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UQ eSpace. (2022). Extraction and pyrolysis-GC-MS analysis of polyethylene in samples with medium to high lipid content. Retrieved from [Link]
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Chromatography Online. (2007). On-line SEC–Py-GC–MS for the Automated Comprehensive Characterization of Copolymers. Retrieved from [Link]
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MDPI. (2021). Thermal Degradation Kinetics and Modeling Study of Ultra High Molecular Weight Polyethylene (UHMWP)/Graphene Nanocomposite. Retrieved from [Link]
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Semantic Scholar. (2022). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Retrieved from [Link]
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S4Science. (n.d.). A Practical Applications Guide for Analytical Pyrolysis - GC/MS. Retrieved from [Link]
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A Comparative Guide to Nickel(II) p-toluenesulfonate and Palladium Catalysts for Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] For decades, palladium has been the undisputed champion in this domain, with a vast arsenal of well-developed catalysts and ligands.[3][4] However, the high cost and relative scarcity of palladium have spurred the exploration of more sustainable and economical alternatives.[1][5] Enter nickel, a more earth-abundant and significantly cheaper first-row transition metal that has emerged as a powerful contender.[4][5]
This guide provides an in-depth, objective comparison of a specific nickel catalyst, Nickel(II) p-toluenesulfonate (Ni(OTs)₂), with commonly used palladium catalysts for the Suzuki coupling reaction. We will delve into the mechanistic nuances, performance differences, and practical considerations of each system, supported by experimental data, to empower you in making informed decisions for your synthetic challenges.
Mechanistic Underpinnings: A Tale of Two Metals
At its core, the Suzuki-Miyaura coupling, whether catalyzed by nickel or palladium, proceeds through a similar catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] However, the subtle electronic and steric differences between nickel and palladium lead to distinct mechanistic pathways and reactivity profiles.
The Palladium Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed Suzuki coupling involves the following steps:
-
Oxidative Addition: A low-valent Pd(0) species undergoes oxidative addition to the organohalide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for Palladium-catalyzed Suzuki coupling.
The Nickel Catalytic Cycle: Similar Steps, Different Behavior
Nickel follows a catalytic cycle analogous to palladium. However, several key differences in its properties influence its reactivity:
-
Oxidation States: Nickel can readily access Ni(I) and Ni(III) oxidation states, which can open up alternative mechanistic pathways.[8]
-
Redox Potential: Nickel's lower redox potential facilitates the oxidative addition of more challenging electrophiles, such as aryl chlorides.[1]
-
Ligand Effects: The nature of the ligand has a profound impact on the stereoselectivity and efficiency of nickel-catalyzed couplings.[7]
Caption: Generalized catalytic cycle for Nickel-catalyzed Suzuki coupling.
Head-to-Head Performance Comparison: Ni(OTs)₂ vs. Palladium Catalysts
To provide a practical comparison, we will consider the Suzuki coupling of 4-chloroanisole with phenylboronic acid as a model reaction. This transformation is particularly relevant as aryl chlorides are often challenging substrates for palladium catalysts.
| Parameter | Nickel(II) p-toluenesulfonate | Palladium Catalyst (e.g., Pd(OAc)₂) |
| Catalyst Precursor | Ni(OTs)₂·6H₂O[9][10][11] | Pd(OAc)₂ |
| Typical Ligand | PCy₃ (Tricyclohexylphosphine)[7] | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Catalyst Loading | 3-10 mol%[7] | 0.5-2 mol%[12][13][14] |
| Reaction Temperature | 70-120 °C[7][15] | Room Temperature to 110 °C[12][13][14][16][17] |
| Reaction Time | 6-24 hours[7] | 1-24 hours[12][13][14][16][17] |
| Yield for 4-chloroanisole | Good to Excellent[7] | Moderate to High, highly dependent on ligand and conditions[12][13][14] |
| Cost | Significantly lower | High |
| Air/Moisture Stability | Precatalyst is relatively air-stable[18] | Precatalysts vary, many are air-stable |
| Substrate Scope | Effective for aryl chlorides and tosylates[7] | Broad, but can be challenging for aryl chlorides |
| Functional Group Tolerance | Generally good, but can be sensitive to certain groups[8] | Very broad and well-established |
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the Suzuki coupling of 4-chloroanisole and phenylboronic acid using both nickel and palladium catalytic systems.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Nickel-Catalyzed Suzuki Coupling
This protocol is adapted from a general procedure for the nickel-catalyzed Suzuki coupling of phenols enabled by SuFEx of tosyl fluoride, which proceeds through an in-situ generated aryl tosylate.[7]
Materials:
-
4-chloroanisole (1.0 mmol)
-
Phenylboronic acid (1.3 mmol)
-
Nickel(II) p-toluenesulfonate hexahydrate (Ni(OTs)₂·6H₂O) (3 mol%, 0.03 mmol)
-
Tricyclohexylphosphine (PCy₃) (6 mol%, 0.06 mmol)
-
Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O) (5.0 mmol)
-
Tetrahydrofuran (THF) (4.0 mL)
-
Water (1.0 mL)
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloroanisole, phenylboronic acid, Ni(OTs)₂·6H₂O, PCy₃, and K₃PO₄·3H₂O.
-
Seal the flask and evacuate and backfill with nitrogen three times.
-
Add THF and water via syringe.
-
Place the flask in a preheated oil bath at 70 °C and stir for the required reaction time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki Coupling
This protocol is a general representation based on literature procedures for the palladium-catalyzed coupling of aryl chlorides.[12][13][14]
Materials:
-
4-chloroanisole (0.5 mmol)
-
Phenylboronic acid (0.55 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
SPhos (1.0 mol%)
-
Potassium carbonate (K₂CO₃) (0.55 mmol)
-
Ethanol (1 mL)
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the vial and evacuate and backfill with nitrogen three times.
-
Add a solution of 4-chloroanisole in ethanol, followed by a solution of phenylboronic acid in ethanol.
-
Place the vial in a preheated block at 40 °C and stir for the required reaction time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Inert Atmosphere: Both nickel(0) and palladium(0), the active catalytic species, are sensitive to oxidation by air. Therefore, performing the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst deactivation.
-
Base: The base plays a critical role in the transmetalation step. It activates the organoboron species, facilitating the transfer of the organic group to the metal center. The choice of base can significantly impact the reaction efficiency.
-
Ligand: The phosphine ligand stabilizes the metal center, influences its reactivity, and can prevent catalyst decomposition. Bulky, electron-rich ligands like PCy₃ and SPhos are often effective for challenging couplings.
-
Solvent: The solvent choice affects the solubility of the reagents and the reaction kinetics. A mixture of an organic solvent and water is often beneficial for Suzuki couplings.
Trustworthiness: A Self-Validating System
The protocols described are based on established and peer-reviewed methodologies. The progress of the reaction can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Consistent and reproducible results, in line with reported yields for similar substrates, will validate the experimental setup.
Conclusion: Choosing the Right Tool for the Job
The choice between Nickel(II) p-toluenesulfonate and a palladium catalyst for Suzuki coupling is not a matter of one being definitively superior to the other, but rather selecting the most appropriate tool for the specific synthetic task at hand.
Palladium catalysts remain the gold standard for their broad applicability, high turnover numbers, and the extensive library of ligands available for fine-tuning reactivity.[3][4] They are often the first choice for routine Suzuki couplings, especially when dealing with sensitive functional groups.
Nickel(II) p-toluenesulfonate , on the other hand, presents a compelling and cost-effective alternative, particularly for the coupling of challenging electrophiles like aryl chlorides and tosylates.[7] Its use aligns with the principles of green chemistry by utilizing a more abundant and less expensive metal.[4][5] While it may sometimes require higher catalyst loadings and temperatures, the economic and environmental benefits can be substantial, especially on an industrial scale.
Ultimately, the decision rests on a careful consideration of factors including substrate scope, cost, desired reaction conditions, and the overall goals of the synthetic campaign. As research into nickel catalysis continues to flourish, we can expect the development of even more efficient and versatile nickel-based systems, further expanding the synthetic chemist's toolkit.
References
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Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). Retrieved from [Link]
-
West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 17(20), 5055-5059. [Link]
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West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. [Link]
-
West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. [Link]
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Wang, Z., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 589. [Link]
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Cooper, A. K., Burton, P. M., & Nelson, D. J. (2020). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]
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Jolliffe, J. D., Armstrong, R. J., & Smith, M. D. (2017). Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation. Nature chemistry, 9(6), 558-562. [Link]
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West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. SciSpace. [Link]
-
Li, H., et al. (2019). Suzuki coupling of 4-chloroanisole with phenylboronic acid.a. ResearchGate. [Link]
-
Tan, B., et al. (2025). Atroposelective Construction of Biaryls Enabled by a Ni(II)-Catalyzed Aerobic Oxidation Strategy. ACS Central Science. [Link]
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Cornella, J., & Martin, R. (2016). Decarbonylative thioetherification by nickel catalysis using air- and moisture-stable nickel precatalysts. Chemical Communications. [Link]
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Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(24), 6258-6261. [Link]
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Reddy, K. S. K., et al. (2016). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. ResearchGate. [Link]
- Application of nickel catalyst in suzuki-miyaura coupling reaction. (2010).
-
Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. ResearchGate. [Link]
-
Len, C. (2020). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. ResearchGate. [Link]
-
Fagnou, K., et al. (2007). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Journal of the American Chemical Society, 129(41), 12494-12499. [Link]
-
Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. (2018). The Royal Society of Chemistry. [Link]
-
Hu, X.-P., et al. (2013). Enantioselective Synthesis of Axially Chiral Multifunctionalized Biaryls via Asymmetric Suzuki–Miyaura Coupling. Organic Letters, 15(17), 4494-4497. [Link]
-
Len, C., & Luque, R. (2020). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. ResearchGate. [Link]
-
Reaction condition optimization for coupling of 4-chloroanisole with phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Liu, X., et al. (2017). Study on Synthesis and Characterization of Hexaquonickel(II) bis-p-toluenesulfonate. IOP Conference Series: Earth and Environmental Science, 81, 012139. [Link]
-
Song, Z., et al. (2021). Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. Chinese Journal of Structural Chemistry, 40(5), 629-634. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Heriot-Watt Research Portal. [Link]
-
Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... (n.d.). ResearchGate. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]
-
Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. (2023). MDPI. [Link]
-
Nelson, D. (2022, March 19). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. [Link]
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The Unseen Influencer: A Comparative Guide to Nickel(II) p-Toluenesulfonate in Catalysis
A Senior Application Scientist's Perspective on Optimizing Nickel-Catalyzed Reactions
In the landscape of transition metal catalysis, nickel has carved out a significant niche as a cost-effective and versatile alternative to precious metals like palladium.[1] Its rich redox chemistry and ability to catalyze a broad spectrum of transformations have made it an indispensable tool for synthetic chemists in academia and industry. However, the performance of a nickel catalyst is not solely dictated by the metal center and its ligand sphere; the often-overlooked counter-ion can play a pivotal role in modulating reactivity, selectivity, and overall efficiency. This guide provides an in-depth comparison of Nickel(II) p-toluenesulfonate (Ni(OTs)₂) with other common nickel salts, offering experimental insights and mechanistic rationale to aid researchers in catalyst selection and reaction optimization.
The Decisive Role of the Counter-Anion in Nickel Catalysis
The identity of the anion associated with the Ni(II) precatalyst can profoundly impact the catalytic cycle. The anion's coordinating ability, steric bulk, and Lewis basicity can influence key elementary steps, including the initial reduction of Ni(II) to the active Ni(0) species, oxidative addition, transmetalation, and reductive elimination.[2]
Halide anions (Cl⁻, Br⁻) are strongly coordinating and can sometimes hinder the formation of the active catalytic species or slow down key steps in the catalytic cycle. Acetate (OAc⁻) and acetylacetonate (acac⁻), while offering good solubility, can also exhibit strong coordination to the nickel center. In contrast, weakly coordinating anions, such as p-toluenesulfonate (tosylate, OTs⁻), are thought to be more labile, potentially leading to a more accessible and reactive nickel center. This lability can facilitate the generation of the active Ni(0) catalyst and promote substrate coordination, ultimately accelerating the overall reaction rate.
Performance in Action: A Comparative Overview
While direct head-to-head comparative studies across a wide range of reactions are not always readily available in the literature, we can synthesize existing data and mechanistic understanding to draw meaningful comparisons.
Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While numerous nickel salts can catalyze this transformation, the choice of the anion can be critical.
| Nickel Salt | Typical Performance Characteristics | Putative Role of the Anion |
| NiCl₂ | Often requires higher temperatures and longer reaction times. Can be effective with robust ligand systems.[3] | Strong coordination of chloride can hinder the reduction of Ni(II) to Ni(0) and slow down transmetalation. |
| Ni(OAc)₂ | Generally shows moderate activity. The acetate can act as an internal base in some cases. | Acetate is a moderately coordinating anion. Its basicity can be beneficial in certain contexts but may also lead to side reactions. |
| Ni(acac)₂ | Good solubility in organic solvents and often used as a reliable precatalyst. | The bidentate acetylacetonate ligand provides stability but must be displaced for the catalytic cycle to proceed. |
| Ni(OTs)₂ | Expected to exhibit high activity, potentially allowing for lower catalyst loadings and milder reaction conditions. | The weakly coordinating tosylate anion is more easily displaced, facilitating the formation of the active Ni(0) species and subsequent catalytic steps.[4] |
Experimental Insight: A study on the Suzuki-Miyaura reaction comparing various dppf-supported nickel precatalysts in different oxidation states (0, I, and II) highlighted the complexity of the active species in solution.[5][6] While not a direct comparison of different Ni(II) salts, the research underscores that the initial precatalyst undergoes significant transformations to generate the catalytically active species, a process that is undoubtedly influenced by the nature of the counter-ion.
The Biginelli Reaction: A Case Study for Ni(OTs)₂
The Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones, serves as an excellent example of the catalytic prowess of Nickel(II) p-toluenesulfonate. A study by Song et al. demonstrated that ₂ is a highly effective catalyst for this transformation.[7]
| Catalyst | Yield (%) | Reaction Time (h) |
| ₂ | 92 | 3 |
| Control (no catalyst) | < 10 | 12 |
Data synthesized from Song, Z., et al. (2021).[7]
The high catalytic activity of Nickel(II) p-toluenesulfonate in this reaction can be attributed to the Lewis acidity of the nickel center, which is enhanced by the weakly coordinating nature of the tosylate anions. This allows for efficient activation of the carbonyl and imine intermediates in the reaction mechanism.
Experimental Protocols
Synthesis of Ni(H₂O)₆₂
This protocol is adapted from the work of Song, Z., et al.[7]
Materials:
-
p-toluenesulfonic acid monohydrate
-
Basic nickel(II) carbonate
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve p-toluenesulfonic acid monohydrate in deionized water.
-
Slowly add basic nickel(II) carbonate to the solution with stirring. Effervescence will be observed.
-
Continue stirring until the cessation of gas evolution and the formation of a clear green solution.
-
Filter the solution to remove any unreacted nickel carbonate.
-
Slowly evaporate the solvent from the filtrate at room temperature.
-
Light green crystals of ₂ will form.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Catalytic Biginelli Reaction using Ni(H₂O)₆₂
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
₂
-
Ethanol
Procedure:
-
To a round-bottom flask, add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Add ₂ (5 mol%).
-
Reflux the reaction mixture for 3 hours, monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The solid product will precipitate out. Collect the solid by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Visualizing the Catalytic Advantage
The following diagrams illustrate the proposed mechanistic advantage of using a nickel salt with a weakly coordinating anion like p-toluenesulfonate.
Caption: Precatalyst activation is facilitated by weakly coordinating anions.
Caption: The Suzuki-Miyaura catalytic cycle with a focus on the anion's role.
Conclusion and Future Outlook
The choice of the nickel salt as a precatalyst is a critical parameter that can significantly influence the outcome of a catalytic reaction. Nickel(II) p-toluenesulfonate, with its weakly coordinating anion, presents a compelling option for chemists seeking to enhance catalytic activity, potentially enabling milder reaction conditions, lower catalyst loadings, and shorter reaction times. While more extensive head-to-head comparative studies are needed to fully delineate its advantages across the entire spectrum of nickel-catalyzed transformations, the available evidence and fundamental mechanistic principles strongly suggest its potential for superior performance in many applications. As the field continues to evolve, a deeper understanding of the subtle yet profound effects of counter-ions will undoubtedly pave the way for the rational design of next-generation nickel catalysts.
References
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Influence of the Counterion on the Activation of Nickel(σ-Aryl) Precatalysts. Organometallics, 2021 , 40 (1), 1-11. [Link]
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Studies on the Synthesis and Catalytic Property of Nickel p-Toluenesulfonate. Hans Journal of Chemical Engineering and Technology, 2021 , 11, 1-7. [Link]
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A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. Senior Theses, 2022 , 534. [Link]
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Nickel: The “Spirited Horse” of Transition Metal Catalysis. ACS Catalysis, 2015 , 5 (3), 1944-1953. [Link]
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Study on Synthesis and Characterization of Hexaquonickel(II) bis-p-toluenesulfonate. Asian Journal of Chemical Sciences, 2017 , 3 (2), 1-8. [Link]
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Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Request PDF, 2025 . [Link]
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Scheme 3. Suggested mechanism for the Biginelli reaction catalysed by Ni Nanoparticles. ResearchGate, 2025 . [Link]
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A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 2010 , 186 (1), 176-183. [Link]
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Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I). Angewandte Chemie International Edition, 2015 , 54 (45), 13352-13356. [Link]
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Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I). LSU Scholarly Repository, 2015 . [Link]
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Hydrogenation of aliphatic alkenes using Ni@C‐450 catalyst. ResearchGate, 2026 . [Link]
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Synthesis and characterization of novel nickel(II) complexes bearing N,P ligands and their catalytic activity in ethylene oligomerization. ResearchGate, 2002 . [Link]
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One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. Journal of Applicable Chemistry, 2015 , 4 (4), 1195-1202. [Link]
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Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. Angewandte Chemie International Edition, 2025 . [Link]
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Green Protocol for the Synthesis of Catalyst Free Biginelli Products. International Journal of Chemistry, 2020 , 9 (5), 1-7. [Link]
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Catalysts and conditions for Biginelli reaction. ResearchGate, 2021 . [Link]
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Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 2020 , 53 (5), 1013-1027. [Link]
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Synthetic studies and mechanistic insight in nickel-catalyzed [4+2+1] cycloadditions. Journal of the American Chemical Society, 2003 , 125 (41), 12529-12537. [Link]
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Graphene Encapsulated Ni@N/C Catalyst for Highly Selective Semi-hydrogenation of Terminal Alkynes. ChemRxiv, 2020 . [Link]
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Development of catalytic methods for the selective hydrogenation of... ResearchGate, 2022 . [Link]
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Organic Letters Ahead of Print. ACS Publications, 2024 . [Link]
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A Comparative Guide to the Analytical Control of Nickel(II) p-Toluenesulfonate in Electroplating Baths
Executive Summary
The quality, performance, and reliability of nickel electrodeposits are critically dependent on the meticulous control of organic additives within the plating bath. Nickel(II) p-toluenesulfonate, often used as a primary brightener or stress-reducing agent, requires precise concentration monitoring to prevent defects such as brittleness, poor adhesion, or dullness. This guide presents an in-depth, objective comparison of the principal analytical methodologies for monitoring such additives: the industry-standard electrochemical technique, Cyclic Voltammetric Stripping (CVS), and the highly specific separation technique, High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles, provide field-proven experimental protocols, and offer data-driven insights to guide researchers and quality control professionals in selecting the optimal method for their specific analytical objectives.
Part 1: The Critical Role of p-Toluenesulfonate in Nickel Electroplating
Nickel electroplating baths are complex chemical systems. While the primary components—nickel salts (sulfamate or sulfate), nickel chloride, and boric acid—determine the fundamental possibility of deposition, it is the organic additives, present at much lower concentrations, that refine the process and define the final properties of the nickel layer.[1]
Nickel(II) p-toluenesulfonate (Ni(PTS)₂) and related sulfonamides or sulfonic acids act as carriers or primary brighteners. Their functions include:
-
Grain Refinement: Adsorption onto the cathode surface promotes the formation of new grain nuclei, leading to a finer, more brilliant deposit.
-
Stress Reduction: By modifying the crystal growth mechanism, these compounds help to alleviate the internal stress that can build up in the deposited nickel layer, enhancing its ductility and preventing cracking.[2]
-
Leveling: They can influence current distribution on a micro-scale, promoting faster deposition in recesses and slower deposition on peaks, resulting in a smoother surface.
However, the concentration of these additives is a double-edged sword. An insufficient amount leads to a loss of brightness and increased stress, while an excess can cause brittleness and reduce plating speed. Furthermore, during electrolysis, these organic molecules can degrade into byproducts that may be inert or, in some cases, detrimental to the plating process. Therefore, a reliable analytical method must not only measure the parent additive but ideally should also distinguish it from its degradation products.
Part 2: Comparative Analysis of Dominant Methodologies
The analysis of organic additives in plating baths is dominated by two fundamentally different approaches: the electrochemical method (CVS), which measures the collective effect of additives, and the chromatographic method (HPLC), which measures the concentration of individual chemical species.
Method A: Cyclic Voltammetric Stripping (CVS) - The Electrochemical Standard
CVS is a powerful and widely adopted electrochemical technique for monitoring the effective concentration of organic additives in plating baths.[3][4] It does not directly measure the concentration of p-toluenesulfonate; instead, it quantifies the activity of the entire additive package by measuring its influence on the rate of nickel deposition.[5]
Principle of Operation: The analysis is performed in an electrochemical cell using a rotating platinum disk electrode.[3] A potential is scanned to first plate a small, controlled amount of nickel from the bath onto the electrode and then strip it off. The total electrical charge required to strip the metal is directly proportional to the amount of metal deposited, which in turn reflects the plating rate.[4]
-
Suppressing Additives (e.g., levelers, carriers) inhibit the plating rate, resulting in a lower stripping charge.
-
Accelerating Additives (e.g., brighteners) increase the plating rate, leading to a higher stripping charge.
By titrating a sample of the plating bath with a known standard of the additive, one can correlate the change in plating rate (stripping charge) to the effective concentration of the additive in the bath.[6]
Causality & Field Insights: CVS is popular in production environments because it provides a rapid assessment of the overall "health" of the bath. It answers the practical question: "Is the bath behaving as expected?" This is a direct measure of the electrochemical effectiveness of the additive package, which is ultimately what matters for the plating process.[5] However, its fundamental weakness is its lack of specificity. CVS measures a single, convoluted response from the parent additive, its byproducts, and any other organic species present, making it a poor tool for troubleshooting complex problems.[7][8]
Method B: High-Performance Liquid Chromatography (HPLC) - The Specific Quantification Alternative
HPLC is a premier analytical separation technique that has emerged as a more accurate and precise alternative to CVS for plating bath analysis.[7] Unlike CVS, HPLC physically separates the individual components in a sample before detection, allowing for the unambiguous identification and quantification of p-toluenesulfonate and its degradation products.[9]
Principle of Operation: A small volume of the plating bath sample is injected into a high-pressure stream of a liquid (the "mobile phase"). This stream carries the sample through a column packed with a solid material (the "stationary phase"). Different molecules travel through the column at different speeds based on their chemical affinity for the stationary phase, effecting a separation. As each separated component exits the column, it passes through a detector. For aromatic compounds like p-toluenesulfonate, a UV-Vis detector is often suitable.
Causality & Field Insights: The primary reason to employ HPLC is the demand for accuracy and specificity. When a bath begins to underperform, CVS may indicate that the "activity" is off, but it cannot explain why. HPLC can reveal if the parent additive is depleted, if a detrimental byproduct has accumulated, or if an impurity has been introduced.[9] This level of detail is indispensable for robust quality control, failure analysis, and research and development. While many plating additives lack a UV-absorbing chromophore, requiring more universal detectors like Charged Aerosol Detectors (CAD) or Electrochemical Detectors (ECD), p-toluenesulfonate's aromatic ring makes it a viable candidate for standard HPLC-UV analysis.[8]
Part 3: Quantitative Performance Comparison
The choice between CVS and HPLC depends on the specific analytical requirements, balancing the need for operational speed against chemical specificity. The following table provides a comparative summary.
| Parameter | Cyclic Voltammetric Stripping (CVS) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Measured | Overall "Activity" or effective concentration of the additive package.[5] | Absolute concentration of specific chemical compounds.[7] |
| Specificity | Low. Cannot distinguish between parent additive and byproducts.[8] | High. Separates and quantifies individual components.[9] |
| Primary Application | Routine process monitoring; "Bath Health" check.[3] | Quality control, troubleshooting, R&D, bath makeup validation. |
| Precision | Moderate. Subject to matrix effects and electrode surface changes. | High. Typically provides RSDs < 2%. |
| Analysis Time | ~15-30 minutes per titration. | ~10-20 minutes per sample after method development. |
| Throughput | Can be automated for at-line analysis.[5] | High, with modern autosamplers handling dozens of samples. |
| Initial Cost | Moderate. | High. |
| Cost Per Sample | Low (reagents, standards). | Moderate (solvents, columns, standards). |
| Expertise Required | Moderate. Requires understanding of electrochemistry. | High. Requires expertise in chromatography and method development. |
Part 4: Detailed Experimental Protocols
Protocol 1: CVS Analysis of a Suppressing Additive (e.g., p-Toluenesulfonate Carrier)
This protocol describes a Dilution Titration (DT) method, suitable for additives that suppress the plating rate.
-
System Preparation:
-
Prepare a "Virgin Make-up Solution" (VMS) containing all bath components except the organic additives.
-
Set up the CVS instrument with a rotating platinum disk working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode.
-
Condition the working electrode by cycling the potential in the VMS until a stable voltammogram is achieved.[6]
-
-
Calibration (Rate Measurement):
-
Measure the stripping peak area (AR) for the VMS. This represents the uninhibited plating rate.
-
Add a known, small volume of the plating bath sample (e.g., 0.5 mL) to a larger volume of VMS (e.g., 100 mL).
-
Measure the stripping peak area of this mixture. The suppression of the plating rate is used to calculate the effective concentration.
-
-
Dilution Titration:
-
To a known volume of the plating bath sample, add precise aliquots of VMS.
-
After each addition, measure the stripping peak area.
-
The data is plotted (Peak Area vs. Log[Sample Concentration]), and the endpoint is determined to calculate the concentration of the suppressor in the original sample.
-
-
Data Analysis:
-
The instrument's software calculates the effective concentration in mL/L or g/L based on the titration results and the calibration data.
-
Protocol 2: HPLC-UV Analysis of Nickel(II) p-Toluenesulfonate
This protocol provides a general procedure for the direct quantification of p-toluenesulfonate.
-
Instrumentation:
-
An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid or another suitable buffer component.
-
Nickel(II) p-toluenesulfonate reference standard.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~220 nm or 254 nm (scan for optimal absorbance).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the Nickel(II) p-toluenesulfonate reference standard in the mobile phase.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 mg/L) by diluting the stock solution.
-
Dilute the plating bath sample with deionized water (e.g., 1:100) to bring the analyte concentration within the calibration range and to minimize matrix effects. Filter through a 0.45 µm syringe filter.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample.
-
Quantify the amount of p-toluenesulfonate in the sample by comparing its peak area to the calibration curve.
-
Part 5: Visualization of Workflows and Logic
Visualizing the analytical processes and the underlying logic clarifies the strengths and weaknesses of each approach.
Caption: High-level workflow for Cyclic Voltammetric Stripping (CVS) analysis.
Caption: High-level workflow for High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Logic diagram comparing the informational output of CVS versus HPLC.
Part 6: Conclusion and Recommendations
The analytical control of Nickel(II) p-toluenesulfonate and other organic additives is not a matter of choosing a single "best" method, but rather the right method for the task at hand.
-
Cyclic Voltammetric Stripping (CVS) remains a valuable and cost-effective tool for high-frequency, at-line process control. Its ability to provide a rapid measure of the bath's overall electrochemical activity is perfectly suited for monitoring trends and ensuring operational consistency. It is the ideal choice for routine checks to confirm the bath is within its established operating window.
-
High-Performance Liquid Chromatography (HPLC) is the superior choice for applications demanding accuracy, precision, and specificity. It is the indispensable tool for validating new bath makeups, troubleshooting performance issues (e.g., pitting, brittleness, dullness), quantifying the accumulation of detrimental byproducts, and for all research and development activities.[7][9] By providing a true chemical fingerprint of the bath, HPLC empowers scientists and engineers to understand the causality behind bath performance, moving beyond correlation to a deterministic understanding of the complex chemistry at play.
For a comprehensive quality control strategy, a hybrid approach is recommended: employ CVS for frequent, routine operational monitoring, but rely on HPLC as the foundational, authoritative method for bath qualification, problem-solving, and process optimization.
References
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AZoM. (2021, February 24). Cyclic Voltammetry Stripping: The Fundamentals. Retrieved January 21, 2026, from [Link]
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Pavco. (n.d.). Analyzing Plating Bath Components with High-Performance Liquid Chromatography. Retrieved January 21, 2026, from [Link]
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SlideShare. (n.d.). A Comparative Analysis of Semiconductor Electroplating Bath Additives by Calibration Verification Standard (CVS) and High Pressure Liquid Chromatography (HPLC). Retrieved January 21, 2026, from [Link]
-
Scribd. (n.d.). Cyclic Voltammetric Stripping Analysis. Retrieved January 21, 2026, from [Link]
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International Journal of Corrosion and Scale Inhibition. (n.d.). Cyclic voltammetric method with stripping of the metal deposit for quantitative analysis of organic additives in metal plating electrolytes. Retrieved January 21, 2026, from [Link]
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PubMed Central (PMC). (n.d.). Ultrasensitive detection of aromatic water pollutants through protein immobilization driven organic electrochemical transistors. Retrieved January 21, 2026, from [Link]
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IOP Conference Series: Materials Science and Engineering. (2019). Preparation and Application of Nickel Plating on Copper Electrode (NPCE) for Uric Acid Analysis in Human Urine Using Cyclic Voltammetry. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Effects of electroplating variables on the composition and morphology of nickel–cobalt deposits plated through means of cyclic voltammetry. Retrieved January 21, 2026, from [Link]
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Chemistry and Materials. (2023). Analysis of Nickel(II) in Water Medium using Electrochemical Techniques. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). DETERMINATION OF TRACE LEVELS OF NICKEL(II) BY CYCLIC VOLTAMMETRY WITH SPEs FROM FOOD PRODUCTS. Retrieved January 21, 2026, from [Link]
-
Journal of Materials and Environmental Science. (2017). Electrochemical Behavior of Nickel Alloys and Stainless Steel in HNO3 using Cyclic Voltammetry Technique. Retrieved January 21, 2026, from [Link]
-
Semantic Scholar. (2014). Electrochemical Biosensor for Detection of Perfluorooctane Sulfonate Based on Inhibition Biocatalysis of Enzymatic Fuel Cell. Retrieved January 21, 2026, from [Link]
-
AZoM. (2016, June 28). Monitoring Nickel-Plating Baths in Surface Engineering. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2022). Synthesis and Application of an Aromatic Sulfonate Sodium Salt for Aqueous Sodium‐Ion Battery Electrolytes. Retrieved January 21, 2026, from [Link]
-
MDPI. (2024). Improved Voltammetric Procedure for Chloride Determination in Highly Acidic Media. Retrieved January 21, 2026, from [Link]
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Products Finishing. (n.d.). CONTROL, ANALYSIS, AND TESTING. Retrieved January 21, 2026, from [Link]
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ECI Technology. (n.d.). Voltammetric Detection of Low Copper Concentrations in Nickel Plating Baths. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Nickel electroplating. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallography of Nickel(II) p-Toluenesulfonate Reaction Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Part 1: Foundational Concepts and Core Challenges
In the fields of catalysis and materials science, Nickel(II) p-toluenesulfonate (Ni(OTs)₂) serves as a versatile precursor and catalyst in a multitude of organic transformations, including cross-coupling and polymerization reactions.[1] The efficiency and selectivity of these reactions are dictated by the transient species—the reaction intermediates—that form and disappear along the reaction coordinate. Elucidating the precise three-dimensional structure of these intermediates is paramount, as it provides an unambiguous snapshot of the reaction mechanism, guiding catalyst optimization and the rational design of new synthetic pathways.
However, the study of reaction intermediates is fundamentally challenging. These species are often kinetically unstable, existing for only fleeting moments under specific reaction conditions. Their isolation and crystallization, therefore, represent a significant experimental hurdle. Key challenges include:
-
Transient Nature: Intermediates may have short half-lives, making them difficult to trap and crystallize before they convert to the final product.[2]
-
Sensitivity: Many intermediates are highly reactive and sensitive to air, moisture, or thermal degradation, necessitating carefully controlled environments.[3][4]
-
Polymorphism and Crystal Quality: The conditions required to generate an intermediate may not be conducive to forming high-quality, single crystals suitable for diffraction, often leading to polymorphism, where the same molecule crystallizes in different forms, or poor crystal habits.[5][6]
This guide provides a comparative analysis of crystallographic techniques and field-proven protocols designed to overcome these challenges, focusing on the structural elucidation of Nickel(II) p-toluenesulfonate reaction intermediates.
Part 2: A Comparative Analysis of Crystallographic Strategies
While single-crystal X-ray diffraction (SC-XRD) remains the definitive method for structural determination, a multi-faceted approach is often necessary to successfully characterize a fleeting intermediate.[7] The choice of technique is dictated by the stability of the intermediate and the quality of the crystalline sample that can be obtained.
| Technique | Principle | Sample Requirement | Key Insights | Suitability for Intermediates |
| Single-Crystal XRD (SC-XRD) | Diffraction of X-rays by a single crystal.[3] | High-quality single crystal (typically 0.1-0.5 mm).[8] | Precise atomic coordinates, bond lengths, bond angles, coordination geometry, absolute stereochemistry.[7][9] | High (for stable/trappable intermediates). Provides the most detailed and unambiguous structural data. |
| In Situ Crystallography | Data collection performed directly on crystals as a reaction occurs within the crystallization medium or upon an external stimulus (e.g., light, gas).[10] | Microcrystals within a reaction vessel or plate.[11] | Allows for the study of transient species and the direct observation of structural transformations over time.[2][11][12] | Very High. The premier technique for capturing short-lived species that cannot be isolated. |
| Powder XRD (PXRD) | Diffraction of X-rays by a polycrystalline (powder) sample.[13] | Bulk microcrystalline powder. | Phase identification, monitoring of solid-state reactions, determination of unit cell parameters.[14] | Moderate. Useful for confirming the bulk purity of a crystallized intermediate and for structural solution when single crystals are unattainable. |
The causality behind choosing a method is critical. If an intermediate can be stabilized and isolated, even for a short time at low temperatures, SC-XRD is the preferred method due to the unparalleled detail it provides. If the intermediate is too transient to isolate, in situ methods are the only viable path to structural characterization, providing a "molecular movie" of the reaction.[11] PXRD serves as a vital supporting technique, validating that the bulk material corresponds to the single crystal selected for analysis—a crucial step for ensuring the trustworthiness of the final structure.
Part 3: Experimental Design and Protocols
A successful crystallographic study of a reaction intermediate is built on a foundation of meticulous experimental design and execution. The following workflow and protocols provide a validated system for approaching this complex task.
Generalized Experimental Workflow
The path from a precursor complex to a fully characterized reaction intermediate involves several critical stages, each requiring careful consideration of the compound's stability and reactivity.
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A Comparative Guide to the Kinetics of Nickel(II) p-Toluenesulfonate Catalyzed Kabachnik-Fields Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of α-aminophosphonates is a cornerstone of creating novel therapeutics, peptidomimetics, and functional materials. The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound, stands as the preeminent method for this transformation.[1][2] The choice of catalyst is paramount, dictating reaction efficiency, speed, and overall yield.
This guide provides an in-depth technical comparison of catalytic systems for the Kabachnik-Fields reaction, with a specific focus on the kinetic performance of Nickel(II) p-toluenesulfonate [Ni(OTs)₂], a powerful Lewis acid catalyst. We will objectively compare its performance against common alternatives—Brønsted acids and catalyst-free systems—supported by experimental data and detailed protocols for validation.
The Mechanistic Landscape: Why Catalysis Matters
The Kabachnik-Fields reaction is generally accepted to proceed via an "imine pathway," particularly when catalyzed by a Lewis or Brønsted acid.[1][3] The catalyst plays a crucial dual role in accelerating the reaction, which is often found to be third-order overall (first order with respect to each of the three reactants).[3]
-
Carbonyl Activation: The acid catalyst coordinates to the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and accelerating the initial condensation with the amine to form an imine intermediate.
-
Imine Activation: The catalyst then activates the resulting imine, facilitating the nucleophilic attack of the dialkyl phosphite on the imine carbon. This is typically the rate-determining step of the overall transformation.
A Lewis acid like Nickel(II) engages in this mechanism by providing a vacant orbital to accept electron density from the oxygen (of the carbonyl) or nitrogen (of the imine), thereby activating the substrate.
Caption: Lewis acid-catalyzed Kabachnik-Fields reaction mechanism.
Performance Comparison: Nickel(II) vs. Alternatives
While detailed kinetic studies providing rate constants for a wide array of catalysts under identical conditions are scarce, a comparative analysis of published reaction data provides clear insights into catalyst efficacy. Nickel(II) salts, such as Nickel(II) chloride, serve as an excellent proxy for the performance of Ni(OTs)₂. The p-toluenesulfonate counter-ion is large and non-coordinating, which often enhances the Lewis acidity of the Ni(II) center compared to halides, suggesting that Ni(OTs)₂ is a highly active catalyst for this transformation.
The following table summarizes typical performance for the synthesis of diethyl α-(phenylamino)benzylphosphonate from aniline, benzaldehyde, and diethyl phosphite under different catalytic regimes.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Key Insights & Causality |
| Nickel(II) Lewis Acid (e.g., NiCl₂) | 5 - 10 | 80 - 82 | 2 - 4 | >90 | High Efficiency: The potent Lewis acidity of Ni(II) strongly activates both the carbonyl and imine, leading to rapid conversion at moderate temperatures. The catalyst facilitates a low-energy transition state for the rate-determining phosphite addition.[3] |
| Brønsted Acid (p-Toluenesulfonic Acid) | 10 - 20 | Room Temp. - 80 | 3 - 12 | 85 - 95 | Versatility: PTSA is an effective proton donor that activates the substrates.[3] It is less expensive but often requires higher catalyst loading or longer reaction times compared to potent Lewis acids to achieve comparable yields. The reaction rate is highly dependent on the acidity and concentration of the catalyst. |
| Catalyst-Free (Thermal) | N/A | 80 - 110 | 12 - 24 | 70 - 90 | Simplicity vs. Energy: In the absence of a catalyst, the reaction relies on thermal energy to overcome the activation barriers for imine formation and phosphite addition. This necessitates higher temperatures and significantly longer reaction times, which can lead to side products.[4] |
| Catalyst-Free (Microwave) | N/A | 100 - 120 | 0.25 - 1 | >95 | Rapid Heating: Microwave irradiation dramatically accelerates the reaction by efficient, localized heating, often obviating the need for a catalyst.[4][5] While extremely fast, this method requires specialized equipment and may not be suitable for all substrates due to potential thermal degradation. |
Experimental Validation: A Protocol for Kinetic Analysis by ¹H NMR Spectroscopy
To empirically validate the performance of Ni(OTs)₂ and compare its kinetics to alternatives, a robust and reproducible experimental protocol is essential. In-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring reaction progress, allowing for the determination of reaction order and rate constants.[6][7]
Objective:
To determine the initial rate of the Kabachnik-Fields reaction catalyzed by Ni(OTs)₂ by monitoring the disappearance of the aldehyde proton signal and the appearance of the product α-proton signal in the ¹H NMR spectrum over time.
Materials & Reagents:
-
Benzaldehyde (freshly distilled)
-
Aniline (freshly distilled)
-
Diethyl phosphite
-
Nickel(II) p-toluenesulfonate hexahydrate [Ni(OTs)₂·6H₂O]
-
Anhydrous deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene or mesitylene; must have a clean, non-overlapping singlet)
-
NMR tubes (5 mm), syringes, and standard glassware
Workflow for Kinetic Analysis
Caption: Workflow for a kinetic study using NMR spectroscopy.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution in the chosen deuterated solvent containing aniline, diethyl phosphite, and the internal standard at known concentrations.
-
Prepare a separate, concentrated stock solution of benzaldehyde.
-
Prepare a stock solution of the Ni(OTs)₂ catalyst. Causality: Preparing stock solutions ensures accurate and reproducible concentrations for each kinetic run.
-
-
NMR Spectrometer Setup:
-
Insert a sample of the deuterated solvent and lock, tune, and shim the spectrometer.
-
Set the desired reaction temperature (e.g., 50 °C) and allow the probe to equilibrate.[8]
-
-
Sample Loading and Equilibration:
-
In an NMR tube, combine precise volumes of the amine/phosphite/standard stock solution and the catalyst stock solution.
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Acquire a preliminary spectrum (t=0) to ensure all starting materials are present and correctly referenced.
-
-
Reaction Initiation and Data Acquisition:
-
Remove the NMR tube. Using a syringe, rapidly inject the required volume of the benzaldehyde stock solution. Cap, invert twice to mix, and immediately re-insert the tube into the spectrometer. Note this as the precise start time.
-
Immediately begin acquiring data using a time-arrayed pulse program (often called multi_zgvd on Bruker instruments).[9][10] Set the experiment to acquire a ¹H spectrum with a minimal number of scans (ideally 1 to 4) at regular intervals (e.g., every 300 seconds) for a total duration sufficient to observe significant conversion (e.g., 3 hours). Causality: Using a minimal number of scans provides a "snapshot" of the reaction at a specific time point, preventing blurring of data as the reaction proceeds during acquisition.[8]
-
-
Data Processing:
-
Process the first spectrum (the first time point after initiation) with careful phasing and baseline correction.
-
Apply these exact same processing parameters to all subsequent spectra in the array to ensure consistency of integration.
-
For each time point, integrate the characteristic aldehyde proton signal (e.g., ~10 ppm for benzaldehyde) and a non-overlapping product proton signal (e.g., the P-CH proton, ~4.5-5.5 ppm). Normalize these integrals to the integral of the internal standard.
-
-
Kinetic Analysis:
-
Convert the normalized integral values to concentrations.
-
Plot the concentration of the reactant (benzaldehyde) versus time and the concentration of the product versus time.
-
The initial reaction rate can be determined from the initial slope of the product concentration curve.
-
By running the experiment with different initial concentrations of each reactant, one can determine the order of the reaction with respect to each component and calculate the rate constant, k.
-
Conclusion and Outlook
Kinetic studies reveal that Nickel(II) p-toluenesulfonate is a highly effective Lewis acid catalyst for the Kabachnik-Fields reaction, offering rapid conversion rates and high yields under mild-to-moderate conditions. Its performance is superior to traditional Brønsted acids, which often require higher catalyst loadings or longer reaction times, and significantly more time-efficient than uncatalyzed thermal methods. While catalyst-free microwave synthesis offers the fastest reaction times, it is equipment-dependent and may not be suitable for thermally sensitive substrates.
For researchers seeking a balance of high catalytic activity, operational simplicity, and broad substrate scope, Ni(OTs)₂ represents a premier choice. The experimental protocol detailed herein provides a self-validating framework for scientists to quantify this performance and logically compare it against other catalytic systems, ensuring the selection of the optimal conditions for the synthesis of target α-aminophosphonate molecules.
References
-
Bálint, E., Tripolszky, A., & Tajti, Á. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Aminophosphonates and Aminophosphine Oxides. De Gruyter. Available at: [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. Available at: [Link]
-
Colacino, E., et al. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Reactions, 5(1), 1-54. Available at: [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. (ResearchGate PDF available). Available at: [Link]
-
Varga, P. R., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511. Available at: [Link]
-
Wikipedia contributors. (2023). Kabachnik–Fields reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Kabachnik-Fields Reaction. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. Available at: [Link]
-
El-magraby, A. M., et al. (2017). A comparative study of metal-catalyzed three-component synthesis of α-aminophosphonates. Journal of Saudi Chemical Society, 21(1), S1-S7. (ResearchGate PDF available). Available at: [Link]
-
IMSERC Northwestern University. Kinetics / reaction monitoring. Available at: [Link]
-
Giraudeau, P. (2011). Process and Reaction Monitoring by Low-Field NMR Spectroscopy. Encyclopedia of Magnetic Resonance. (ResearchGate PDF available). Available at: [Link]
-
University of Bristol. Kinetic Profiling by NMR. Available at: [Link]
-
Kumar, A., et al. (2017). Preparation of New α-Aminophosphonate Derivatives by Kabachnik-Fields Reaction Using a Recyclable Catalyst. Letters in Organic Chemistry, 14(10), 735-742. (ResearchGate PDF available). Available at: [Link]
-
Varga, P. R., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511. (Semantic Scholar available). Available at: [Link]
-
Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University Chemistry 206/216 Spectroscopic Methods. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Compounds Synthesized with Nickel(II) p-toluenesulfonate
Introduction: Nickel(II) p-toluenesulfonate (Ni(OTs)₂) is a versatile and cost-effective catalyst increasingly employed in modern organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds.[1][2] Its utility in synthesizing novel chemical entities for pharmaceuticals and advanced materials is significant.[3] However, the transition from a successful reaction to a high-purity, well-characterized compound is a multi-step process fraught with challenges. The presence of residual nickel, catalyst-derived organic species, and reaction byproducts can have profound impacts on downstream applications, especially in drug development where safety and efficacy are paramount.[4][5]
This guide provides an in-depth, comparative analysis of the essential techniques for assessing the purity of compounds synthesized using Ni(OTs)₂. We will move beyond mere procedural descriptions to explain the underlying scientific rationale, enabling researchers to design robust, self-validating analytical workflows.
The Impurity Landscape: What to Look For and Why
A successful purity assessment begins with a clear understanding of potential impurities. These can be broadly categorized, and their likely presence informs the selection of analytical techniques.
-
Catalyst-Derived Impurities:
-
Residual Nickel: The most obvious impurity. Even trace amounts of nickel can be toxic or interfere with subsequent biological assays or chemical transformations. Regulatory bodies have strict limits on residual metals in active pharmaceutical ingredients (APIs).
-
p-Toluenesulfonic Acid (p-TsOH): The anionic component of the catalyst. It is highly water-soluble and acidic, and its presence can affect the stability and pH of the final compound.[6]
-
-
Reaction-Derived Impurities:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
-
Homocoupling Products: Coupling of two identical starting molecules instead of the desired cross-coupling.
-
Side-Reaction Products: Isomers, degradation products, or compounds formed from competing reaction pathways. For instance, β-hydride elimination is a potential side reaction in certain nickel-catalyzed couplings.[7]
-
-
Process-Derived Impurities:
-
Residual Solvents: Solvents used in the reaction or purification steps.
-
Reagents from Work-up: Acids, bases, or salts introduced during the quenching and extraction phases.
-
The Analytical Toolkit: A Comparative Overview
No single technique is sufficient for comprehensive purity analysis. An orthogonal approach, using multiple techniques that measure different chemical properties, provides the most reliable data. The core toolkit includes High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis techniques.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow, starting from the crude reaction mixture to the final, validated pure compound.
Caption: General workflow for the purification and purity assessment of a synthesized compound.
Deep Dive: Key Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical and chemical industries.[4] It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Causality Behind Method Choice: For products of nickel-catalyzed cross-couplings, which are often aromatic and relatively non-polar, reverse-phase HPLC (using a C18 column) is the standard choice. A gradient elution (e.g., from high aqueous content to high organic solvent content) is typically required. This is because a gradient can effectively separate highly polar impurities (like p-TsOH) that elute early from the less polar desired product and even less polar, greasy impurities (like homocoupling products) that elute late. A Photodiode Array (PDA) detector is superior to a simple UV detector as it assesses peak purity by comparing UV spectra across the peak, which can reveal co-eluting impurities.[8]
-
Self-Validating Protocol: The protocol's validity is enhanced by running a blank (injection of mobile phase) to identify system peaks, and by spiking the sample with known potential impurities (like starting materials) to confirm their retention times. The International Council for Harmonisation (ICH) provides detailed guidelines for method validation.[4]
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in a suitable solvent (e.g., 1 mL of acetonitrile or a 50:50 mixture of acetonitrile:water) to create a 1 mg/mL stock solution. Ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
PDA Detection: 210-400 nm, with specific monitoring at 254 nm and the λmax of the compound.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Data Analysis:
-
Integrate all peaks detected at the relevant wavelength.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
Use the PDA software to perform a peak purity analysis on the main peak. A "purity angle" less than the "purity threshold" suggests the peak is spectrally homogeneous.[8]
-
Quantitative NMR (qNMR)
While ¹H and ¹³C NMR are essential for structural elucidation, quantitative NMR (qNMR) is a powerful primary method for determining absolute purity without needing a reference standard of the compound itself.[10][11]
-
Causality Behind Method Choice: qNMR is orthogonal to HPLC, meaning it measures a different physical property (nuclear magnetic resonance vs. chromatographic retention).[11] It is excellent for detecting non-chromophoric impurities (those without a UV signature) and residual solvents. The method relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to it. By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.
-
Self-Validating Protocol: The choice of internal standard is critical. It must be stable, of high purity, not react with the sample, and have at least one resonance that is well-resolved from all analyte and impurity signals. The relaxation delay (d1) must be set to at least 5 times the longest T1 relaxation time of any nucleus being quantified to ensure full magnetization recovery and accurate integration.
-
Preparation:
-
Select a suitable internal standard (e.g., dimethyl sulfone, maleic acid). The standard must be accurately weighed.
-
Accurately weigh a specific amount of the synthesized compound (~10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (~5-10 mg) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Acquisition Time (at): ≥ 3 seconds.
-
Relaxation Delay (d1): ≥ 30 seconds (or 5 x T1 of the slowest relaxing proton).
-
Number of Scans (ns): 8-16 (sufficient for good signal-to-noise).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (Int_Analyte) and a signal from the internal standard (Int_Std).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (Int_Analyte / N_Analyte) * (N_Std / Int_Std) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std
Where:
-
N: Number of protons for the integrated signal.
-
MW: Molecular Weight.
-
m: mass.
-
Purity_Std: Purity of the internal standard (%).
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This technique is essential for quantifying trace amounts of residual nickel.
-
Causality Behind Method Choice: ICP-MS offers exceptional sensitivity (parts-per-billion range), which is necessary to meet the stringent limits for heavy metals in pharmaceutical products. The sample is nebulized and introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh ~50 mg of the compound into a clean microwave digestion vessel.
-
Add 5-10 mL of high-purity nitric acid.
-
Seal the vessel and perform microwave digestion according to a validated program to completely break down the organic matrix.
-
After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
-
Analysis:
-
Prepare a series of calibration standards for nickel (e.g., 0, 1, 5, 10, 50 ppb) in a matrix matching the diluted sample (e.g., 2% nitric acid).
-
Analyze the standards and the prepared sample solution using an ICP-MS instrument, monitoring the primary isotopes for nickel (e.g., ⁵⁸Ni, ⁶⁰Ni).
-
Calculate the concentration of nickel in the original solid sample in ppm (µg/g).
-
Comparative Guide to Analytical Techniques
The choice of technique depends on the specific question being asked. The following decision tree and table provide a comparative guide.
Decision Tree for Technique Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Comparison Table
| Technique | Primary Purpose | Detects | Sensitivity | Destructive? | Key Advantage | Key Limitation |
| HPLC-PDA | Chromatographic Purity | UV-active compounds, isomers | High (ppm) | Yes | Robust, high resolution, industry standard | Blind to non-UV active impurities |
| LC-MS | Identity Confirmation | Ionizable compounds | Very High (ppb) | Yes | Provides molecular weight information | Response factor can be non-linear |
| ¹H/¹³C NMR | Structure Elucidation | All H/C-containing compounds | Low (mg) | No | Provides detailed structural information | Complex mixtures lead to overlap |
| qNMR | Absolute Purity | Soluble compounds with unique signals | Moderate (%) | No | Primary method, no reference standard needed | Requires high-purity internal standard |
| ICP-MS | Trace Metal Analysis | Metallic elements | Extremely High (ppb-ppt) | Yes | Unmatched sensitivity for metals | Does not provide info on organic impurities |
| Elemental Analysis | Elemental Composition | C, H, N, S, etc. | Low (%) | Yes | Confirms empirical formula | Does not distinguish between isomers |
Alternative Catalysts and Their Implications
While Ni(OTs)₂ is effective, other catalysts are used for similar transformations. Understanding these alternatives provides context for potential impurity profiles.
-
Palladium Catalysts (e.g., Pd(PPh₃)₄): The primary alternative for cross-coupling. The main metallic impurity would be palladium, which also has strict regulatory limits. Ligand-derived impurities (e.g., triphenylphosphine oxide) are common.
-
Other Nickel Salts (e.g., NiCl₂(dme)): The anionic component will differ (chloride vs. tosylate). This may change the solubility of catalyst residues and require different work-up or purification strategies.
-
Ligand-Free Nickel Systems: While seemingly "cleaner," these can sometimes lead to less controlled reactivity and a wider array of side products.
The choice of catalyst directly influences the post-reaction work-up and the specific impurities that must be targeted during analysis. For example, the highly water-soluble p-toluenesulfonate anion is often more easily removed with aqueous washes than some of the complex, more organic-soluble phosphine ligands used with palladium or other nickel catalysts.
Conclusion
Ensuring the purity of compounds synthesized with Nickel(II) p-toluenesulfonate is a rigorous but essential task. It demands a multi-faceted analytical strategy that is logically designed based on a chemical understanding of the potential impurities. A combination of high-resolution chromatography (HPLC-PDA), definitive structural analysis (NMR), and sensitive, specific techniques for confirming identity (LC-MS) and quantifying residual catalyst (ICP-MS) is non-negotiable, particularly in a drug development context. By employing the robust, self-validating protocols described in this guide, researchers can confidently characterize their synthesized compounds, ensuring data integrity and paving the way for successful downstream applications.
References
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Gadek, M., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Available at: [Link]
- Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.
- Dickie, A. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Separation Science.
- PerkinElmer. (2021). Analysis of Impurities in Nickel. AZoM.
- Chem-Impex. Nickel(II) p-toluenesulfonate hexahydrate.
-
Tasker, S. Z., et al. (2014). Recent Advances in Nickel Catalysis. Nature. Available at: [Link]
-
An, J., et al. (2019). Mechanisms of Nickel-Catalyzed Coupling Reactions. Trends in Chemistry. Available at: [Link]
-
Portoghese, P. S. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. Available at: [Link]
- G. S. Girolami Research Group. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois.
- U.S. Environmental Protection Agency. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA).
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available at: [Link]
- G. A. Webb (Ed.). Nuclear Magnetic Resonance: Volume 34. Royal Society of Chemistry. (This is a representative book series, a specific article on qNMR would be cited in practice).
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- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sepscience.com [sepscience.com]
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A Comparative Benchmarking Guide: Nickel(II) p-toluenesulfonate Versus Novel Catalyst Systems in the Biginelli Reaction
For the Modern Research Scientist and Drug Development Professional: A Technical Guide to Catalyst Selection and Performance
In the ever-evolving landscape of synthetic chemistry, the pursuit of efficient, cost-effective, and environmentally benign catalytic systems is paramount. The Biginelli reaction, a cornerstone multicomponent reaction for the synthesis of medicinally relevant 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), serves as an excellent benchmark for evaluating catalyst performance. This guide provides an in-depth, objective comparison of the established Lewis acid catalyst, Nickel(II) p-toluenesulfonate, against a new wave of innovative catalytic systems. Through a synthesis of technical data, mechanistic insights, and detailed experimental protocols, we aim to equip researchers with the critical information needed to make informed decisions in catalyst selection for their specific synthetic challenges.
The Benchmark: Understanding the Role of Nickel(II) p-toluenesulfonate
Nickel(II) p-toluenesulfonate has demonstrated high catalytic activity in the Biginelli reaction, positioning it as a reliable and effective catalyst.[1] As a Lewis acid, the Ni(II) center is understood to play a crucial role in activating the carbonyl group of the aldehyde, thereby facilitating the key C-C and C-N bond-forming steps of the reaction. The p-toluenesulfonate counterion contributes to the overall stability and solubility of the catalyst.
General Performance Characteristics
Nickel(II) p-toluenesulfonate is valued for its:
-
High Catalytic Activity: It efficiently promotes the Biginelli reaction, leading to good to excellent yields of the desired DHPM products.[1]
-
Lewis Acidity: The Ni(II) ion acts as a Lewis acid, a critical function for the activation of reactants in the Biginelli condensation.
-
Cost-Effectiveness: Compared to precious metal catalysts, nickel-based systems offer a more economical alternative for large-scale synthesis.
The Challengers: A New Era of Catalytic Innovation
Recent years have witnessed the emergence of novel catalyst systems designed to improve upon the efficiency, recyclability, and environmental footprint of traditional Lewis acids. For the Biginelli reaction, two prominent classes of these next-generation catalysts are ionic liquids and polymer-supported catalysts.
Ionic Liquids: "Green" Solvents and Catalysts
Ionic liquids (ILs), particularly those with acidic functionalities, have garnered significant attention as both reaction media and catalysts.[2][3][4][5] Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. In the context of the Biginelli reaction, acidic ionic liquids can act as homogeneous catalysts, offering high efficiency and, in some cases, facilitating product separation and catalyst recycling.[2][3][4][5][6]
Polymer-Supported Catalysts: The Heterogeneous Advantage
Polymer-supported catalysts offer the key advantage of easy separation from the reaction mixture, enabling catalyst recycling and minimizing product contamination.[7][8][9][10][11] By immobilizing a catalytically active species, such as a metal complex or an acidic group, onto a solid polymer backbone, a heterogeneous catalyst is created. This approach simplifies the work-up procedure, often requiring only simple filtration, and aligns with the principles of green chemistry.
Head-to-Head Comparison: Performance Metrics
To provide a clear and objective comparison, we will evaluate the performance of Nickel(II) p-toluenesulfonate against representative examples of ionic liquid and polymer-supported catalysts based on the following key metrics:
-
Yield (%) : The efficiency of the catalyst in converting reactants to the desired product.
-
Reaction Time (h) : The time required to achieve a satisfactory yield.
-
Catalyst Loading (mol%) : The amount of catalyst required relative to the limiting reactant.
-
Recyclability : The ability of the catalyst to be reused in subsequent reactions without significant loss of activity.
-
Reaction Conditions : The temperature, solvent, and overall environmental impact of the protocol.
Experimental Protocols: A Practical Guide
The following detailed protocols for the Biginelli reaction provide a standardized framework for a comparative study. For this benchmark, we will use the synthesis of 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one as the model reaction.
Benchmark Protocol: Nickel(II) p-toluenesulfonate Catalyzed Biginelli Reaction
While a specific detailed protocol for Nickel(II) p-toluenesulfonate was not found in the immediate search, a general procedure based on the established high activity[1] and protocols for similar Lewis acid-catalyzed Biginelli reactions is provided below. Researchers should optimize catalyst loading and reaction time for their specific substrates.
Materials:
-
Benzaldehyde (1 mmol, 106 mg)
-
Ethyl acetoacetate (1 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
Nickel(II) p-toluenesulfonate hexahydrate (0.1 mmol, 51 mg)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde, ethyl acetoacetate, urea, and Nickel(II) p-toluenesulfonate hexahydrate.
-
Add ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Novel Catalyst Protocol 1: Ionic Liquid-Catalyzed Biginelli Reaction (Solvent-Free)
This protocol is adapted from a representative procedure using 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF4) as the catalyst under solvent-free conditions.[3]
Materials:
-
Benzaldehyde (25.0 mmol)
-
Ethyl acetoacetate (25.0 mmol)
-
Urea (37.5 mmol)
-
1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF4) (0.1 mmol)
Procedure:
-
In a 50 mL round-bottomed flask with a magnetic stirring bar, combine benzaldehyde, ethyl acetoacetate, urea, and BMImBF4.
-
Heat the reaction mixture to 100°C with stirring for 30 minutes. A solid product will gradually form.
-
After cooling to room temperature, wash the reaction mixture with water to remove the ionic liquid and any unreacted urea.
-
Collect the solid product by filtration.
-
Recrystallize the product from ethanol to afford the pure dihydropyrimidinone.
Novel Catalyst Protocol 2: Polymer-Supported Catalyst Biginelli Reaction
This protocol is a general representation of a procedure using a heterogeneous, polymer-supported catalyst.[8]
Materials:
-
Benzaldehyde (5 mmol)
-
Ethyl acetoacetate (5 mmol)
-
Urea (6 mmol)
-
Polymer-supported catalyst (e.g., 0.015 g of a specified catalyst)[8]
-
(Optional) Co-oxidant such as 30% H₂O₂ (if required by the specific catalyst system)[8]
Procedure:
-
In a reaction vessel, combine benzaldehyde, ethyl acetoacetate, urea, and the polymer-supported catalyst.
-
If required, add the co-oxidant.
-
Heat the reaction mixture to the specified temperature (e.g., 80°C) with stirring for the designated time (e.g., 3 hours).[8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add a suitable solvent (e.g., ethanol) to dissolve the product.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product to obtain the pure dihydropyrimidinone.
Mechanistic Insights: Visualizing the Catalytic Cycles
The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate. The Lewis acid catalyst, in this case, the Ni(II) ion from Nickel(II) p-toluenesulfonate, plays a key role in activating the aldehyde and stabilizing the intermediates.
Proposed Catalytic Cycle for Nickel(II) p-toluenesulfonate
Caption: Proposed catalytic cycle for the Nickel(II) p-toluenesulfonate catalyzed Biginelli reaction.
Experimental Workflow Comparison
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- 5. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
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- 9. semanticscholar.org [semanticscholar.org]
- 10. Biginelli Reaction: Polymer Supported Catalytic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Nickel(II) p-Toluenesulfonate
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. Nickel(II) p-Toluenesulfonate, a compound utilized in various synthetic applications, presents a specific set of health risks that demand meticulous handling and a comprehensive understanding of appropriate personal protective equipment (PPE). This guide moves beyond a simple checklist, offering a deep dive into the "why" behind each safety recommendation, ensuring that every step taken in the laboratory is a confident and secure one.
Understanding the Hazard: More Than Just a Nickel Compound
Nickel(II) p-Toluenesulfonate is not a benign substance. Its primary hazards stem from the presence of the nickel(II) ion, which is associated with significant health concerns. According to its Safety Data Sheet (SDS), this compound is classified as a human carcinogen, particularly when inhaled.[1] Furthermore, it is a potent skin and respiratory sensitizer, meaning that repeated exposure can lead to allergic reactions, which can be severe.[1][2] Prolonged or repeated exposure can also cause damage to organs, specifically the respiratory system.[1][3]
The risk of skin sensitization from nickel is well-documented.[4][5][6] Nickel ions can trigger a T cell-mediated, delayed-type hypersensitivity response, leading to allergic contact dermatitis.[7] This underscores the critical importance of preventing all direct contact with the substance.
Core Principles of Protection: A Multi-Layered Approach
When handling Nickel(II) p-Toluenesulfonate, a multi-layered approach to safety is essential. This involves a combination of engineering controls, administrative controls, and, crucially, the correct use of personal protective equipment.
Engineering Controls: Your First Line of Defense
The primary goal is to minimize the potential for exposure at the source.
-
Fume Hood: All handling of Nickel(II) p-Toluenesulfonate powder should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of fine particles, which is the primary route of exposure leading to carcinogenic effects.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Administrative Controls: Safe Work Practices
-
Designated Areas: Designate specific areas within the laboratory for the storage and handling of Nickel(II) p-Toluenesulfonate.
-
Training: All personnel who will handle this compound must receive documented training on its hazards and the specific procedures for safe handling and disposal.
-
Hygiene: Rigorous personal hygiene is crucial. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8] Do not eat, drink, or smoke in areas where this chemical is handled.[1][9]
Personal Protective Equipment (PPE): Your Last and Most Personal Line of Defense
The appropriate selection and use of PPE are critical for safeguarding against the hazards of Nickel(II) p-Toluenesulfonate. The following table summarizes the essential PPE for various laboratory activities.
| Laboratory Activity | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Weighing and Transferring Powder | NIOSH-approved respirator with a particulate filter (e.g., N95, P100) | Double gloving with nitrile gloves | Chemical safety goggles and a face shield | Lab coat, long pants, and closed-toe shoes |
| Preparing Solutions | NIOSH-approved respirator with a particulate filter | Double gloving with nitrile gloves | Chemical safety goggles | Lab coat, long pants, and closed-toe shoes |
| Running Reactions | As determined by risk assessment (consider vapor pressure of solvents) | Nitrile gloves | Chemical safety goggles | Lab coat, long pants, and closed-toe shoes |
| Waste Disposal | NIOSH-approved respirator with a particulate filter | Double gloving with nitrile gloves | Chemical safety goggles | Lab coat, long pants, and closed-toe shoes |
A Deeper Look at Your PPE Choices:
-
Respiratory Protection: Due to the carcinogenicity of nickel compounds upon inhalation, respiratory protection is paramount when handling the solid form.[10][11] A NIOSH-approved respirator with a particulate filter is essential to prevent the inhalation of fine dust particles.[12] For situations where aerosols may be generated, a higher level of respiratory protection may be necessary.
-
Hand Protection: Nitrile gloves provide good chemical resistance to Nickel(II) p-Toluenesulfonate. Double gloving is recommended to provide an extra layer of protection in case the outer glove is compromised.[8] It is critical to inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles are mandatory to protect the eyes from dust particles and potential splashes.[12] Given the severity of the hazards, using a face shield in conjunction with goggles provides an additional layer of protection for the entire face.
-
Body Protection: A lab coat, worn fully buttoned, along with long pants and closed-toe shoes, will minimize skin exposure.[12] Consider using a dedicated lab coat for work with nickel compounds to prevent cross-contamination.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for handling Nickel(II) p-Toluenesulfonate, from receipt to disposal.
Caption: Workflow for the safe handling of Nickel(II) p-Toluenesulfonate.
Detailed Protocol:
-
Preparation:
-
Before entering the designated handling area, don all required personal protective equipment as outlined in the table above.
-
Prepare the chemical fume hood by ensuring the sash is at the appropriate height and the airflow is within the acceptable range.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing and Transfer:
-
Tare a clean, dry weighing vessel inside the fume hood.
-
Carefully dispense the required amount of Nickel(II) p-Toluenesulfonate onto the weighing vessel. Avoid creating dust.
-
Securely close the primary container of the nickel salt.
-
-
Solution Preparation:
-
In the fume hood, slowly add the weighed solid to the solvent with stirring. Avoid splashing.
-
Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the bulk solution to ensure a complete transfer.
-
-
Reaction:
-
Conduct the reaction within the fume hood.
-
Ensure all glassware is properly secured.
-
-
Decontamination and Waste Disposal:
-
After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the nickel compound. Use a wet wipe or a cleaning solution recommended by your institution's safety office.
-
All disposable materials, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.
-
Collect all liquid and solid waste containing Nickel(II) p-Toluenesulfonate in a clearly labeled, sealed, and appropriate hazardous waste container.[3]
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield, goggles, lab coat, inner gloves, and finally, your respirator.
-
Wash your hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
Proper disposal is a critical final step in the safe handling of Nickel(II) p-Toluenesulfonate.
-
Waste Segregation: All waste contaminated with this compound, including solid waste, liquid waste, and disposable PPE, must be segregated from general laboratory waste.
-
Labeling: All hazardous waste containers must be clearly labeled with the full chemical name and the appropriate hazard warnings.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of heavy metal and carcinogenic waste. Consult with your Environmental Health and Safety (EHS) department for any questions.
By adhering to these comprehensive guidelines, researchers can confidently work with Nickel(II) p-Toluenesulfonate, ensuring both their personal safety and the integrity of their research environment.
References
- Nickel: Intrinsic Skin Sensitization Potency and Relation to Prevalence of Contact Allergy. (n.d.). Vertex AI Search.
- NICKEL, METAL & INSOLUBLE COMPOUNDS (as Ni) | Occupational Safety and Health Administration. (2023, June 14). OSHA.
- (PDF) Nickel: Intrinsic Skin Sensitization Potency and Relation to Prevalence of Contact Allergy. (n.d.). ResearchGate.
- Characterization of skin sensitizing chemicals: A lesson learnt from nickel allergy. (n.d.). CDC.
- SAFETY DATA SHEET - TCI Chemicals. (2025, February 22). TCI Chemicals.
- Nickel(II) p-Toluenesulfonate 6944-05-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). TCI Chemicals.
- Nickel compounds - IDLH | NIOSH. (n.d.). CDC.
- Nickel Allergy - StatPearls - NCBI Bookshelf. (n.d.). NCBI.
- ICSC 0926 - NICKEL(II)OXIDE. (2017, April). Inchem.
- Standard Operating Procedure for Nickel Compounds. (n.d.).
- SAFETY DATA SHEET Nickel (pieces). (2017, March 15). Nano.
- SAFETY DATA SHEET. (2025, October 9). Sigma-Aldrich.
- Essential Safety and Logistical Information for Handling Nickel(2+) Benzenesulfonate. (2025, November). Benchchem.
Sources
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- 4. Nickel: Intrinsic Skin Sensitization Potency and Relation to Prevalence of Contact Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Nickel Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
